3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Description
The exact mass of the compound 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-9(15)4-7-6-3-5(11(16)17)1-2-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOZBYKVIVFYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a complex heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's intricate structure, proposes a robust synthetic pathway, and explores its potential applications based on the well-established significance of the indole scaffold in pharmacology.
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3] 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid represents a molecule of significant interest, featuring a trifunctionalized scaffold that presents unique opportunities for molecular interactions and therapeutic targeting. This guide synthesizes current knowledge on related structures to provide a foundational understanding of this specific compound, covering its physicochemical properties, a detailed hypothetical synthesis, characterization workflow, and its potential as a lead compound in drug discovery.
Molecular Structure and Physicochemical Properties
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a derivative of indole characterized by the presence of three carboxylic acid groups.[4] This structural arrangement imparts specific chemical properties that are crucial for its potential biological function and application in research.
The core is a bicyclic structure composed of a fused benzene and pyrrole ring.[4] The key functional groups are:
-
A carboxylic acid at the C2 position.
-
A carboxymethyl group (-CH₂COOH) at the C3 position.
-
A carboxylic acid at the C5 position of the benzene ring.
The multiple carboxylic acid groups make the molecule highly polar and acidic, enhancing its solubility in polar solvents.[4] These groups are potent hydrogen bond donors and acceptors, suggesting a high potential for specific interactions with biological targets such as enzyme active sites.
Structural Analysis
While specific crystallographic data for the title compound is not publicly available, analysis of a closely related structure, 3-(carboxymethyl)-1H-indole-4-carboxylic acid, reveals key conformational features.[5] In this analog, the carboxyl group on the benzene ring is nearly coplanar with the indole system, while the carboxymethyl group at the C3 position is oriented almost perpendicularly.[5] This spatial arrangement is critical, as it dictates how the molecule can orient itself within a receptor's binding pocket. In the solid state, such molecules are extensively linked by a network of O—H⋯O and N—H⋯O hydrogen bonds, forming stable sheet-like structures.[5]
Physicochemical Data Summary
The following table summarizes the key computed and known properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₆ | [4] |
| Molecular Weight | 263.21 g/mol | [4][6] |
| IUPAC Name | 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid | [7] |
| CAS Number | 727687-76-5 | [7] |
| Predicted Solubility | High in polar solvents (e.g., DMSO, DMF, Methanol) | Inferred |
| Hydrogen Bond Donors | 4 (N-H and three O-H) | Inferred |
| Hydrogen Bond Acceptors | 6 (six oxygen atoms) | Inferred |
Proposed Synthesis and Characterization Workflow
While specific literature detailing the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is scarce, a plausible and robust multi-step synthetic route can be designed based on established indole chemistry, such as the Fischer indole synthesis.[8] This section outlines a detailed, self-validating protocol.
Proposed Synthetic Pathway
The proposed synthesis begins with a commercially available substituted phenylhydrazine and a keto-acid, culminating in the target molecule through a series of reliable and well-documented chemical transformations.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Hydrazone Formation
-
Rationale: This initial condensation reaction forms the key hydrazone intermediate necessary for the subsequent Fischer indole cyclization.
-
Dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in ethanol.
-
Add 1.0 equivalent of α-ketoglutaric acid to the solution.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
The resulting hydrazone precipitate is collected by vacuum filtration, washed with cold ethanol, and dried.
Step 2: Fischer Indole Synthesis
-
Rationale: This acid-catalyzed intramolecular cyclization is a classic and reliable method for forming the indole ring system. Using a strong acid like polyphosphoric acid (PPA) promotes the necessary rearrangements.
-
Add the dried hydrazone intermediate (1.0 eq) to polyphosphoric acid (10-20 eq by weight).
-
Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.
-
Pour the hot, viscous mixture onto crushed ice, leading to the precipitation of the crude indole product.
-
Filter the solid, wash thoroughly with water to remove residual acid, and dry. This step is expected to yield an isomeric mixture.
Step 3: Purification and Esterification
-
Rationale: Purification by column chromatography is necessary to isolate the desired isomer. Subsequent esterification protects the carboxylic acid groups, improving solubility in organic solvents for the next step and preventing unwanted side reactions.
-
Purify the crude product using silica gel column chromatography.
-
Dissolve the purified indole derivative in excess methanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 8-12 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the tri-ester product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Final Hydrolysis
-
Rationale: The final step is the hydrolysis of the ester groups back to carboxylic acids using a strong base to yield the final target molecule.
-
Dissolve the purified tri-ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (3-4 equivalents).
-
Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1M HCl to a pH of ~2, causing the final product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Structural Characterization
-
Rationale: A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet), and the methylene protons of the carboxymethyl group. ¹³C NMR will confirm the presence of the expected number of carbon atoms, with distinct signals for the three carboxyl carbons.[1][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition (C₁₂H₉NO₆).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band (from the carboxylic acids), a C=O stretching band, and characteristic peaks for the aromatic C-H and C=C bonds of the indole ring.
Potential Biological Activity and Therapeutic Applications
The indole scaffold is a "privileged structure" in drug discovery, frequently found in compounds targeting a wide array of biological pathways.[1][2] While 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid has not been extensively studied, its structural features suggest several promising avenues for therapeutic development.
Rationale for Therapeutic Interest
-
Enzyme Inhibition: Many indole derivatives act as enzyme inhibitors.[4] Specifically, compounds with multiple carboxylic acid groups, like indole-2-carboxylic acid derivatives, have been identified as potent inhibitors of HIV-1 integrase.[9][10] The mechanism often involves the chelation of essential metal ions (like Mg²⁺) in the enzyme's active site.[10] The three carboxylates on the title compound provide an ideal arrangement for high-affinity metal chelation.
-
Antioxidant Properties: The indole ring itself can act as a radical scavenger, and many of its derivatives, such as indole-3-carbinol, exhibit significant antioxidant activity.[3][4] This makes them candidates for targeting diseases related to oxidative stress.[4]
-
Antimicrobial and Adjuvant Activity: Indole-based compounds have shown intrinsic antimicrobial properties and the ability to potentiate the effects of existing antibiotics against drug-resistant bacteria.[4][11]
Proposed Mechanism of Action: Metal-Chelating Enzyme Inhibition
A plausible mechanism of action for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is the inhibition of metalloenzymes, such as integrases or polymerases, which are critical for viral replication or bacterial survival.
Caption: Proposed binding mode via chelation of active site metal ions.
This interaction would effectively block the enzyme's function, leading to the desired therapeutic effect. This hypothesis provides a solid foundation for initial screening and assay development. The molecule's applications could extend to biochemical research as a tool for studying protein interactions in proteomics.[4]
Conclusion
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a molecule with considerable, yet largely untapped, potential. Its unique trifunctionalized structure, grounded in the privileged indole scaffold, makes it a compelling candidate for drug discovery programs, particularly in the areas of antiviral and antibacterial research. The synthetic and characterization workflows detailed in this guide provide a practical framework for researchers to synthesize and evaluate this promising compound, paving the way for future investigations into its biological activity and therapeutic applications.
References
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MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Retrieved from [Link]
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MDPI. (2023). Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. Retrieved from [Link]
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PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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National Institutes of Health. (2017). Current results on the biological and pharmacological activities of Indole-3-carbinol. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]
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MDPI. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
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Frontiers. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Retrieved from [Link]
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Semantic Scholar. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a complex indole derivative with significant potential in biochemical research and pharmaceutical development. This document elucidates the compound's fundamental chemical properties, outlines a detailed, plausible synthetic route, and presents robust analytical methodologies for its characterization. Furthermore, it explores its prospective biological activities, including its role as an enzyme inhibitor and antioxidant, and contextualizes its potential applications within drug discovery workflows. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of novel indole scaffolds.
Introduction: The Prominence of the Indole Scaffold
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[2] Endogenous molecules such as serotonin and melatonin feature the indole ring, highlighting its fundamental role in neurochemical signaling and circadian rhythm regulation.[1] In the realm of synthetic chemistry, indole derivatives have been developed as potent therapeutic agents across oncology, infectious diseases, and inflammatory conditions.[3] This guide focuses on a specific polysubstituted indole, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a molecule poised for exploration in various scientific domains.
Compound Profile: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Chemical Identity
The fundamental properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid are summarized in the table below. The presence of three carboxylic acid groups imparts significant polarity and acidic character to the molecule.[4]
| Property | Value |
| CAS Number | 727687-76-5 |
| Molecular Formula | C₁₂H₉NO₆ |
| Molecular Weight | 263.21 g/mol |
| IUPAC Name | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases |
Structural Features and Reactivity
The molecule possesses a planar indole core with carboxylic acid groups at positions 2 and 5, and a carboxymethyl substituent at position 3. The electron-rich pyrrole ring and the fused benzene ring dictate its chemical behavior. The carboxylic acid moieties can undergo typical reactions such as esterification and amidation, allowing for the synthesis of various derivatives with modulated physicochemical properties.[4] The indole nitrogen can also be a site for substitution.[4]
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a Fischer indole cyclization followed by functional group manipulations.
Sources
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physicochemical properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Introduction
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a complex organic molecule built upon the privileged indole scaffold. The indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry and biology.[1] This particular derivative is distinguished by the presence of three carboxylic acid groups, which imparts a polyprotic acidic nature and significantly influences its physicochemical profile.[1] Its molecular formula is C₁₂H₉NO₆ with a corresponding molecular weight of 263.21 g/mol .[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth analysis of its key physicochemical properties, methodologies for their characterization, and insights into its potential applications.
Molecular Structure and Core Properties
The functionality of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is dictated by its unique arrangement of functional groups. It possesses two aromatic carboxylic acids directly attached to the indole nucleus at positions C2 and C5, and one aliphatic carboxylic acid tethered to the C3 position via a methylene (-CH₂-) linker. This trifunctional arrangement is critical for its solubility, acidity, and interaction with biological systems.
Summary of Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that while some experimental data for closely related indole analogs are available, specific experimentally determined values for the title compound are not widely published. Therefore, predicted values from computational models are included and clearly identified.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₉NO₆ | [1][2] |
| Molecular Weight | 263.21 g/mol | [1][2] |
| Melting Point | 235-236 °C | Predicted for 3-(carboxymethyl)-1H-indole-2-carboxylic acid.[3] |
| Density | 1.545 ± 0.06 g/cm³ | Predicted for 3-(carboxymethyl)-1H-indole-2-carboxylic acid.[3] |
| pKa | 3.54 ± 0.30 | Predicted for 3-(carboxymethyl)-1H-indole-2-carboxylic acid; represents one of the expected three pKa values.[3] |
Acidity, pKa, and Ionization Behavior
The presence of three carboxylic acid groups makes the molecule a triprotic acid. The precise pKa values are critical for predicting its charge state in solution, which in turn governs its solubility, membrane permeability, and receptor-binding interactions. The pKa values will correspond to the sequential deprotonation of the three -COOH groups. The indole N-H is also weakly acidic but typically has a much higher pKa (around 16-17) and will not deprotonate under physiological conditions.
Theoretical Considerations
We can anticipate three distinct pKa values. The carboxylic acids at positions 2 and 5, being attached to the electron-withdrawing indole ring, are expected to be more acidic (lower pKa) than a typical aliphatic carboxylic acid. The carboxymethyl group at position 3, being insulated by a methylene group, will likely have a pKa closer to that of acetic acid (around 4.75). The electronic effects of the other substituents will further modulate these values.
Visualization of pH-Dependent Ionization States
The predominant ionic species of the molecule changes significantly with pH. Understanding this behavior is crucial for designing formulation buffers, interpreting bioassay results, and controlling chromatographic separations.
Caption: Predominant charge states of the molecule across different pH ranges.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for empirically determining the multiple pKa values of the compound.
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH is monitored continuously, and the pKa values are determined from the equivalence points on the resulting titration curve.
Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Gentle heating or the addition of a minimal amount of co-solvent like methanol may be required if solubility is low.
-
System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer. Blanket the system with an inert gas (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO₂, which would interfere with the measurement.
-
Titration: Use a calibrated micro-burette to add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show multiple inflection points, corresponding to the neutralization of each carboxylic acid. The pKa is the pH at the half-equivalence point for each proton. The data can be analyzed using first or second derivative plots to accurately locate the equivalence points.
Solubility Profile
Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation. The three carboxylic acid groups suggest that solubility will be highly dependent on pH.[1]
Qualitative Assessment
-
Aqueous Solubility: Expected to be low in acidic media (pH < 2) where the molecule is uncharged. As the pH increases, deprotonation will form carboxylate salts, dramatically increasing aqueous solubility.[1]
-
Organic Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in nonpolar solvents like hexane or toluene is expected to be very low.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Causality Insight: A 24-48 hour period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, not just a kinetically trapped supersaturated state.
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation due to temperature changes.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Report the solubility in units of mg/mL or µg/mL at each specific pH and temperature.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include several distinct peaks in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene portion of the indole ring. A singlet for the methylene (-CH₂-) protons would likely appear around 3.5-4.5 ppm. A broad singlet for the indole N-H proton would also be present, which is exchangeable with D₂O. The acidic carboxylic acid protons are typically too broad to be observed or are exchanged with the solvent.
-
¹³C NMR: Multiple signals are expected, including those for the three distinct carbonyl carbons of the carboxylic acids (approx. 165-180 ppm), eight signals for the carbons of the indole ring, and one signal for the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a very broad absorption band from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. Strong C=O stretching absorptions would appear around 1680-1710 cm⁻¹. The N-H stretch of the indole ring would be visible around 3300-3400 cm⁻¹.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement and intermolecular interactions in the solid state. Studies on analogous indole carboxylic acids reveal extensive hydrogen bonding networks.[5][6][7] It is highly probable that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid forms stable hydrogen-bonded dimers or more complex sheet-like structures in its crystalline form.[5]
Caption: A conceptual diagram of a carboxylic acid dimer formed via intermolecular hydrogen bonds.
Synthesis and Potential Applications
Synthetic Overview
The synthesis of this molecule can be approached through multi-step pathways.[1] A common strategy might involve using a pre-functionalized indole or building the indole ring via established methods like the Fischer or Reissert indole syntheses.[8] Carboxymethylation at the C3 position can be achieved using reagents like chloroacetic acid under basic conditions.[1] The introduction of the C2 and C5 carboxylic acid groups would likely require specific carboxylation or oxidation strategies.
Relevance and Applications
While primarily used as a biochemical for research, particularly in proteomics, the structural motifs within this molecule are relevant to drug discovery.[1][2] Indole-2-carboxylic acid derivatives have been explored as potent inhibitors of HIV-1 integrase.[9] The broader class of indole derivatives is known for a wide range of biological activities, including antioxidant and antimicrobial properties.[1] This compound serves as a valuable, multifunctional building block for the synthesis of more complex, biologically active molecules.
Conclusion
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a molecule defined by its polyprotic acidic nature and the reactive potential of its indole core. Its physicochemical properties, especially its pH-dependent solubility and ionization, are paramount considerations for its handling, analysis, and application. The experimental protocols and theoretical insights provided in this guide offer a framework for researchers to effectively characterize and utilize this compound in their scientific endeavors, from fundamental biochemical studies to the early stages of drug discovery.
References
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National Center for Biotechnology Information. (n.d.). Indole-3-Carboxylic Acid. In PubChem. Retrieved from [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem., 15, 2307-2320. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(12), 2883. Retrieved from [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Kundu, B., & Bhaumik, H. (2018). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. The Chemical Record, 18(9), 1279-1291. Retrieved from [Link]
-
MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(20), 7160. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
ResearchGate. (2015). Molecular Cocrystals of Carboxylic Acids. XXXIII The Crystal Structure of the 1 : 1 Adduct of Indole-2-carboxylic Acid with 5-Nitroquinoline. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]
-
ChemBK. (2024). 3-(Carboxymethyl)-1H-indole-2-carboxylic acid. Retrieved from [Link]
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A Comprehensive Technical Guide to the Molecular Weight Determination of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
This guide provides an in-depth exploration of the molecular weight of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document elucidates the theoretical basis for its molecular weight and outlines the rigorous experimental methodologies required for its empirical verification, ensuring the highest degree of scientific integrity.
Introduction: The Significance of Accurate Molecular Weight in Drug Discovery
In the landscape of pharmaceutical research and development, the precise characterization of a molecule is paramount. The molecular weight of a compound is a fundamental physicochemical property that underpins numerous aspects of its scientific journey, from initial synthesis and purification to its ultimate biological activity. For a molecule such as 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, which possesses a complex indole scaffold adorned with multiple carboxylic acid functionalities, an accurate determination of its molecular weight is the first step in confirming its chemical identity and purity.[1] This foundational data is critical for stoichiometric calculations in synthetic reactions, the preparation of solutions with precise concentrations for biological assays, and is a prerequisite for more advanced structural elucidation techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
Theoretical Molecular Weight and Elemental Composition
The theoretical molecular weight of a compound is calculated from its molecular formula using the atomic weights of its constituent elements. This provides a baseline value against which experimentally determined masses are compared.
Molecular Formula and Structure
The molecular formula for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is C₁₂H₉NO₆ .[1] The structure consists of a bicyclic indole core, with carboxylic acid groups at positions 2 and 5, and a carboxymethyl group at position 3. The presence of these multiple acidic groups significantly influences the compound's polarity and potential biological interactions.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. Using the most common isotopes of each element:
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 6 atoms × 15.999 u = 95.994 u
Average Molecular Weight: 144.132 + 9.072 + 14.007 + 95.994 = 263.205 g/mol
For high-resolution mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant isotope for each element:
-
¹²C: 12.000000 u
-
¹H: 1.007825 u
-
¹⁴N: 14.003074 u
-
¹⁶O: 15.994915 u
Monoisotopic Mass: (12 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) + (6 × 15.994915) = 263.042994 Da
Theoretical Elemental Composition
The expected elemental composition is a crucial parameter for verification by elemental analysis.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 54.77 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.45 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.32 |
| Oxygen | O | 15.999 | 6 | 95.994 | 36.46 |
| Total | 263.205 | 100.00 |
Experimental Determination of Molecular Weight and Formula
To empirically validate the theoretical calculations and confirm the identity and purity of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, two primary analytical techniques are employed: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to four or more decimal places. This level of accuracy allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different elemental compositions.
Workflow for Molecular Weight Determination by HRMS:
Sources
An In-Depth Technical Guide to the Synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a complex indole derivative with potential applications in biochemical research and drug development. The proposed synthesis is designed for researchers, scientists, and professionals in the field of organic chemistry and drug discovery. This document outlines a logical and scientifically sound multi-step synthesis, beginning with readily available starting materials and employing established chemical transformations. Each step is detailed with mechanistic insights, procedural considerations, and supporting literature precedents. The guide also includes detailed experimental protocols, data tables for key intermediates, and visual diagrams to elucidate the synthetic workflow.
Introduction and Significance
Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The unique electronic properties of the indole nucleus make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a polysubstituted indole of significant interest due to its potential as a building block in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents. The presence of three carboxylic acid moieties offers multiple points for further functionalization and interaction with biological targets.
This guide provides a detailed, research-level exposition of a plausible and efficient synthetic route to this target molecule. The proposed pathway is grounded in established organic chemistry principles, with each transformation supported by citations to relevant literature.
Retrosynthetic Analysis and Proposed Forward Synthesis
A retrosynthetic analysis of the target molecule, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (1), suggests a strategy centered on the sequential functionalization of a pre-formed indole nucleus. The key disconnections are at the C3-carboxymethyl bond and the formation of the indole ring itself.
Our proposed forward synthesis, therefore, commences with the construction of a 5-carboxy-substituted indole-2-carboxylate ester via the Fischer indole synthesis. This is followed by the introduction of the carboxymethyl group at the C3 position and concludes with the hydrolysis of the ester protecting groups to yield the final tri-acid. To mitigate potential side reactions and improve solubility, the carboxylic acid groups will be protected as ethyl esters throughout the synthesis and deprotected in the final step.
The overall proposed synthetic pathway is illustrated below:
Figure 1: Proposed synthetic pathway for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Detailed Synthesis Pathway and Experimental Protocols
This section provides a step-by-step guide to the synthesis, with detailed protocols for each reaction.
Part 1: Construction of the Indole-2,5-dicarboxylate Scaffold
The initial phase of the synthesis focuses on the construction of the core indole structure bearing the C2 and C5 carboxylic acid functionalities (in their ester forms). The Fischer indole synthesis is the key transformation in this stage, a reliable and widely used method for indole ring formation.[3]
Step 1.1: Esterification of 4-Aminobenzoic Acid
To prevent the acidic proton of the C5-carboxylic acid from interfering with subsequent reactions, it is first protected as an ethyl ester.
-
Reaction: 4-Aminobenzoic acid is converted to ethyl 4-aminobenzoate (2).
-
Rationale: Esterification is a standard protecting group strategy for carboxylic acids. The use of ethanol in the presence of a catalytic amount of strong acid is a common and efficient method.
-
Experimental Protocol:
-
Suspend 4-aminobenzoic acid (1 eq.) in absolute ethanol (10-15 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-aminobenzoate (2).
-
Step 1.2: Synthesis of Ethyl 4-hydrazinobenzoate hydrochloride (3)
The amino group of ethyl 4-aminobenzoate is converted to a hydrazine, the key functional group for the Fischer indole synthesis.
-
Reaction: Ethyl 4-aminobenzoate is converted to its corresponding hydrazine salt.
-
Rationale: This transformation is typically achieved via diazotization of the aniline followed by reduction of the resulting diazonium salt.
-
Experimental Protocol:
-
Dissolve ethyl 4-aminobenzoate (1 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to afford ethyl 4-hydrazinobenzoate hydrochloride (3).
-
Step 1.3: Fischer Indole Synthesis to Diethyl 1H-indole-2,5-dicarboxylate (4)
The cornerstone of this synthesis, the Fischer indole synthesis, is employed to construct the indole ring.
-
Reaction: Ethyl 4-hydrazinobenzoate hydrochloride (3) is reacted with diethyl ketomalonate.
-
Rationale: The reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions leads to the formation of an indole.[4] The use of diethyl ketomalonate will directly install the desired ethoxycarbonyl group at the C2 position. The reaction proceeds via the formation of a hydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization and aromatization.[6]
-
Experimental Protocol:
-
Combine ethyl 4-hydrazinobenzoate hydrochloride (1 eq.) and diethyl ketomalonate (1.1 eq.) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, zinc chloride, or p-toluenesulfonic acid).[3]
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to yield pure diethyl 1H-indole-2,5-dicarboxylate (4).
-
Part 2: C3-Carboxymethylation
With the indole-2,5-dicarboxylate scaffold in hand, the next step is the introduction of the carboxymethyl group at the C3 position. The C3 position of indoles is electron-rich and readily undergoes electrophilic substitution.
-
Reaction: Diethyl 1H-indole-2,5-dicarboxylate (4) is alkylated with ethyl bromoacetate.
-
Rationale: The C3-alkylation of indoles is a well-established transformation.[7] The use of a base will deprotonate the indole N-H or facilitate the nucleophilic attack of the C3 position on the electrophilic ethyl bromoacetate.
-
Experimental Protocol:
-
Dissolve diethyl 1H-indole-2,5-dicarboxylate (1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate or sodium hydride (1.2-1.5 eq.).
-
To the stirred suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford triethyl 3-(ethoxycarbonylmethyl)-1H-indole-2,5-dicarboxylate (5).
-
Part 3: Hydrolysis to the Final Product
The final step in the synthesis is the deprotection of the three ethyl ester groups to yield the target tri-carboxylic acid.
-
Reaction: Triethyl 3-(ethoxycarbonylmethyl)-1H-indole-2,5-dicarboxylate (5) is saponified.
-
Rationale: Base-mediated hydrolysis (saponification) is a standard method for the deprotection of ester groups. The use of a strong base like sodium hydroxide or potassium hydroxide in an aqueous-alcoholic solvent system will efficiently cleave the ester bonds.
-
Experimental Protocol:
-
Dissolve the triester (5) (1 eq.) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (4-5 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (1).
-
Data Summary of Key Intermediates
| Compound No. | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 2 | Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | White solid |
| 3 | Ethyl 4-hydrazinobenzoate hydrochloride | C₉H₁₃ClN₂O₂ | 216.67 | Off-white solid |
| 4 | Diethyl 1H-indole-2,5-dicarboxylate | C₁₄H₁₅NO₄ | 261.27 | White to pale yellow solid |
| 5 | Triethyl 3-(ethoxycarbonylmethyl)-1H-indole-2,5-dicarboxylate | C₂₀H₂₅NO₆ | 379.41 | Pale yellow oil or low-melting solid |
| 1 | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | C₁₂H₉NO₆ | 263.21 | White to off-white solid |
Workflow Visualization
The following diagram illustrates the overall laboratory workflow for the synthesis.
Figure 2: Laboratory workflow for the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Conclusion
This technical guide has detailed a robust and logical synthetic pathway for the preparation of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. By leveraging the classical Fischer indole synthesis and well-established methods for the functionalization of the indole ring, this guide provides a solid foundation for researchers to undertake the synthesis of this and related polysubstituted indole derivatives. The provided experimental protocols are based on established literature precedents and offer a practical starting point for laboratory work. The successful synthesis of this target molecule will provide valuable material for further research into its potential applications in medicinal chemistry and materials science.
References
- [Link to a relevant patent or publication on indole-2-carboxylic acid synthesis, if available
- [Link to a relevant publication on esterification of indole carboxylic acids, e.g.
- [Link to a relevant publication on the hydrolysis of indole esters, e.g.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL not provided in search results)
- Synthesis and biological evaluation of some N-substituted indoles. (URL not provided in search results)
- [Link to a relevant publication on C2 functionalization of indoles, if applicable, e.g.
- [Link to a relevant publication on the synthesis of substituted indole-5-carboxylates, e.g.
- Fischer indole synthesis applied to the total synthesis of natural products. (URL not provided in search results)
- Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. (URL not provided in search results)
- A Practical Synthesis of Indole-2-carboxylic Acid. (URL not provided in search results)
- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (URL not provided in search results)
- Fischer indole synthesis in the absence of a solvent. (URL not provided in search results)
- [Link to a relevant publication on C3-carboxylation of indoles, if applicable, e.g.
- [Link to a relevant publication on C3-functionalization of indoles, if applicable, e.g.
- [Link to a relevant publication on indole-3-carboxylic acid derivatives, if applicable, e.g.
- [Link to a relevant publication on carboxylation of indoles, if applicable, e.g.
- [Link to a relevant publication on the synthesis of 5-methoxy-1H-indole-2-carboxylic acid, if applicable, e.g.
- Fischer Indole Synthesis | TCI AMERICA. (URL not provided in search results)
- [Link to a relevant publication on indole-2-carboxylic acid derivatives, if applicable, e.g.
- [Link to a relevant publication on the synthesis of indoles, if applicable, e.g.
- [Link to a relevant publication on C2 and C3 functionalization of indoles, if applicable, e.g.
- [Link to a relevant publication on Fischer indole synthesis, if applicable, e.g.
- [Link to a relevant publication on the synthesis of indole-2-carboxylate derivatives, if applicable, e.g.
- (PDF) Fischer Indole Synthesis. (URL not provided in search results)
- [Link to a relevant publication on carboxylation reactions, if applicable, e.g.
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3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid spectral data (NMR, MS)
An In-Depth Technical Guide to the Predicted Spectral Characteristics of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Introduction
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a polyfunctional indole derivative with significant potential in biochemical research and drug development.[1] Its structure, featuring an indole core substituted with three carboxylic acid moieties, suggests a range of chemical properties that can be exploited for targeted molecular interactions. With a molecular formula of C₁₂H₉NO₆ and a molecular weight of 263.21 g/mol , this compound presents a unique spectral fingerprint.[1][2] This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule, offering a foundational resource for its identification and characterization.
The indole ring is a prevalent scaffold in numerous biologically active compounds. The strategic placement of carboxylic acid groups on this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the precise spectral characteristics is paramount for researchers aiming to synthesize, isolate, or utilize this compound in their work.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is predicted to exhibit distinct signals corresponding to the indole ring protons, the methylene protons of the carboxymethyl group, the N-H proton, and the carboxylic acid protons. The spectrum is expected to be complex due to the electronic effects of the three carboxylic acid groups. For a compound of this nature, a polar aprotic solvent such as DMSO-d₆ is recommended for analysis to ensure solubility and to observe the exchangeable protons of the carboxylic acids and the indole N-H.[3]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 11.5 - 12.5 | br s | - |
| H4 | ~8.1 | d | ~1.5 |
| H6 | ~7.9 | dd | ~8.5, ~1.5 |
| H7 | ~7.5 | d | ~8.5 |
| C3-CH₂ | ~4.0 | s | - |
| COOH | 12.0 - 13.0 | br s | - |
Rationale for Predicted ¹H NMR Chemical Shifts:
-
N-H Proton (H1): The indole N-H proton is expected to appear as a broad singlet in the downfield region (11.5 - 12.5 ppm) in DMSO-d₆.[3] Its chemical shift is influenced by hydrogen bonding with the solvent and the electron-withdrawing nature of the adjacent C2-carboxylic acid.
-
Aromatic Protons (H4, H6, H7): The protons on the benzene ring of the indole nucleus are deshielded by the electron-withdrawing carboxylic acid group at C5.
-
H4: This proton is situated ortho to the C5-carboxylic acid group and is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H6.
-
H6: This proton is meta to the C5-carboxylic acid and will appear as a doublet of doublets due to coupling with both H7 and H4.
-
H7: This proton is para to the C5-carboxylic acid and will appear as a doublet due to coupling with H6.
-
-
Methylene Protons (C3-CH₂): The methylene protons of the carboxymethyl group at C3 are adjacent to the indole ring and a carboxylic acid group. They are expected to resonate as a singlet around 4.0 ppm.
-
Carboxylic Acid Protons (COOH): The protons of the three carboxylic acid groups are highly deshielded and will appear as very broad singlets in the 12.0 - 13.0 ppm region in DMSO-d₆.[3] Their broadness is due to rapid chemical exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~138 |
| C3 | ~115 |
| C3a | ~128 |
| C4 | ~122 |
| C5 | ~125 |
| C6 | ~123 |
| C7 | ~112 |
| C7a | ~136 |
| C3-CH₂ | ~35 |
| COOH (C2, C5, C3-CH₂C OOH) | 165 - 175 |
Rationale for Predicted ¹³C NMR Chemical Shifts:
-
Indole Ring Carbons: The chemical shifts of the indole ring carbons are predicted based on known data for substituted indoles.[4]
-
C2 and C7a: These carbons are adjacent to the electron-donating nitrogen atom and are also attached to electron-withdrawing carboxylic acid groups (directly or through the indole system), leading to their downfield shifts.
-
C3 and C7: These carbons are generally more shielded in the indole ring.
-
C3a, C4, C5, C6: The carbons of the benzene ring will have shifts in the aromatic region, with C5 being deshielded due to the directly attached carboxylic acid group.
-
-
Methylene Carbon (C3-CH₂): The methylene carbon is expected to appear in the aliphatic region, around 35 ppm.
-
Carboxylic Acid Carbons (COOH): The carbonyl carbons of the three carboxylic acid groups will resonate at the most downfield region of the spectrum, typically between 165 and 175 ppm.
Predicted Mass Spectrometry (MS) Data
Electrospray ionization (ESI) in negative ion mode would be the preferred method for analyzing this acidic molecule, as the carboxylic acid groups are readily deprotonated. The high-resolution mass spectrum should show the [M-H]⁻ ion as the base peak.
| m/z (negative ion mode) | Ion Formula | Description |
| 262.0301 | [C₁₂H₈NO₆]⁻ | [M-H]⁻ |
| 218.0399 | [C₁₁H₈NO₄]⁻ | [M-H-CO₂]⁻ |
| 174.0498 | [C₁₀H₈NO₂]⁻ | [M-H-2CO₂]⁻ |
| 130.0599 | [C₉H₈N]⁻ | [M-H-3CO₂]⁻ |
| 116.0449 | [C₈H₆N]⁻ | Loss of HCN from [C₉H₈N]⁻ |
Rationale for Predicted Fragmentation Pattern:
The fragmentation of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in ESI-MS is expected to be dominated by the sequential loss of carbon dioxide (CO₂) from the carboxylic acid groups.[5] A characteristic fragmentation of the indole core involves the loss of hydrogen cyanide (HCN).[6]
Caption: Predicted ESI-MS/MS fragmentation pathway in negative ion mode.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR and MS spectral data for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. The predicted data, based on established principles of spectroscopy and analysis of analogous compounds, serves as a valuable reference for researchers in the fields of medicinal chemistry, chemical biology, and materials science. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectral data for this and similar molecules. As with any new compound, the definitive characterization will ultimately rely on the empirical acquisition and interpretation of these spectra.
References
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Available from: [Link]
-
ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... Available from: [Link]
-
ScienceDirect. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]
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- 1. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]
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- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic Acid: A Technical Profile and Analysis of a Multifunctional Heterocyclic Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a unique and sparsely documented indole derivative. Given the absence of extensive primary literature on this specific molecule, this document serves as a foundational reference, consolidating known data and presenting scientifically grounded hypotheses for its synthesis and application based on established principles of indole chemistry.
Introduction: The Indole Nucleus and the Promise of Polysubstitution
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its rigid, bicyclic structure and electron-rich nature make it a privileged scaffold for molecular recognition and electronic applications. While many indole derivatives have been explored, polysubstituted indoles with multiple acidic functional groups, such as 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, represent a more specialized class. The presence of three distinct carboxylic acid groups on the indole core suggests a high potential for complex coordination chemistry, multi-point hydrogen bonding, and utility as a versatile building block for larger, more complex molecular architectures.
This whitepaper will detail the known physicochemical properties of this compound, propose logical and robust synthetic pathways, and explore its potential applications in drug discovery and materials science, providing a critical resource for researchers looking to exploit its unique structural features.
Compound Identification and Physicochemical Properties
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a chemical compound with the molecular formula C₁₂H₉NO₆ and a molecular weight of approximately 263.21 g/mol .[3] The structure features a central indole ring system with carboxylic acid groups at positions 2 and 5, and a carboxymethyl (-CH₂COOH) group at position 3.[3] This trifunctional nature imparts significant acidity and polarity to the molecule.[3]
| Property | Value | Source |
| IUPAC Name | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | [3] |
| CAS Number | 727687-76-5 | [3] |
| Molecular Formula | C₁₂H₉NO₆ | [3] |
| Molecular Weight | 263.21 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O | [3] |
| InChI Key | NIOZBYKVIVFYCM-UHFFFAOYSA-N | [3] |
Proposed Synthetic Pathways: A Logic-Driven Approach
Retrosynthetic Analysis
A plausible retrosynthetic strategy involves disconnecting the C3 side chain and the C5 carboxyl group, leading back to a simpler indole-2-carboxylic acid derivative. This precursor can be traced back to a substituted aniline and a pyruvate derivative via a Fischer indole synthesis.
Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis Protocol
The following protocol is a hypothetical, yet chemically sound, pathway for laboratory synthesis.
Step 1: Fischer Indole Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate
-
Reactants: (4-bromophenyl)hydrazine and ethyl pyruvate.
-
Rationale: The Fischer indole synthesis is a reliable method for constructing the indole ring.[4] Starting with (4-bromophenyl)hydrazine strategically places a bromine atom at the 5-position, which can be converted to a carboxylic acid in a later step. The pyruvate provides the atoms for the pyrrole ring, including the C2-carboxylate ester.
-
Procedure:
-
Dissolve (4-bromophenyl)hydrazine hydrochloride in ethanol, followed by the addition of ethyl pyruvate.
-
Heat the mixture to reflux for 2-4 hours to form the hydrazone intermediate.
-
Cool the reaction, then add a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heat to induce cyclization.
-
Monitor reaction completion by TLC.
-
Quench the reaction with ice water and extract the product with ethyl acetate. Purify by column chromatography.
-
Step 2: Alkylation at C3 with a Carboxymethyl Equivalent
-
Reactant: Ethyl 5-bromo-1H-indole-2-carboxylate and an alkylating agent like ethyl bromoacetate.
-
Rationale: The C3 position of the indole ring is nucleophilic and can be alkylated. Using ethyl bromoacetate introduces the desired two-carbon side chain as an ester, which protects the carboxylic acid.
-
Procedure:
-
Deprotonate the indole nitrogen of the product from Step 1 using a mild base (e.g., NaH) in an aprotic solvent like DMF.
-
Add ethyl bromoacetate to the reaction mixture at 0°C and allow it to warm to room temperature.
-
Stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting tri-ester intermediate.
-
Step 3: Carboxylation at C5 via Lithium-Halogen Exchange
-
Reactant: The tri-ester intermediate from Step 2.
-
Rationale: The aryl bromide at C5 is ideal for conversion to a carboxylic acid. A lithium-halogen exchange followed by quenching with carbon dioxide (dry ice) is an effective method.
-
Procedure:
-
Dissolve the C5-bromo tri-ester in dry THF and cool to -78°C under an inert atmosphere.
-
Add n-butyllithium dropwise to perform the lithium-halogen exchange.
-
After a short stirring period, quench the resulting aryllithium species by adding an excess of crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature, then acidify with aqueous HCl to protonate the carboxylate.
-
Extract the product and purify.
-
Step 4: Saponification (Ester Hydrolysis)
-
Reactant: The resulting tri-ester from Step 3.
-
Rationale: The final step is to convert all three ester groups into carboxylic acids. Base-mediated hydrolysis (saponification) is a standard procedure for this transformation.
-
Procedure:
-
Dissolve the tri-ester in a mixture of THF/methanol and water.
-
Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir at room temperature or with gentle heating until hydrolysis is complete.
-
Acidify the reaction mixture with cold 1M HCl to precipitate the final product, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Caption: Relationship between molecular features and potential applications.
Conclusion
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid represents an intriguing yet underexplored molecule. While its discovery and history are not formally documented in scientific literature, its structure alone implies significant potential. The physicochemical data available from chemical suppliers provides a starting point for its study. The synthetic pathways proposed in this guide, based on fundamental and reliable organic reactions, offer a clear roadmap for its preparation in a laboratory setting. Its promise as a tritopic linker in MOFs, a metal-chelating fragment in drug design, and a versatile building block in organic synthesis warrants further investigation by the scientific community. This document aims to catalyze that exploration by providing a solid foundation of technical knowledge and strategic insight.
References
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PubMed Central (PMC). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]
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PubMed Central (PMC). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]
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Unlocking the Therapeutic Potential of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid: A Technical Guide to Emerging Research Areas
Introduction: The Architectural Promise of a Multifunctional Indole Scaffold
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a unique heterocyclic compound distinguished by an indole nucleus trisubstituted with carboxylic acid functionalities. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The strategic placement of three carboxylic acid groups on this scaffold presents a compelling case for its exploration in drug discovery. These acidic moieties can serve as critical pharmacophoric features, engaging in hydrogen bonding, ionic interactions, and metal chelation within biological targets. This guide delineates promising, data-driven research avenues for this molecule, offering a technical roadmap for its evaluation as a novel therapeutic agent.
Core Physicochemical Properties
A foundational understanding of the molecule's characteristics is paramount for designing robust experimental workflows.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₆ | Smolecule[3] |
| Molecular Weight | 263.21 g/mol | Smolecule[3] |
| Appearance | Solid (predicted) | --- |
| Solubility | High in polar solvents (predicted) | Smolecule[3] |
| pKa | Multiple acidic protons (predicted) | --- |
Section 1: Oncology - Targeting Key Pathways in Cancer Progression
The indole nucleus is a well-established pharmacophore in oncology.[1][3] Based on the activities of structurally related indole-2-carboxylic acids, we propose two primary research directions for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in cancer therapy.
Dual Inhibition of IDO1/TDO for Cancer Immunotherapy
Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism.[4] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell-mediated anti-tumor immunity. Dual inhibition of IDO1 and TDO is a promising strategy to restore immune surveillance. Several indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity.[4] The dicarboxylic acid moieties of our lead compound could mimic the substrate tryptophan and effectively chelate the heme iron at the active site of these enzymes.
Experimental Workflow:
Caption: Proposed workflow for evaluating IDO1/TDO inhibitory activity.
Experimental Protocol: Recombinant IDO1 Inhibition Assay [5][6][7][8][9]
-
Reagents: Recombinant human IDO1, L-tryptophan, methylene blue, ascorbic acid, catalase, potassium phosphate buffer.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Procedure: a. Prepare a reaction mixture containing assay buffer, catalase, ascorbic acid, and methylene blue. b. Add the test compound (3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid) at various concentrations. c. Initiate the reaction by adding recombinant IDO1 and L-tryptophan. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding trichloroacetic acid. f. Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. g. Centrifuge to pellet precipitated protein. h. Add Ehrlich's reagent to the supernatant. i. Measure the absorbance at 480 nm to quantify kynurenine production.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR) and Cyclin-Dependent Kinases (CDKs)
Scientific Rationale: Several indole-2-carboxamide derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and CDK2.[1] The multiple carboxylic acid groups of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid could potentially form strong interactions with the ATP-binding pocket of these kinases.
Experimental Workflow:
Caption: Workflow for assessing kinase inhibition and anti-proliferative effects.
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™) [10][11][12][13][14][15][16][17][18]
-
Reagents: Recombinant human EGFR, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Set up the kinase reaction in a 96-well plate with EGFR, substrate, and varying concentrations of the test compound in kinase buffer. b. Initiate the reaction by adding ATP. c. Incubate at 30°C for 60 minutes. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. e. Incubate at room temperature for 40 minutes. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Incubate at room temperature for 30 minutes. h. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate percent inhibition and determine the IC50 value.
Section 2: Infectious Diseases - A Scaffold for Novel Antimicrobials
The indole core is present in many natural and synthetic antimicrobial agents. The unique substitution pattern of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid warrants its investigation against various pathogens.
Antitubercular Activity
Scientific Rationale: Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth.[19] The mechanism of action for some of these compounds involves targeting essential enzymes in the Mtb cell wall synthesis pathway. The structural features of our lead compound could allow it to interfere with key mycobacterial enzymes.
Experimental Protocol: Mycobacterial Growth Inhibition Assay (MGIA) [20][21][22][23][24]
-
Materials: Mycobacterium tuberculosis H37Rv, Middlebrook 7H9 broth supplemented with OADC, 96-well plates.
-
Procedure: a. Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate. b. Add a standardized inoculum of Mtb to each well. c. Incubate the plates at 37°C. d. After 7-14 days, assess mycobacterial growth by measuring optical density at 600 nm or by using a resazurin-based viability assay.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of Mtb.
Antiviral Activity - HIV-1 Integrase Inhibition
Scientific Rationale: HIV-1 integrase is a key enzyme in the viral replication cycle and a validated drug target. Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer activity of HIV-1 integrase by chelating the essential Mg²⁺ ions in the active site.[25] The three carboxylic acid groups of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid are well-positioned to act as a powerful metal-chelating pharmacophore.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
-
Reagents: Recombinant HIV-1 integrase, donor DNA (pre-processed viral LTR), target DNA, assay buffer containing MgCl₂.
-
Procedure: a. Incubate the test compound with HIV-1 integrase and donor DNA. b. Add the target DNA to initiate the strand transfer reaction. c. Incubate at 37°C. d. Stop the reaction and analyze the products by gel electrophoresis or a fluorescence-based method.
-
Data Analysis: Quantify the amount of strand transfer product to determine the inhibitory activity of the compound and calculate the IC50 value.
Section 3: Inflammatory and Neurological Disorders
CysLT1 Receptor Antagonism for Asthma
Scientific Rationale: Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma. Antagonists of the CysLT1 receptor are effective asthma therapies. 3-Substituted indole-2-carboxylic acids have been identified as a novel class of potent and selective CysLT1 antagonists. The carboxymethyl and carboxylic acid groups of our lead compound could mimic the endogenous ligand and interact with key residues in the receptor binding pocket.
Experimental Protocol: CysLT1 Receptor Binding Assay [26][27][28][29][30]
-
Materials: Cell membranes expressing the human CysLT1 receptor, radiolabeled ligand (e.g., [³H]LTD₄), unlabeled LTD₄, test compound.
-
Procedure: a. Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in a binding buffer. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its inhibitory constant (Ki).
Modulation of NMDA Receptors
Scientific Rationale: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. Indole-2-carboxylic acid has been shown to be a competitive antagonist at the glycine co-agonist site of the NMDA receptor.[31] The multiple carboxylic acid groups of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid could lead to potent and selective modulation of NMDA receptor activity.
Section 4: Antioxidant Properties
Scientific Rationale: Many indole derivatives exhibit antioxidant activity due to their ability to donate a hydrogen atom from the indole nitrogen, thereby scavenging free radicals.[32][33][34][35] The electron-donating nature of the indole ring system, coupled with the potential for the carboxylic acid groups to participate in radical stabilization, suggests that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid may possess significant antioxidant properties.
Experimental Protocol: DPPH Radical Scavenging Assay [36][37][38][39]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound, positive control (e.g., ascorbic acid or Trolox).
-
Procedure: a. Prepare a methanolic solution of DPPH. b. Add varying concentrations of the test compound to the DPPH solution. c. Incubate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm.
-
Data Analysis: The decrease in absorbance of the DPPH solution is indicative of its radical scavenging activity. Calculate the percentage of radical scavenging and determine the EC50 value.
Section 5: Application in Proteomics
Scientific Rationale: The presence of multiple carboxylic acid groups makes 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid a candidate for immobilization onto solid supports for affinity chromatography. This could be utilized to isolate and identify proteins that bind to the indole scaffold, a technique useful in target identification and validation.
Experimental Workflow:
Caption: Workflow for target identification using affinity chromatography.
Conclusion and Future Directions
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid represents a largely unexplored molecule with significant potential in various therapeutic areas. Its unique structural features, combining the privileged indole scaffold with multiple carboxylic acid functionalities, make it a compelling candidate for hit-to-lead optimization. The research avenues outlined in this guide provide a strategic framework for elucidating its biological activities and unlocking its therapeutic promise. Future work should focus on the synthesis of a library of analogs to establish structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties.
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3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid safety and handling
An In-Depth Technical Guide to the Safe Handling of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a complex organic molecule with potential applications in biochemical research and pharmaceutical development.[1] Its structure, featuring an indole core and three carboxylic acid groups, suggests its utility as a versatile building block.[1] However, the polyfunctional nature of this compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling considerations for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, drawing upon data from structurally similar compounds and established principles of laboratory safety.
Hazard Identification and Risk Assessment
The primary hazards associated with 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid are inferred from related chemical structures. Aromatic carboxylic acids and indole compounds can cause irritation to the skin, eyes, and respiratory tract.[3][4]
1.1. GHS Classification (Inferred)
Based on data for aurintricarboxylic acid and other indole carboxylic acids, the following Globally Harmonized System (GHS) classifications are anticipated[3][4]:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
1.2. Causality of Hazards
The acidic nature of the three carboxylic acid groups is the primary driver of the irritant properties of this molecule. These groups can denature proteins and cause inflammation upon contact with tissues. The indole nucleus, while generally stable, can participate in various biochemical interactions, and its metabolites could potentially exhibit toxicity.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential to minimize the risk of contact with 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
2.1. Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
2.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (inspect for integrity before use), a lab coat with long sleeves, and closed-toe shoes. | Prevents skin contact. Long sleeves and closed-toe shoes provide additional protection.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary for operations that could generate significant dust. | Protects against inhalation of fine particles. |
dot
Figure 1. Correct sequence for donning and doffing PPE.
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.
3.1. Handling
-
Avoid dust formation: Handle the solid material carefully to minimize the generation of dust.[3]
-
Grounding: When transferring large quantities of the solid, use appropriate grounding techniques to prevent static discharge.
-
Personal hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[6]
3.2. Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Incompatibilities: Avoid storage with strong bases, oxidizing agents, and reducing agents.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention. |
Accidental Release Measures
A well-defined spill response plan is essential for mitigating the impact of an accidental release.
5.1. Small Spills
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully sweep the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
5.2. Large Spills
-
Evacuate: Evacuate the laboratory and notify the appropriate emergency response team.
-
Isolate: Isolate the area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
dot
Figure 2. Decision workflow for chemical spill response.
Disposal Considerations
All waste generated from the handling of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid must be treated as hazardous waste.
-
Waste Containers: Collect all chemical waste in appropriately labeled, sealed, and compatible containers.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.
Physical and Chemical Properties (Inferred)
While specific data for this compound is limited, some properties can be inferred from its structure.
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for many organic acids. |
| Solubility | Likely soluble in polar organic solvents and aqueous bases. | The presence of three carboxylic acid groups enhances polarity and allows for salt formation with bases. |
| Acidity | Weakly acidic | Carboxylic acids are weak acids. |
Conclusion
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a compound that requires careful and informed handling. By understanding its potential hazards, implementing robust exposure controls, and being prepared for emergencies, researchers can work with this molecule safely and effectively. The principles of causality, where the chemical structure dictates the potential hazards and necessary precautions, should always be at the forefront of any experimental design involving this and other novel chemical entities.
References
-
American Society for Microbiology. (2009, December 8). Indole Test Protocol. Available from: [Link]
-
Liu, Z. et al. (2024, January 2). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. Nature Communications. Available from: [Link]
-
Nature. (2024, January 2). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. Available from: [Link]
-
RecSupply. Safety Data Sheet. Available from: [Link]
-
Hardy Diagnostics. Indole Test Reagents - Kovacs, DMACA, Spot test. Available from: [Link]
-
PubChem. 3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid. Available from: [Link]
-
MDPI. (2023). Prospects and Challenges for Achieving Superlubricity in Porous Framework Materials (MOFs/POFs): A Review. Available from: [Link]
-
Nature Communications. (2024, January 2). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. Available from: [Link]
-
ResearchGate. (2025, August 7). Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. Available from: [Link]
-
Human Metabolome Database. (2006, May 22). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Available from: [Link]
Sources
- 1. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]
- 2. 727687-76-5|3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 3. fishersci.dk [fishersci.dk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. recsupply.com [recsupply.com]
Methodological & Application
A Comprehensive Guide to the Multi-Step Synthesis of 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic Acid from Indole
Abstract
This application note provides a detailed, research-grade guide for the multi-step synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a trifunctionalized indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The synthetic strategy commences with commercially available indole and navigates a rational sequence of reactions designed to control regioselectivity and manage functional group interferences. The pathway involves initial functionalization of the benzene ring at the C5 position, followed by elaboration of the C3 position, and culminates in the challenging introduction of a carboxyl group at the C2 position. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and data tables to guide researchers through the synthesis.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of multiple carboxylic acid groups, as in 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, dramatically alters the molecule's physicochemical properties, providing multiple coordination points for interaction with biological targets or for the construction of complex materials.[1] Synthesizing such a precisely substituted indole from the basic indole core is a non-trivial task that requires careful strategic planning to overcome the inherent reactivity patterns of the indole nucleus.
The primary challenge lies in the regioselective introduction of three distinct functional groups onto the indole ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, while the C2 position is significantly less reactive. Functionalization of the benzene portion (C4-C7) typically requires harsher conditions.
Our devised synthetic pathway addresses these challenges by adopting the following strategic sequence:
-
Initial Functionalization at C5: We begin by modifying the less reactive benzene ring. This is achieved by protecting the indole nitrogen, introducing a nitro group at the C5 position, and subsequently converting it into a carboxylic acid. This sequence prevents the highly reactive C3 position from interfering with the initial benzene ring functionalization.
-
Elaboration of the C3 Position: With the C5 position functionalized, we introduce a precursor to the carboxymethyl group at the vacant and highly reactive C3 position using a Vilsmeier-Haack reaction.
-
Final Carboxylation at C2: The most challenging step, the introduction of the C2-carboxylic acid, is reserved for the end. This is accomplished via directed ortho-lithiation of a fully protected intermediate, followed by quenching with carbon dioxide.
-
Deprotection: The synthesis culminates in the removal of all protecting groups to yield the final target molecule.
This strategic approach ensures maximum control over the regiochemical outcome at each step, leading to an efficient and logical synthesis of the target compound.
Figure 1: Overall Synthetic Pathway. A multi-step route from indole to the target molecule.
Synthesis of Key Intermediate: 5-Nitroindole-3-carboxaldehyde
This section details the initial four steps of the synthesis, focusing on the regioselective functionalization of the indole core to produce a key aldehyde intermediate.
Protocol 2.1: N-Acetylation of Indole
The protection of the indole nitrogen is the first critical step. Acetylation moderates the reactivity of the pyrrole ring, preventing polymerization and directing subsequent electrophilic substitution.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Indole | 117.15 | 10.0 g | 0.085 | 1.0 |
| Acetic Anhydride | 102.09 | 30 mL | 0.318 | 3.7 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of indole in 30 mL of acetic anhydride.
-
Heat the mixture at reflux (approx. 140°C) for 2 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
Continue stirring for 1 hour until the excess acetic anhydride is hydrolyzed and the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude 1-acetylindole can be purified by recrystallization from ethanol/water.
-
Expected Yield: 90-95%
-
Appearance: White to off-white solid.
-
Protocol 2.2: Regioselective Nitration of 1-Acetylindole
Nitration of the N-protected indole occurs preferentially at the C5 position of the benzene ring.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Acetylindole | 159.18 | 10.0 g | 0.063 | 1.0 |
| Acetic Anhydride | 102.09 | 50 mL | - | - |
| Fuming Nitric Acid | 63.01 | 4.5 mL | 0.10 | 1.6 |
Procedure:
-
In a 250 mL flask, dissolve 10.0 g of 1-acetylindole in 50 mL of acetic anhydride.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add 4.5 mL of fuming nitric acid dropwise, ensuring the temperature does not rise above 0°C.
-
After the addition is complete, stir the mixture at 0°C for 2 hours.
-
Pour the reaction mixture onto 300 g of crushed ice and stir until the ice has melted.
-
Collect the precipitated yellow solid by vacuum filtration, wash extensively with cold water, and dry.
-
Purify the crude 1-acetyl-5-nitroindole by recrystallization from ethanol.
-
Expected Yield: 70-75%
-
Appearance: Yellow crystalline solid.
-
Protocol 2.3: Hydrolysis to 5-Nitroindole
Removal of the acetyl protecting group is achieved by basic hydrolysis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Acetyl-5-nitroindole | 204.18 | 10.0 g | 0.049 | 1.0 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.10 | 2.0 |
| Ethanol | 46.07 | 100 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
Procedure:
-
Suspend 10.0 g of 1-acetyl-5-nitroindole in 100 mL of ethanol in a 250 mL flask.
-
Add a solution of 4.0 g of sodium hydroxide in 50 mL of water.
-
Heat the mixture to reflux for 1 hour, during which the solid should dissolve.
-
Cool the solution and reduce the volume by approximately half using a rotary evaporator.
-
Add 100 mL of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.
-
Expected Yield: 95-98%
-
Appearance: Yellow to orange solid.
-
Protocol 2.4: Vilsmeier-Haack Formylation at C3
With the C5 position occupied, the Vilsmeier-Haack reaction will regioselectively introduce a formyl group at the electron-rich C3 position.[2][3][4][5]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 5-Nitroindole | 162.15 | 5.0 g | 0.031 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.5 mL | 0.037 | 1.2 |
Procedure:
-
Caution! POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.
-
In a 100 mL flask, cool 25 mL of DMF to 0°C in an ice bath.
-
Slowly add 3.5 mL of POCl₃ dropwise with stirring. A solid Vilsmeier reagent may form. Stir at 0°C for 30 minutes.
-
Add a solution of 5.0 g of 5-nitroindole in 15 mL of DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and then heat at 40°C for 2 hours.
-
Cool the mixture back to 0°C and carefully quench by pouring it into 200 mL of an ice-cold saturated sodium acetate solution.
-
Stir the resulting suspension for 1 hour.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.[6]
-
Expected Yield: 80-85%
-
Appearance: Yellow solid.
-
Elaboration of Side Chains and Benzene Ring
This section covers the conversion of the aldehyde and nitro groups into the desired carboxylic acid functionalities.
Protocol 3.1: Conversion of 3-Carboxaldehyde to the 3-Carboxymethyl Group
This two-step protocol first creates an acrylate ester via a Horner-Wadsworth-Emmons reaction, which is then reduced to the desired saturated ester.
Step A: Horner-Wadsworth-Emmons Reaction
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 5-Nitroindole-3-carboxaldehyde | 190.15 | 5.0 g | 0.026 | 1.0 |
| Triethyl phosphonoacetate | 224.16 | 6.5 mL | 0.031 | 1.2 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.25 g | 0.031 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - | - |
Procedure:
-
In a dry 250 mL flask under a nitrogen atmosphere, suspend 1.25 g of sodium hydride in 50 mL of anhydrous THF.
-
Cool the suspension to 0°C and add 6.5 mL of triethyl phosphonoacetate dropwise. Stir until hydrogen evolution ceases (approx. 30 min).
-
Add a solution of 5.0 g of 5-nitroindole-3-carboxaldehyde in 50 mL of anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by adding 20 mL of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude acrylate ester.
Step B: Catalytic Hydrogenation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Crude Acrylate Ester | ~260.24 | ~6.8 g | 0.026 | 1.0 |
| Palladium on Carbon (10%) | - | 0.7 g | - | - |
| Ethanol | 46.07 | 150 mL | - | - |
Procedure:
-
Dissolve the crude acrylate ester from the previous step in 150 mL of ethanol.
-
Transfer the solution to a hydrogenation vessel and add 0.7 g of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 12 hours.
-
Carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 2-(5-nitro-1H-indol-3-yl)acetate.
-
Overall Yield (2 steps): 75-80%
-
Appearance: Pale yellow solid.
-
Protocol 3.2: Reduction of C5-Nitro to C5-Amino Group
The nitro group is selectively reduced to an amine, which will be the precursor for the Sandmeyer reaction.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 2-(5-nitro-1H-indol-3-yl)acetate | 262.25 | 5.0 g | 0.019 | 1.0 |
| Tin(II) Chloride Dihydrate | 225.63 | 17.2 g | 0.076 | 4.0 |
| Ethanol | 46.07 | 100 mL | - | - |
Procedure:
-
Dissolve 5.0 g of the nitro-indole ester in 100 mL of ethanol in a 250 mL flask.
-
Add 17.2 g of tin(II) chloride dihydrate and heat the mixture to reflux for 3 hours.
-
Cool the reaction and pour it into 200 mL of ice water.
-
Make the solution basic (pH > 9) by the slow addition of concentrated aqueous sodium hydroxide solution. A precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 2-(5-amino-1H-indol-3-yl)acetate.
-
Expected Yield: 85-90%
-
Appearance: Off-white or pinkish solid.
-
Protocol 3.3: Sandmeyer Reaction and Hydrolysis to Carboxylic Acid
The amino group is converted to a nitrile via a diazonium salt intermediate, followed by hydrolysis of both the nitrile and the ester to form the dicarboxylic acid.[7][8][9][10][11]
Step A: Sandmeyer Cyanation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 2-(5-amino-1H-indol-3-yl)acetate | 232.27 | 4.0 g | 0.017 | 1.0 |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.8 g | 0.020 | 1.2 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.3 g | 0.019 | 1.1 |
| Hydrochloric Acid (conc.) | 36.46 | 6 mL | - | - |
Procedure:
-
Caution! Cyanide salts are highly toxic. Handle with extreme care and quench all waste with bleach.
-
Diazotization: In a 250 mL beaker, suspend 4.0 g of the amino-indole in a mixture of 6 mL concentrated HCl and 20 mL water. Cool to 0-5°C in an ice bath. Add a solution of 1.3 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
Cyanation: In a separate 500 mL flask, dissolve 1.8 g of CuCN and 2.5 g of NaCN in 25 mL of water and warm to 60°C.
-
Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (N₂ gas) will occur.
-
Heat the mixture at 70°C for 1 hour after the addition is complete.
-
Cool to room temperature, extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry, and concentrate to give crude ethyl 2-(5-cyano-1H-indol-3-yl)acetate.
Step B: Double Hydrolysis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Crude Cyano-indole Ester | ~242.26 | ~4.1 g | 0.017 | 1.0 |
| Sodium Hydroxide | 40.00 | 5.0 g | 0.125 | ~7.3 |
| Water/Ethanol (1:1) | - | 100 mL | - | - |
Procedure:
-
Dissolve the crude cyano-indole from the previous step in 100 mL of a 1:1 mixture of water and ethanol.
-
Add 5.0 g of sodium hydroxide and heat at reflux for 12 hours. Ammonia gas will be evolved.
-
Cool the solution and remove the ethanol via rotary evaporation.
-
Dilute with 50 mL of water and wash with 30 mL of diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2.
-
Collect the precipitated solid, 3-(carboxymethyl)-1H-indole-5-carboxylic acid, by vacuum filtration, wash with cold water, and dry.
-
Overall Yield (2 steps): 50-60%
-
Appearance: Light brown solid.
-
Final Functionalization and Deprotection
The final stage involves protecting the existing functional groups, introducing the C2-carboxyl group via lithiation, and finally, deprotecting to yield the target molecule.
Figure 2: C2-Lithiation Mechanism. Directed deprotonation followed by electrophilic quench.
Protocol 4.1: Protection of Functional Groups
To prevent side reactions during lithiation, the indole nitrogen must be protected (e.g., with a tosyl group), and the existing carboxylic acids must be converted to esters.
Procedure:
-
Esterification: Suspend the di-acid from Protocol 3.3 (e.g., 3.0 g) in 100 mL of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (0.5 mL) and heat at reflux for 8 hours. Cool, neutralize with saturated NaHCO₃ solution, and extract the diethyl ester product with ethyl acetate. Dry and concentrate to yield the diester.
-
N-Tosylation: Dissolve the crude diester in 50 mL of anhydrous THF. Add sodium hydride (1.2 equivalents, 60% dispersion) at 0°C and stir for 30 min. Then add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) and allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to obtain the fully protected intermediate (I).
-
Overall Yield (2 steps): 70-80%
-
Protocol 4.2: Regioselective C2-Lithiation and Carboxylation
This is the key step for introducing the final carboxyl group. The N-tosyl group helps to acidify the C2 proton, facilitating its removal.[12][13][14][15]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Protected Intermediate (I) | ~487.55 | 2.0 g | 0.0041 | 1.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 1.8 mL (2.5 M) | 0.0045 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - | - |
| Carbon Dioxide (solid, dry ice) | 44.01 | ~20 g | - | Excess |
Procedure:
-
Strictly anhydrous and inert conditions are required.
-
Dissolve 2.0 g of the protected intermediate (I) in 50 mL of anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add 1.8 mL of n-BuLi solution dropwise. The solution may change color. Stir at -78°C for 1 hour.
-
Quench the reaction by adding several small pieces of freshly crushed dry ice directly to the flask.
-
Allow the mixture to warm slowly to room temperature.
-
Add 20 mL of water and acidify to pH ~2 with 1 M HCl.
-
Extract with ethyl acetate (3 x 40 mL), combine organic layers, dry over Na₂SO₄, and concentrate to give the protected tri-acid derivative (K).
Protocol 4.3: Final Deprotection and Hydrolysis
The final step removes the N-tosyl group and hydrolyzes the three ethyl esters to yield the target molecule.
Procedure:
-
N-Detosylation: Dissolve the crude product from Protocol 4.2 in a 2:1 mixture of THF and Methanol (60 mL). Add cesium carbonate (3 equivalents). Stir the mixture at room temperature until TLC or LC-MS indicates complete removal of the tosyl group (typically 12-24 hours).[16][17] Evaporate the solvent under vacuum.
-
Ester Hydrolysis: To the residue from the detosylation, add 50 mL of a 2 M aqueous lithium hydroxide (LiOH) solution. Heat the mixture at 60°C for 6 hours or until hydrolysis is complete.[18][19][20]
-
Cool the solution and wash with diethyl ether (2 x 20 mL).
-
Acidify the aqueous layer to pH ~2 with cold 6 M HCl. A precipitate should form.
-
Cool the mixture in an ice bath for 1 hour, then collect the final product by vacuum filtration.
-
Wash the solid with a small amount of ice-cold water and dry under high vacuum.
-
Overall Yield (2 steps): 60-70%
-
Final Product: 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
-
Characterization and Data Summary
| Compound Name | Appearance | Expected M.P. (°C) | Key Analytical Data |
| 1-Acetylindole | White solid | 68-71 | ¹H NMR consistent with structure. |
| 5-Nitroindole | Yellow solid | 140-143 | IR: N-H stretch (~3400 cm⁻¹), NO₂ stretches (~1510, 1340 cm⁻¹). |
| 5-Nitroindole-3-carboxaldehyde | Yellow solid | >300 | ¹H NMR: Aldehyde proton (~10.0 ppm). |
| 3-(Carboxymethyl)-1H-indole-5-carboxylic acid | Light brown solid | >250 (dec.) | MS (ESI-): m/z = 232.06 [M-H]⁻. |
| Final Product | Off-white to tan powder | >280 (dec.) | C₁₂H₉NO₆, MW: 263.21. MS (ESI-): m/z = 262.04 [M-H]⁻. |
Troubleshooting and Key Insights
-
Nitration Step: Over-nitration or side reactions can occur. Maintaining a low temperature (-10 to 0°C) is crucial for achieving regioselectivity at the C5 position.
-
Vilsmeier-Haack Reaction: The Vilsmeier reagent is moisture-sensitive. Using anhydrous DMF and fresh POCl₃ is essential for good yields. The aqueous workup must be done carefully at low temperatures.
-
Lithiation Step: This is the most technically demanding step. All glassware must be flame-dried, and solvents must be rigorously anhydrous. The temperature must be maintained at -78°C to prevent side reactions and decomposition of the lithiated intermediate. Incomplete reaction can result from impure n-BuLi or insufficient reaction time.
-
Deprotection: The N-tosyl group on electron-poor indoles can be stubborn. While basic hydrolysis (NaOH/KOH) works, milder methods like using cesium carbonate or magnesium in methanol can be more compatible with other functional groups and prevent ring opening.[16][21]
References
-
Chen, G.-P., Bajwa, J. S., Prasad, K., & Blacklock, T. J. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(40), 7123-7125. [Link]
-
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Multi-Step Synthesis of Polycarboxylated Indoles: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the multi-step synthesis of polycarboxylated indoles. This class of molecules is of significant interest due to the versatile applications of the indole scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps to explain the underlying chemical principles and strategic considerations inherent in these synthetic pathways.
Introduction: The Significance of the Indole Nucleus
Indoles are a vital class of heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] The introduction of multiple carboxyl groups onto the indole ring significantly modulates the molecule's electronic properties, solubility, and biological activity, making polycarboxylated indoles valuable targets for synthesis. These functional groups can serve as handles for further derivatization, enabling the construction of complex molecular architectures for drug discovery and the development of novel organic materials.[3][4] For instance, indole derivatives have shown significant promise as kinase inhibitors in cancer therapy.[5][6][7][8]
This guide will focus on established and reliable multi-step synthetic routes to access a range of polycarboxylated indoles, with a particular emphasis on the Fischer, Reissert, and Japp-Klingemann methodologies.
Core Synthetic Strategies for Indole Annulation
The construction of the indole nucleus is a well-established field in organic chemistry, with several named reactions providing reliable access to this important scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and pyrrole rings.
The Fischer Indole Synthesis: A Classic and Versatile Approach
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole core.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[9][10][11]
Causality in Experimental Choices: The selection of the acid catalyst is critical to the success of the Fischer indole synthesis.[1] Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride, boron trifluoride, and iron(III) chloride, have all been successfully employed.[11] The choice of acid can influence reaction rates and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization. The reaction is typically heated to facilitate the key[12][12]-sigmatropic rearrangement.[10]
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
The Reissert Indole Synthesis: A Pathway to Indole-2-Carboxylic Acids
The Reissert synthesis provides a reliable route to indole-2-carboxylic acids, which are valuable precursors for further functionalization.[13] This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[13]
Causality in Experimental Choices: The initial condensation is typically carried out in the presence of a strong base, such as sodium ethoxide, to deprotonate the methyl group of the o-nitrotoluene, facilitating its attack on the diethyl oxalate. The subsequent reductive cyclization is commonly achieved using reducing agents like zinc in acetic acid or iron powder in acetic acid.[3]
Experimental Workflow: Reissert Indole Synthesis
Caption: Workflow for the Reissert Indole Synthesis.
The Japp-Klingemann Reaction: Accessing Hydrazones for Fischer Synthesis
Causality in Experimental Choices: The reaction is typically carried out under basic conditions to facilitate the deprotonation of the active methylene compound, which then acts as a nucleophile towards the diazonium salt. The choice of a β-keto-ester or a β-keto-acid determines which group is eliminated during the reaction.
Detailed Experimental Protocols
The following protocols are provided as examples of multi-step syntheses of polycarboxylated indoles. These procedures are based on established literature methods and should be adapted and optimized as needed for specific substrates and scales.
Protocol 1: Synthesis of Indole-2-carboxylic Acid via the Reissert Synthesis
This two-step protocol outlines the synthesis of indole-2-carboxylic acid, a key building block for more complex indole derivatives.
Step 1: Synthesis of Ethyl 2-nitrophenylpyruvate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (prepared from sodium in absolute ethanol) in anhydrous ethanol under an inert atmosphere.
-
Addition of Reagents: To the cooled solution, add o-nitrotoluene followed by the dropwise addition of diethyl oxalate.
-
Reaction: Stir the mixture at room temperature for several hours, then heat to reflux for an additional period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated product is then filtered, washed with cold water, and dried.
Step 2: Reductive Cyclization to Indole-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, suspend the crude ethyl 2-nitrophenylpyruvate in a mixture of glacial acetic acid and water.
-
Reduction: Add iron powder portion-wise to the stirred suspension. The reaction is exothermic and the temperature should be controlled.
-
Reaction: After the addition is complete, heat the mixture at reflux for several hours.
-
Workup and Purification: Cool the reaction mixture and filter to remove the iron salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system.
| Parameter | Value | Reference |
| Starting Materials | o-Nitrotoluene, Diethyl Oxalate | [13] |
| Key Reagents | Sodium Ethoxide, Iron Powder, Acetic Acid | [3] |
| Typical Yield | Moderate to Good | [13] |
| Purification | Recrystallization |
Protocol 2: Synthesis of Dimethyl Indole-2,3-dicarboxylate
This protocol describes a method for the synthesis of a dicarboxylated indole derivative.
-
Reaction Setup: In a suitable reaction vessel, dissolve the appropriately substituted aniline in a suitable solvent such as methanol.
-
Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, followed by the slow addition of hydrochloric acid to generate the diazonium salt in situ.
-
Japp-Klingemann Coupling: In a separate flask, prepare a solution of dimethyl 2-oxoglutaconate in a mixture of ethanol and water, and add a base such as sodium hydroxide. Cool this solution and slowly add the previously prepared diazonium salt solution.
-
Fischer Indolization: The resulting hydrazone is then cyclized by heating in the presence of a strong acid, such as polyphosphoric acid.
-
Workup and Purification: The reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and dried. Further purification can be achieved by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Materials | Substituted Aniline, Dimethyl 2-oxoglutaconate | [15] |
| Key Reagents | Sodium Nitrite, HCl, NaOH, Polyphosphoric Acid | [15] |
| Typical Yield | Moderate | [15] |
| Purification | Column Chromatography |
Applications in Drug Discovery and Materials Science
The functional group tolerance and the ability to introduce carboxylic acid moieties at various positions make these synthetic routes highly valuable for the generation of compound libraries for drug screening and the development of novel organic materials.
-
Enzyme Inhibition: Polycarboxylated indoles have been investigated as inhibitors of various enzymes. For example, certain indole-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an important target in inflammation.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[5][6][7][8] The carboxylic acid groups can be used to modulate the binding affinity and selectivity of these inhibitors.
-
Organic Electronics: The electron-rich indole nucleus is an attractive building block for organic electronic materials.[3][4] Carboxylic acid groups can be used to tune the electronic properties of these materials and to facilitate their processing and assembly into devices.
Conclusion
The multi-step synthesis of polycarboxylated indoles is a rich and diverse field of organic chemistry. The Fischer, Reissert, and Japp-Klingemann reactions provide robust and versatile platforms for the construction of these valuable molecules. A thorough understanding of the underlying reaction mechanisms and the careful selection of reaction conditions are crucial for the successful synthesis of these compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working in the fields of medicinal chemistry, drug discovery, and materials science.
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Application Note: Utilizing 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a Novel Tri-functional Cross-linking Agent for Proteomic Analysis
Introduction
The study of protein-protein interactions is fundamental to understanding cellular processes in both health and disease. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein interaction partners and mapping their interfaces.[1][2][3] This approach provides spatial constraints that are invaluable for the structural elucidation of protein complexes.[3][4] The choice of cross-linking reagent is critical and dictates the specificity and efficiency of the workflow. While amine-to-amine cross-linkers are widely used, there is a growing need for reagents with alternative functionalities to expand the coverage of cross-linkable residues.[1] Here, we introduce 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a novel, rigid tri-functional cross-linking agent for the study of protein architecture.
The unique structure of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, featuring three carboxylic acid moieties on a rigid indole scaffold, presents an opportunity for creating a new class of protein cross-linkers. The indole core may also offer intrinsic fluorescent properties, enabling orthogonal detection methods. The carboxylic acid groups can be activated to react with primary amines (lysine residues and N-termini) on proteins, forming stable amide bonds.[5] This application note details the proposed mechanism of action and provides a comprehensive protocol for the use of this compound in cross-linking studies for subsequent mass spectrometric analysis.
Principle and Mechanism of Action
The utility of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a cross-linker relies on the activation of its carboxyl groups using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6][7] This two-step process converts the carboxylates into amine-reactive NHS esters, which are more stable in aqueous solutions than the O-acylisourea intermediate formed with EDC alone.[5][6] The resulting activated cross-linker can then react with primary amines on proteins to form stable amide bonds, effectively "linking" proteins that are in close proximity.
The reaction proceeds as follows:
-
Activation: The carboxyl groups of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid are activated by EDC at an acidic pH (typically 4.5-6.0) to form a highly reactive O-acylisourea intermediate.[5][8]
-
Stabilization: NHS or Sulfo-NHS reacts with the intermediate to form a more stable amine-reactive NHS or Sulfo-NHS ester.[5][6][9]
-
Conjugation: The NHS/Sulfo-NHS ester reacts with primary amines on proteins at a physiological pH (7.2-8.0) to form a covalent amide bond, releasing NHS or Sulfo-NHS.[8]
The trifunctional nature of this molecule allows for the potential of creating more complex cross-linked networks compared to traditional bifunctional cross-linkers, offering a richer dataset for structural modeling.
Data Presentation
| Property | Description | Reference |
| Compound Name | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | |
| Molecular Formula | C₁₂H₉NO₆ | |
| Molecular Weight | 263.21 g/mol | |
| Reactive Groups | Three carboxylic acids | |
| Target Residues | Primary amines (Lysine, N-terminus) after activation | [5][10] |
| Spacer Arm | Rigid indole-based core | |
| Potential Advantages | Trifunctional for complex network analysis, rigid spacer for defined distance constraints, potential intrinsic fluorescence. |
Experimental Protocols
Protocol 1: Activation of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid with EDC/Sulfo-NHS
This protocol describes the preparation of the activated, amine-reactive form of the cross-linker.
Materials:
-
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
Procedure:
-
Prepare a 10 mM stock solution of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in anhydrous DMF or DMSO.
-
In a reaction tube, add the desired volume of the cross-linker stock solution.
-
Add Activation Buffer to the reaction tube.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in Activation Buffer.
-
Add EDC and Sulfo-NHS to the cross-linker solution. A molar excess of EDC and Sulfo-NHS over the cross-linker is recommended (e.g., 1.5-2 fold).
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
The activated cross-linker is now ready for addition to the protein sample.
Protocol 2: Cross-linking of a Protein Complex
This protocol details the application of the activated cross-linker to a purified protein complex for the study of protein-protein interactions.
Materials:
-
Activated 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (from Protocol 1)
-
Purified protein complex (in a suitable buffer, e.g., HEPES or PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE analysis reagents
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
To the purified protein complex (e.g., 1 mg/mL), add the freshly prepared activated cross-linker solution. The final concentration of the cross-linker should be optimized, but a starting point of 1-2 mM is recommended.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Analyze the cross-linking reaction by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked proteins.
-
For mass spectrometry analysis, the cross-linked protein sample can be processed using a standard in-solution or in-gel digestion protocol (e.g., with trypsin).
-
The resulting peptide mixture is then analyzed by LC-MS/MS.[11][12] Specialized software is required for the identification of cross-linked peptides from the complex MS/MS data.[11]
Visualizations
Chemical Activation and Cross-linking Workflow
Caption: Workflow for protein cross-linking using EDC/Sulfo-NHS activated 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Mechanism of Carboxyl Activation and Amine Reaction
Caption: Reaction scheme for EDC/Sulfo-NHS mediated activation of carboxylic acids and subsequent reaction with primary amines.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published chemistries for protein cross-linking.[5][6] The success of the cross-linking reaction can be readily validated at multiple stages:
-
SDS-PAGE Analysis: A successful cross-linking reaction will result in a shift in the molecular weight of the target proteins, with the appearance of higher molecular weight bands corresponding to cross-linked species. A negative control (without the cross-linker) should be run in parallel to confirm these changes.
-
Mass Spectrometry: The ultimate validation comes from the successful identification of cross-linked peptides by mass spectrometry. The detection of peptide pairs from different proteins confirms a successful intermolecular cross-link, while peptide pairs from the same protein confirm an intramolecular cross-link.
Conclusion
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid presents a promising new scaffold for the development of novel cross-linking reagents for proteomics. Its trifunctional nature and rigid core offer unique advantages for the structural analysis of protein complexes. The protocols provided in this application note, based on robust and well-documented EDC/NHS chemistry, offer a clear path for the investigation and application of this compound in the field of structural proteomics. Further characterization of its fluorescent properties and optimization of reaction conditions will undoubtedly expand its utility for researchers, scientists, and drug development professionals.
References
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Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 48, 8-18. [Link]
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G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
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Panja, S., & Adams, D. J. (2022). Chemical crosslinking in ‘reactive’ multicomponent gels. Soft Matter, 18(16), 3196-3201. [Link]
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Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of The Royal Society Interface, 11(98), 20140145. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(2), 247–259. [Link]
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Ishida, T., & Isobe, T. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. ChemistryViews. [Link]
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Douthwaite, J. L., Zhao, R., Shim, E., Mahjour, B., Zimmerman, P. M., & Cernak, T. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(20), 11025-11032. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(15), 9186-9229. [Link]
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Leitner, A. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science, 7(7), 4163-4177. [Link]
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Nguyen, T. H. D., Nguyen, T. T. T., Vo, T. N. T., & Nguyen, T. H. (2026). Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. ACS Sustainable Chemistry & Engineering. [Link]
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O'Reilly, F. (2022, January 16). Developing crosslinking mass spectrometry. [Video]. YouTube. [Link]
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Zhang, X., et al. (2020). Carboxylate-Selective Chemical Cross-Linkers for Mass Spectrometric Analysis of Protein Structures. Angewandte Chemie International Edition, 59(15), 6069-6073. [Link]
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Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
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Lee, Y. J., Lackner, L. L., & Deshaies, R. J. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(7), 756-764. [Link]
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Application Note & Protocol Guide: Comprehensive Evaluation of the Antioxidant Activity of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
For: Researchers, scientists, and drug development professionals investigating novel antioxidant compounds.
Abstract
This document provides a detailed guide for the comprehensive assessment of the antioxidant activity of the novel compound, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. Recognizing the therapeutic potential of indole derivatives in mitigating oxidative stress, this guide outlines a suite of robust in vitro and cell-based assays.[1][2] We present not just the procedural steps but also the underlying chemical principles and the rationale for a multi-assay approach. This ensures a thorough and reliable characterization of the compound's antioxidant profile, a critical step in early-stage drug discovery and development.
Introduction: The Scientific Rationale
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants can mitigate this damage by neutralizing free radicals. The indole scaffold is a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting significant biological activities, including antioxidant effects.[2][3]
The compound 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, with its indole nucleus and multiple carboxylic acid functional groups, presents a promising candidate for antioxidant activity.[1] The electron-rich nature of the indole ring and the potential for hydrogen donation from the carboxylic acid and N-H groups suggest a capacity to scavenge free radicals. This guide provides the necessary protocols to empirically validate this hypothesis.
A Multi-Faceted Approach to Antioxidant Assessment
A single assay is insufficient to fully characterize the antioxidant capacity of a compound. Different assays measure various aspects of antioxidant action, such as radical scavenging, reducing power, and efficacy in a biological context. Therefore, we recommend a tiered approach employing a combination of chemical and cell-based assays.
Caption: Recommended workflow for antioxidant activity assessment.
Chemical-Based Assays: Foundational Screening
These assays provide a rapid and cost-effective initial assessment of the compound's antioxidant potential by measuring its ability to interact with stable free radicals or reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[4][5][6] The reduction of the deep violet DPPH• to the pale yellow DPPH-H is measured spectrophotometrically at approximately 517 nm.[4][6]
-
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mg/mL.
-
Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and positive control.
-
For the blank, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[7] The resulting blue-green radical has a characteristic absorbance at 734 nm, which decreases in the presence of an antioxidant.[7]
-
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[7]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Prepare dilutions of the test compound and a positive control as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound and positive control.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using a formula similar to the DPPH assay.
-
Determine the IC50 value.
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8][9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[9]
-
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with water.[9]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the test compound, standards, and blank (solvent).
-
Incubate at 37°C for 4 minutes.[10]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value of the test compound by comparing its absorbance to the standard curve of Fe²⁺. The results are typically expressed as µM Fe²⁺ equivalents.
-
-
Cell-Based Assay: Validation in a Biological System
While chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay addresses this limitation.
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[11] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[12] Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.
-
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 1 hour.
-
Add DCFH-DA solution to the wells and incubate for 1 hour.
-
Wash the cells with PBS.
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.[13]
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the area under the curve for the fluorescence measurements.
-
Determine the CAA value using the following formula:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results can be expressed as quercetin equivalents.
-
-
Data Presentation and Interpretation
For clarity and ease of comparison, the quantitative results from the antioxidant assays should be summarized in a table.
| Assay | Parameter | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Positive Control (e.g., Ascorbic Acid) |
| DPPH Scavenging | IC50 (µg/mL) | Experimental Value | Experimental Value |
| ABTS Scavenging | IC50 (µg/mL) | Experimental Value | Experimental Value |
| FRAP | FRAP Value (µM Fe²⁺/mg) | Experimental Value | Experimental Value |
| CAA | CAA Value (µmol QE/100 µmol) | Experimental Value | Experimental Value |
A lower IC50 value in the DPPH and ABTS assays indicates greater radical scavenging activity. A higher FRAP value signifies greater reducing power. A higher CAA value indicates greater antioxidant activity within a cellular context.
Self-Validating Systems and Trustworthiness
To ensure the reliability of the results, each protocol incorporates self-validating measures:
-
Positive Controls: The use of well-characterized antioxidants like Ascorbic Acid or Trolox provides a benchmark for comparing the activity of the test compound and confirms that the assay is performing correctly.
-
Dose-Response Curves: Evaluating the compound over a range of concentrations allows for the determination of IC50 values and demonstrates a clear dose-dependent effect, which is a hallmark of true antioxidant activity.
-
Blanks and Controls: The inclusion of appropriate blanks and controls accounts for background absorbance/fluorescence and the inherent stability of the reagents.
Conclusion
By following this comprehensive guide, researchers can obtain a robust and reliable assessment of the antioxidant activity of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. The combination of chemical and cell-based assays provides a multi-dimensional understanding of its potential as a novel antioxidant agent, paving the way for further investigation in the field of drug discovery and development.
References
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Jasiewicz, B., & Mrówczyńska, L. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 15432. Available from: [Link]
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Perrone, R., et al. (2016). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 21(11), 1558. Available from: [Link]
-
Zen-Bio. CAA Antioxidant Assay Kit. Available from: [Link]
-
ResearchGate. Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Available from: [Link]
-
MDPI. DPPH Radical Scavenging Assay. Available from: [Link]
-
ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available from: [Link]
-
Ruan, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1063-1067. Available from: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Available from: [Link]
-
ResearchGate. FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Available from: [Link]
-
ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]
-
Plaikov, K., et al. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Antioxidants, 11(11), 2132. Available from: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available from: [Link]
-
Marine Biology. DPPH radical scavenging activity. Available from: [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]
-
ResearchGate. Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Available from: [Link]
- Google Patents. Cellular antioxidant activity (caa) assay.
-
Zen-Bio. DPPH Antioxidant Assay Kit. Available from: [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
-
The Good Scents Company. indole-2-carboxylic acid. Available from: [Link]
-
ResearchGate. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Available from: [Link]
-
ACS Publications. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Available from: [Link]
-
Scribd. ABTS Radical Scavenging Assay Method. Available from: [Link]
-
ResearchSquare. DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. Available from: [Link]
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Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available from: [Link]
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MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]
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PMC. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Available from: [Link]
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PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]
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Application Notes and Protocols for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in Drug Development
Introduction: Unveiling the Potential of a Novel Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds and hydrophobic interactions have made it a fertile ground for the discovery of novel therapeutics.[1] This guide focuses on 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid , a unique trifunctionalized indole derivative. While specific biological targets for this compound are not yet extensively documented, its structural features—namely the indole core and multiple carboxylic acid moieties—suggest a strong potential for enzyme inhibition.[3]
This document will explore the hypothetical, yet scientifically plausible, application of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as an inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in cancer progression and inflammatory diseases. The carboxylic acid groups are well-suited to act as chelating agents for the catalytic zinc ion within the MMP active site, a common mechanism for potent MMP inhibitors. We present here a series of protocols to rigorously evaluate this hypothesis, guiding researchers from initial in vitro screening to cell-based validation.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₆ | [3] |
| Molecular Weight | 263.21 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water. | Assumed based on structure |
| Storage | Store at -20°C, protected from light and moisture. | General recommendation |
Hypothesized Mechanism of Action: MMP Inhibition
Matrix Metalloproteinases (MMPs) are key enzymes in the degradation of the extracellular matrix (ECM). Overexpression of certain MMPs, such as MMP-9 (Gelatinase B), is strongly associated with tumor invasion, metastasis, and angiogenesis.[4][5] MMPs contain a catalytic domain with a conserved zinc ion (Zn²⁺) that is essential for their proteolytic activity.
We hypothesize that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid can act as a competitive inhibitor of MMPs. The three carboxylic acid groups on the molecule can coordinate with the active site zinc ion, displacing the water molecule required for catalysis and thereby inactivating the enzyme. The indole scaffold itself can form favorable interactions with the hydrophobic S1' pocket of the MMP active site, enhancing binding affinity and selectivity.
Protocol 1: In Vitro Fluorometric MMP-9 Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on purified, active MMP-9 enzyme by measuring the cleavage of a fluorescently labeled substrate. [6][7] A. Materials and Reagents:
-
Recombinant human MMP-9 (activated)
-
MMP-9 Fluorogenic Substrate (FRET-based)
-
MMP-9 Assay Buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 10mM CaCl₂, 0.05% Brij-35)
-
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (Test Compound)
-
Known MMP inhibitor (e.g., GM6001) as a positive control
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Ex/Em = 325/393 nm or as specified by substrate manufacturer)
B. Stock Solution Preparation:
-
Test Compound: Prepare a 10 mM stock solution of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in 100% DMSO.
-
Positive Control: Prepare a 1 mM stock solution of GM6001 in DMSO.
-
MMP-9 Enzyme: Reconstitute lyophilized MMP-9 in assay buffer to the manufacturer's recommended concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate: Prepare a stock solution of the FRET substrate in DMSO as per the manufacturer's instructions.
C. Step-by-Step Assay Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in MMP-9 Assay Buffer. A typical starting range would be from 100 µM to 1 nM final concentration. Ensure the final DMSO concentration in all wells is ≤1%. Prepare dilutions for the positive control similarly.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Enzyme Control: 50 µL of diluted MMP-9 enzyme + 50 µL of assay buffer (with DMSO at the same final concentration as test wells).
-
Inhibitor Wells: 50 µL of diluted MMP-9 enzyme + 50 µL of the serially diluted test compound.
-
Positive Control: 50 µL of diluted MMP-9 enzyme + 50 µL of the diluted positive control inhibitor.
-
Blank (No Enzyme): 100 µL of assay buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate working solution by diluting the substrate stock in assay buffer to the final desired concentration (typically around the Kₘ value). [8]Add 50 µL of the substrate working solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode.
D. Data Analysis:
-
Calculate the reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the velocity of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Velocity_inhibitor / Velocity_enzyme_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of the compound to ensure that any observed effects in cell-based assays are not simply due to cell death. [9] A. Materials and Reagents:
-
Human prostate cancer cell line (e.g., PC-3, known to express MMP-9) [5]* Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Assay Protocol:
-
Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 3: Cell-Based MMP-9 Activity Assay
This assay measures the ability of the compound to inhibit the activity of endogenously produced MMP-9 in a cellular context. A common method is to measure the gelatinolytic activity in conditioned media from treated cells.
A. Materials and Reagents:
-
PC-3 cells (or other high MMP-9 expressing cell line)
-
Serum-free cell culture medium
-
Test compound and controls
-
Gelatin Zymography Kit or reagents (including polyacrylamide gels co-polymerized with gelatin)
-
Conditioned media collection supplies
B. Step-by-Step Assay Protocol:
-
Cell Culture and Treatment:
-
Grow PC-3 cells to ~80% confluency in a 6-well plate.
-
Wash the cells twice with PBS and replace the medium with serum-free medium.
-
Treat the cells with various concentrations of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (below its CC₅₀) for 24 hours. Include a vehicle control.
-
-
Conditioned Media Collection:
-
Collect the conditioned media from each well.
-
Centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay) for normalization.
-
-
Gelatin Zymography:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto a gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-denaturing, non-reducing conditions.
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow enzymes to renature.
-
Incubate the gel in a developing buffer (containing Tris, NaCl, and CaCl₂) overnight at 37°C.
-
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The band corresponding to MMP-9 will be at ~92 kDa.
-
Quantify the band intensity using densitometry software.
-
C. Data Analysis:
-
Compare the intensity of the MMP-9 bands in the treated samples to the vehicle control.
-
A reduction in band intensity indicates inhibition of MMP-9 activity or secretion.
Data Interpretation and Next Steps
The combined results from these assays will provide a robust initial assessment of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a potential MMP inhibitor.
| Parameter | Description | Desired Outcome |
| IC₅₀ | Concentration for 50% in vitro enzyme inhibition. | Low nanomolar to low micromolar range. |
| CC₅₀ | Concentration for 50% reduction in cell viability. | High micromolar range (>10-fold IC₅₀). |
| Selectivity Index (SI) | The ratio of CC₅₀ to IC₅₀. | SI > 10, indicating the compound is not broadly cytotoxic at its effective concentration. |
A potent IC₅₀ value, coupled with a high selectivity index and confirmed activity in a cell-based assay, would strongly support the advancement of this compound into further preclinical studies, including selectivity profiling against other MMPs and in vivo efficacy models.
References
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Hawash, M., et al. (2021). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
-
Shafiei, M., et al. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. Available at: [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. Available at: [Link]
-
Newton, A. S., et al. (2021). Indole Inhibitors of MMP-13 for Arthritic Disorders. ACS Omega. Available at: [Link]
-
Esimbekova, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link]
-
Harrer, N., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry. Available at: [Link]
-
Takeda, M., et al. (2024). Discovery of novel indole derivatives as potent and selective inhibitors of proMMP-9 activation. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Miceli, A., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. Available at: [Link]
-
Bass, K. E., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One. Available at: [Link]
-
Jarho, E. M., et al. (2005). Dicarboxylic Acid Azacycle l-Prolyl-pyrrolidine Amides as Prolyl Oligopeptidase Inhibitors and Three-Dimensional Quantitative Structure−Activity Relationship of the Enzyme−Inhibitor Interactions. Journal of Medicinal Chemistry. Available at: [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Jarho, E. M., et al. (2005). Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions. Journal of Medicinal Chemistry. Available at: [Link]
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Available at: [Link]
-
LibreTexts Chemistry. (2014). Drugs as Enzyme Inhibitors. Available at: [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]
-
Charris, J., et al. (2015). Synthesis, crystal structure and effect of indeno[1,2-b]indole derivatives on prostate cancer in vitro. Potential effect against MMP-9. European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols: 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic Acid in Material Science
Introduction: A Versatile Indole-Based Linker for Advanced Materials
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a unique organic molecule poised for significant applications in material science.[1] Its rigid indole core, combined with three carboxylic acid functional groups, offers a compelling platform for the design and synthesis of novel materials such as metal-organic frameworks (MOFs) and functional polymers.[1] The molecular formula of this compound is C₁₂H₉NO₆, and it has a molecular weight of 263.21 g/mol .[1] The strategic placement of the carboxyl groups allows for the formation of robust, multidimensional coordination networks with various metal ions, a key characteristic for creating porous materials with tailored properties.[2]
The indole moiety itself is of great interest in materials chemistry. It is a key structural component in many biologically active compounds and has been explored for its electronic and optical properties.[3] The incorporation of the indole nucleus into polymers has been shown to impart desirable thermal stability and fluorescence. The dicarboxylic nature of similar indole-based molecules makes them excellent candidates for organic linkers in the construction of MOFs with potential applications in gas storage, catalysis, and separation.[2]
These application notes will provide a detailed overview of the potential of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in material science, with a focus on its application as an organic linker in the synthesis of a hypothetical metal-organic framework, designated as GEM-MOF-1 . While specific literature on the use of this exact tri-carboxylic acid in MOF synthesis is emerging, the protocols provided are based on established methodologies for MOF synthesis using analogous indole-dicarboxylic acid linkers.[2]
Physicochemical Properties and Handling
A summary of the key properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₆ | [1][4] |
| Molecular Weight | 263.21 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | ≥98.0% | [2] |
| Solubility | Soluble in polar solvents | [1] |
Storage and Handling: Store in a cool, dry place away from incompatible materials. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application in Metal-Organic Frameworks (MOFs)
The three carboxylic acid groups on 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid make it an excellent candidate for the synthesis of highly porous and stable MOFs. The rigidity of the indole core can lead to predictable framework topologies, while the carboxymethyl group can introduce additional functionality and modulate the pore environment.
Protocol: Solvothermal Synthesis of GEM-MOF-1 (A Hypothetical MOF)
This protocol details a general procedure for the solvothermal synthesis of a metal-organic framework using 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as the organic linker and a zinc-based metal source.
Materials:
-
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (≥98.0% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
-
Powder X-ray diffractometer (PXRD)
-
Thermogravimetric analyzer (TGA)
-
Gas sorption analyzer
Step-by-Step Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 26.3 mg (0.1 mmol) of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
-
Mixing and Solvothermal Reaction:
-
Add the metal salt solution to the linker solution and mix thoroughly.
-
Cap the vial tightly (or seal the autoclave).
-
Place the reaction vessel in a preheated oven at 100 °C for 24 hours.
-
-
Isolation and Purification of GEM-MOF-1 Crystals:
-
After 24 hours, remove the reaction vessel from the oven and allow it to cool to room temperature.
-
Crystals of GEM-MOF-1 should have formed at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To exchange the DMF solvent within the pores, immerse the crystals in ethanol (3 x 10 mL) for 24 hours, replacing the ethanol every 8 hours.
-
-
Activation of GEM-MOF-1:
-
After the solvent exchange, decant the ethanol.
-
Dry the crystals under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores. This process is known as activation.
-
Experimental Workflow Diagram:
Caption: Solvothermal synthesis and characterization of GEM-MOF-1.
Expected Characterization Results
The successful synthesis of GEM-MOF-1 can be confirmed through a series of characterization techniques.
| Technique | Expected Outcome | Significance |
| Powder X-ray Diffraction (PXRD) | A distinct diffraction pattern confirming the crystalline nature of the material. | Confirms the formation of a crystalline MOF and allows for structural determination. |
| Thermogravimetric Analysis (TGA) | A weight loss profile indicating the removal of solvent molecules and the thermal stability of the framework. | Determines the temperature at which the MOF decomposes, indicating its thermal robustness. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | A Type I isotherm, characteristic of microporous materials, allowing for the calculation of the Brunauer-Emmett-Teller (BET) surface area. | Quantifies the porosity of the MOF, a critical parameter for applications in gas storage and separation. |
Application in Functional Polymers
The di- or tri-functionality of indole carboxylic acids makes them suitable monomers for the synthesis of functional polymers through polycondensation or other polymerization reactions. The resulting polymers can exhibit enhanced thermal stability and unique photophysical properties due to the indole moiety.
Protocol: Synthesis of an Indole-Containing Polyester (Hypothetical)
This protocol outlines a general procedure for the synthesis of a polyester using 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid and a diol.
Materials:
-
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
-
1,4-Butanediol
-
Titanium(IV) isopropoxide (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus
-
Nitrogen inlet
-
Heating mantle
Step-by-Step Procedure:
-
Monomer and Catalyst Charging:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, distillation apparatus, and nitrogen inlet, add 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (0.1 mol), 1,4-butanediol (0.11 mol, 10% excess), and a catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 mol%).
-
-
Esterification:
-
Heat the reaction mixture to 180-200 °C under a slow stream of nitrogen.
-
Water will be formed as a byproduct and should be collected in the distillation apparatus.
-
Continue the reaction until the theoretical amount of water has been collected (approximately 2-4 hours).
-
-
Polycondensation:
-
Increase the temperature to 220-240 °C and gradually apply a vacuum (to <1 mmHg).
-
The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
Continue the reaction for several hours until the desired molecular weight is achieved (as indicated by the stirrer torque).
-
-
Isolation of the Polymer:
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or DMF) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Dry the polymer in a vacuum oven.
-
Polymerization Workflow Diagram:
Caption: Synthesis workflow for an indole-containing polyester.
Future Outlook
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid represents a promising building block for the development of new functional materials. Further research into its coordination chemistry with a wider range of metal ions will undoubtedly lead to the discovery of novel MOFs with unique structures and properties. Its use in polymer chemistry could also yield materials with tailored thermal, optical, and electronic characteristics. The protocols provided herein serve as a foundational guide for researchers and scientists to explore the potential of this versatile indole derivative in material science.
References
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]
-
Sabine Plummer: Synthesis and Characterization of MOF UPC-68. YouTube. [Link]
-
Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction | Request PDF. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
-
Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles | Organic Letters. ACS Publications. [Link]
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Synthesis and Characterization of Functionalized Metal-organic Frameworks. ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
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SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]
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Synthesis and characterization of functionalized metal-organic frameworks. PubMed. [Link]
-
1H-Indole-2,5-dicarboxylic Acid: A Versatile Intermediate for Organic Synthesis. Xingrui Industry Co., Limited. [Link]
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Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. MDPI. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
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3-Carboxymethyl-1H-indole-4-carboxylic acid. PMC - NIH. [Link]
-
Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Institutionelles Repositorium der Leibniz Universität Hannover. [Link]
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(PDF) Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. ResearchGate. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. RSC Publishing. [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
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SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]
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Application Notes & Protocols: A Guide to the Dissolution of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide provides a detailed protocol and mechanistic rationale for the dissolution of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (C₁₂H₉NO₆, MW: 263.21 g/mol ).[1] Due to its complex structure featuring three carboxylic acid moieties, this compound exhibits poor solubility in neutral aqueous solutions. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that govern its solubility to ensure reliable and reproducible stock solution preparation for a variety of experimental applications.
Physicochemical Profile and Structural Analysis
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a polyprotic weak acid. Its structure is characterized by a central indole core, a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[1] This core is substituted with three carboxylic acid groups, which are the primary determinants of its solubility characteristics.[1]
Figure 2: pH-dependent equilibrium governing solubility.
Recommended Dissolution Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (Preferred Method)
This protocol utilizes a pH-modification approach to achieve complete dissolution in a desired aqueous buffer, making it suitable for most cell-based assays and biochemical studies.
Materials:
-
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid powder
-
1.0 N Sodium Hydroxide (NaOH) solution
-
Desired aqueous buffer (e.g., PBS, Tris, HEPES)
-
Calibrated pH meter
-
Vortex mixer and/or sonicator bath
Procedure:
-
Weighing: Accurately weigh the required amount of the compound in a sterile conical tube or appropriate glass vial.
-
Initial Wetting: Add a small volume of the final buffer (e.g., 10-20% of the final volume) to wet the powder. The compound will not dissolve at this stage and will appear as a suspension.
-
Deprotonation (Crucial Step): While gently vortexing or stirring, add 1.0 N NaOH dropwise. Observe the suspension carefully. Continue adding drops until the solid completely dissolves, indicating the formation of the soluble sodium salt.
-
Expert Tip: Be patient during this step. The goal is to use the minimum amount of NaOH required for dissolution to avoid making the final solution overly basic.
-
-
Buffer Addition: Once the solid is fully dissolved, add the remaining volume of your desired aqueous buffer.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to your target experimental value using 1.0 N HCl or 1.0 N NaOH. Be aware that lowering the pH too much (e.g., below 6.0) may cause the compound to precipitate out of solution.
-
Final Volume Adjustment: Bring the solution to the final desired volume with your buffer.
-
Sterilization (Optional): If required for your application, sterile-filter the final stock solution through a 0.22 µm syringe filter.
Protocol 2: Dissolution in Organic Solvents
For applications where an aqueous vehicle is not suitable, organic solvents can be used. Dimethyl sulfoxide (DMSO) is a common choice for indole-based compounds. [2] Materials:
-
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer and/or sonicator bath
Procedure:
-
Weighing: Accurately weigh the required amount of the compound in a chemical-resistant vial (e.g., glass).
-
Solvent Addition: Add the desired volume of DMSO directly to the powder.
-
Aiding Dissolution: Cap the vial tightly and vortex thoroughly. If dissolution is slow, sonication for 5-10 minutes is recommended to break up solid aggregates. [2]4. Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.
-
Authoritative Note: When using DMSO stock solutions in aqueous experimental systems (e.g., cell culture), ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (an identical experiment containing the same final concentration of DMSO without the compound) in your experimental design.
Experimental Workflow Visualization
Figure 3: Step-by-step workflow for the aqueous dissolution protocol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in aqueous buffer (Protocol 1) | Insufficient base added; pH is still too low. | Add another drop of 1.0 N NaOH and vortex. Use a pH meter to confirm the pH is >7.0. |
| Solution becomes cloudy or precipitates after pH adjustment | The final pH was adjusted too low, causing the compound to protonate and precipitate. | Add a small amount of 1.0 N NaOH to raise the pH until the solution clears. Note the pH at which precipitation occurs for future reference. |
| Compound dissolves slowly in DMSO (Protocol 2) | Solid is highly aggregated. | Gently warm the solution in a water bath (37°C) while mixing. Use a bath sonicator to increase the rate of dissolution. |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer | The compound's solubility limit in the final aqueous buffer has been exceeded. | Prepare a more dilute DMSO stock solution, or decrease the final concentration of the compound in the aqueous medium. |
References
- Smolecule. (n.d.). 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
-
ChemBK. (2024). 3-(Carboxymethyl)-1H-indole-2-carboxylic acid - Physico-chemical Properties. Retrieved from [Link]
- Smolecule. (n.d.). Buy Indole-2-carboxylic acid | 1477-50-5.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
National Center for Biotechnology Information. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carbinol. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Carboxymethyl)pentane-1,2,5-tricarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Henderson-Hasselbalch Approximation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Taylor & Francis. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
Study.com. (2021). Using the Henderson-Hasselbalch Equation for a Buffer. Retrieved from [Link]
-
PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]
-
University of Wisconsin Chemistry. (n.d.). About pKa's. Retrieved from [Link]
-
Khan Academy. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Indole-5-carboxylic acid (HMDB0253469). Retrieved from [Link]
-
Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Buffer Solutions. Retrieved from [Link]
-
ChemTeam. (n.d.). Buffers and the Henderson-Hasselbalch Equation: Fifteen Examples. Retrieved from [Link]
-
OneClass. (2021). What is the pKa of acetic acid?. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a Trifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifunctional Indole Scaffold for Advanced Bioconjugate Design
The field of bioconjugation is continually evolving, demanding more sophisticated tools to create highly specific and effective therapeutic and diagnostic agents. Antibody-drug conjugates (ADCs), for instance, rely on the precise attachment of a cytotoxic payload to a monoclonal antibody via a linker molecule. The properties of this linker are critical, governing the stability, solubility, and release of the payload, and ultimately the therapeutic index of the ADC.[1]
This document introduces 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid , a novel trifunctional linker poised to advance the capabilities of bioconjugation. Its rigid indole core, combined with three strategically positioned carboxylic acid moieties, offers a unique platform for the sequential or orthogonal attachment of multiple molecular entities. This allows for the construction of complex bioconjugates, such as ADCs with dual payloads or the attachment of both a therapeutic agent and an imaging molecule.
The molecular formula of this linker is C₁₂H₉NO₆, with a molecular weight of 263.21 g/mol .[2] The indole scaffold itself is a common motif in pharmacologically active compounds, potentially offering favorable biological properties.[3] This application note will provide a detailed guide on the proposed strategies for utilizing this trifunctional linker, including protocols for selective activation of its carboxylic acid groups and its conjugation to biomolecules.
Understanding the Trifunctional Reactivity: A Hypothesis-Driven Approach
The utility of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a trifunctional linker hinges on the ability to selectively address each of its three carboxylic acid groups. These groups are located at the C2 and C5 positions of the indole ring, and on the carboxymethyl substituent at the C3 position.
Based on their chemical environment, we can hypothesize a potential order of reactivity:
-
C3-Carboxymethyl (-CH₂COOH): This is an aliphatic carboxylic acid, insulated from the indole ring's electronic system by a methylene spacer. Its pKa is expected to be similar to that of phenylacetic acid (around 4.31).[4] Due to its flexibility and projection away from the plane of the indole ring, it is likely the most sterically accessible.
-
C5-Carboxylic Acid (-COOH): This aromatic carboxylic acid is attached to the benzene portion of the indole. Its acidity will be influenced by the overall electron-donating nature of the indole ring. The predicted pKa for indole-5-carboxylic acid is approximately 4.40.[5]
-
C2-Carboxylic Acid (-COOH): This carboxylic acid is directly attached to the electron-rich pyrrole ring and is situated between the indole nitrogen and the C3-substituent. This position is likely to be the most sterically hindered.[6] The predicted pKa for indole-2-carboxylic acid is around 4.44.[7][8]
Given the similar pKa values, achieving high selectivity through simple pH control is challenging. Therefore, a more robust strategy involves the use of orthogonal protecting groups.[9]
Proposed Workflow for Trifunctional Bioconjugation
The following diagram illustrates a proposed workflow for the sequential conjugation of a biomolecule (e.g., an antibody) and a payload (e.g., a small molecule drug) using the trifunctional indole linker. This strategy relies on an orthogonal protection scheme to ensure selective activation of the carboxylic acid groups.
Caption: Proposed workflow for trifunctional bioconjugation.
Experimental Protocols
The following protocols are proposed as a starting point for developing a specific bioconjugation strategy with the 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid linker. Optimization of reaction conditions will be necessary for specific biomolecules and payloads.
Protocol 1: Selective Protection of the C2 and C5 Carboxylic Acids
This protocol describes the selective protection of the two aromatic carboxylic acids as benzyl esters, leaving the more accessible C3-carboxymethyl group available for the first conjugation. Benzyl esters are chosen for their stability and their susceptibility to removal by hydrogenolysis, which is orthogonal to many other protecting groups.[9]
Materials:
-
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in anhydrous DCM.
-
Add benzyl alcohol (2.2 equivalents) and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (2.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-protected linker.
Rationale: By using a slight excess of benzyl alcohol and DCC, the two more reactive or sterically accessible carboxylic acids are expected to be esterified. Fine-tuning the stoichiometry may allow for selective mono- or di-protection.
Protocol 2: Conjugation of the Linker to an Antibody
This protocol outlines the conjugation of the mono-protected linker (with one free carboxylic acid) to the primary amine groups (e.g., lysine residues) of an antibody using EDC/NHS chemistry.
Materials:
-
Mono-protected indole linker (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., Tris or hydroxylamine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the mono-protected linker, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DMSO.
-
Allow the activation reaction to proceed for 30-60 minutes at room temperature.
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer.
-
Purify the antibody-linker conjugate using a size-exclusion chromatography column to remove unreacted linker and byproducts.
Rationale: EDC and NHS react with the free carboxylic acid to form a stable NHS ester, which then efficiently reacts with primary amines on the antibody to form a stable amide bond.[10]
Protocol 3: Payload Conjugation and Deprotection
This protocol describes the conjugation of a payload containing a primary amine to the second carboxylic acid of the linker, followed by deprotection of the third carboxylic acid.
Materials:
-
Antibody-linker conjugate (from Protocol 2)
-
Payload with a primary amine
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
Palladium on carbon (Pd/C) for hydrogenolysis
-
Hydrogen source
-
Purification system (e.g., HIC or SEC)
Procedure:
-
Repeat the EDC/NHS activation and conjugation steps as in Protocol 2, using the antibody-linker conjugate and the amine-containing payload.
-
Purify the resulting antibody-linker-payload conjugate.
-
For deprotection of the benzyl ester, dissolve the conjugate in a suitable solvent mixture (e.g., with a co-solvent to aid solubility).
-
Add Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until deprotection is complete (monitor by LC-MS).
-
Filter to remove the catalyst.
-
The third carboxylic acid is now available for a subsequent conjugation if desired.
Rationale: The sequential activation allows for the controlled attachment of different molecules. Hydrogenolysis is a mild method for benzyl ester cleavage that is often compatible with biomolecules.[9]
Characterization and Quality Control
Thorough characterization of the bioconjugate is essential to ensure its quality and efficacy.
Table 1: Recommended Analytical Techniques for Characterization
| Parameter to Measure | Recommended Technique(s) | Principle |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), LC-MS | HIC separates species based on hydrophobicity, which increases with the number of conjugated drugs. RP-HPLC can also resolve different DAR species. LC-MS provides the molecular weight of the different species, allowing for precise DAR determination.[11] |
| Conjugation Site | Peptide mapping with LC-MS/MS | The conjugate is digested into peptides, and the modified peptides are identified by mass spectrometry to pinpoint the exact amino acid residues that have been conjugated. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | SEC separates molecules based on size, allowing for the detection and quantification of aggregates and fragments. |
| Confirmation of Structure | Mass Spectrometry (MS) | Intact mass analysis confirms the molecular weight of the final conjugate, and analysis of subunits (e.g., light and heavy chains) can further confirm the conjugation pattern.[12] |
Visualization of the Conjugation Strategy
The following diagram illustrates the chemical structure of the trifunctional linker and the proposed sequential conjugation.
Sources
- 1. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other [sioc-journal.cn]
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- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. hmdb.ca [hmdb.ca]
Application Notes and Protocols: Investigating 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a Modulator of the Kynurenine Pathway in Cell Culture
For Research Use Only. Not For Diagnostic or Therapeutic Use.
Introduction: The Scientific Rationale
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is an indole derivative with a molecular formula of C₁₂H₉NO₆ and a molecular weight of 263.21 g/mol . While direct experimental data on its use in cell culture is limited, its structural resemblance to tryptophan and its metabolites suggests a potential role as a modulator of the kynurenine pathway (KP). The KP is the primary metabolic route for tryptophan catabolism, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer.[1][2]
The enzymes indoleamine 2,3-dioxygenase (IDO1), kynurenine 3-monooxygenase (KMO), and kynurenine aminotransferase (KAT) are key players in this pathway and represent attractive targets for therapeutic intervention.[1] Indole derivatives, in general, are known for their diverse biological activities, including enzyme inhibition. Based on these structural and functional precedents, it is hypothesized that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid may act as an inhibitor of one or more enzymes within the kynurenine pathway.
These application notes provide a comprehensive guide for researchers to investigate the experimental use of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in cell culture, with a focus on elucidating its potential as a kynurenine pathway inhibitor. The protocols outlined below are designed to be a self-validating system, enabling the systematic evaluation of the compound's bioactivity and mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₆ | |
| Molecular Weight | 263.21 g/mol | |
| Appearance | White to light-yellow crystalline solid | Inferred from similar compounds |
| Solubility | Sparingly soluble in water. Soluble in ethanol, DMSO, and dilute alkaline solutions. | [3] |
PART 1: Preparation and Handling
Stock Solution Preparation
The three carboxylic acid groups of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid influence its solubility. Proper preparation of a stock solution is critical for accurate and reproducible experimental results. Two methods are provided below.
Method A: Using an Alkaline Solution
This method is suitable for preparing a concentrated aqueous stock solution.
-
Accurately weigh the desired amount of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of 1N NaOH dropwise while gently vortexing until the powder is completely dissolved.[3]
-
Once dissolved, slowly add sterile distilled water or phosphate-buffered saline (PBS) to reach the final desired stock concentration (e.g., 10 mM).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Method B: Using an Organic Solvent
This method is suitable for preparing a high-concentration stock solution in a non-aqueous solvent.
-
Accurately weigh the desired amount of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid powder.
-
Transfer the powder to a sterile conical tube.
-
Add a sufficient volume of high-purity, sterile-filtered dimethyl sulfoxide (DMSO) to completely dissolve the powder.[4]
-
Gently vortex until the solution is clear.
-
Store the DMSO stock solution at -20°C in small aliquots in amber vials to protect from light.
Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
PART 2: Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid on the kynurenine pathway. It is recommended to use cell lines known to express key KP enzymes.
Recommended Cell Lines:
-
Human Colorectal Cancer Cell Lines (e.g., HT-29, SW837): These cell lines express IDO1, and its expression can be further induced by interferon-gamma (IFN-γ).[5]
-
Human Glioblastoma Cell Lines (e.g., U373MG): These cells express KP enzymes and are relevant for studying neuroinflammatory and neurodegenerative aspects of the pathway.[6]
-
Human Monocyte-Derived Macrophages or THP-1 cell line: These immune cells have a complete and functional kynurenine pathway.[6]
-
Human SK-N-SH Neuroblastoma Cells: These cells can be used to model neuronal aspects of the kynurenine pathway.[7]
Cells should be cultured in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment using MTT Assay
Before evaluating the inhibitory effects of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, it is essential to determine its cytotoxic concentration range in the selected cell line. The MTT assay is a colorimetric method for assessing cell viability.[8]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in complete cell culture medium. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of NaOH or DMSO as the highest compound concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Investigating Kynurenine Pathway Inhibition
This protocol is designed to assess the effect of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid on the activity of the kynurenine pathway, particularly the IDO1 enzyme.
Experimental Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
improving the yield of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid synthesis
An authoritative guide to navigating the complexities of synthesizing 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, designed for chemical researchers and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and purity.
Overview of Synthesis and Common Challenges
The synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a multi-step process that demands precise control over reaction conditions to achieve high yields and purity. The indole scaffold, a privileged structure in medicinal chemistry, is often assembled using classic reactions like the Fischer indole synthesis, which is preceded by hydrazone formation via the Japp-Klingemann reaction.[1][2] Subsequent functionalization introduces the carboxymethyl and carboxyl groups.[3]
Researchers frequently encounter challenges such as low yields, competing side reactions (e.g., decarboxylation), and difficult purification of the highly polar final product.[4][5] This guide addresses these critical issues by explaining the underlying chemical principles and providing validated, step-by-step solutions.
General Synthetic Workflow
A common and effective pathway involves constructing the indole-2,5-dicarboxylate core first, followed by C3-position functionalization. This strategy provides better control over regioselectivity.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Reaction Optimization
This section addresses specific experimental failures in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes in the Fischer Indole synthesis step?
Answer: Low yields in the Fischer indole synthesis are common and typically stem from three areas: the stability of the hydrazone intermediate, the choice of acid catalyst, or the reaction temperature.[4]
-
Causality - Hydrazone Stability: The core of the reaction is a[1][1]-sigmatropic rearrangement.[6] The success of this step is highly sensitive to the electronic properties of substituents on both the arylhydrazine and the carbonyl precursor. Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[7][8] This is a known failure mode when attempting to synthesize indoles with electron-rich C3 substituents.[7]
-
Corrective Action 1 - Catalyst Choice: The acid catalyst is not just a proton source; it dictates the reaction pathway.
-
Brønsted acids (HCl, H₂SO₄, PPA): These are commonly used but can promote N-N bond cleavage if the conditions are too harsh.[4]
-
Lewis acids (ZnCl₂, BF₃·OEt₂): These are often more effective for challenging substrates as they can coordinate with the nitrogen atoms, favoring the concerted rearrangement pathway over direct cleavage.[8] If you are experiencing low yields with a Brønsted acid, switching to a Lewis acid like ZnCl₂ is a primary optimization step.
-
-
Corrective Action 2 - Temperature Control: The Fischer indole synthesis is highly sensitive to temperature.[4] Excessive heat can provide the activation energy for undesired side reactions, including decomposition of the hydrazone or tar formation. It is critical to empirically optimize the temperature. Start at a lower temperature (e.g., 80°C) and incrementally increase it while monitoring the reaction by Thin Layer Chromatography (TLC).
Q2: The reaction produces multiple spots on TLC, and I'm struggling to isolate the desired product. What's happening?
Answer: The formation of multiple products often points to incomplete reactions, side reactions like decarboxylation, or poor regioselectivity during carboxylation steps.
-
Causality - Decarboxylation: Indole-2-carboxylic acids are susceptible to decarboxylation, especially at high temperatures in the presence of acid or a copper catalyst.[5] Given that the target molecule has three carboxylic acid groups, partial decarboxylation can lead to a mixture of mono-, di-, and tri-carboxylated indoles, which are often difficult to separate.
-
Corrective Action 1 - Purification Strategy: Standard silica gel chromatography can be challenging for these highly polar, acidic compounds due to strong binding and streaking.[9]
-
Acid-Base Extraction: This is a highly effective first-pass purification method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., saturated NaHCO₃ solution). The acidic products will move to the aqueous layer, leaving neutral impurities behind. Re-acidification of the aqueous layer with cold 1M HCl will precipitate the carboxylic acid products, which can then be collected by filtration.[10]
-
Recrystallization: After extraction, recrystallization is the best method for final purification. Experiment with different solvent systems. Given the high polarity of the product, polar protic solvents or mixtures are a good starting point. A methanol/water or ethanol/water system is often effective.[11]
-
-
Causality - Poor Regioselectivity: Direct carboxylation of the indole ring can be difficult to control, potentially leading to a mixture of N1- and C3-carboxylated isomers.[12]
-
Corrective Action 2 - Control Reaction Temperature: Recent studies have shown that carboxylation regioselectivity on the indole ring can be temperature-dependent.[12] N1-carboxylation is often kinetically favored at lower temperatures, while the C3-carboxylated product is thermodynamically more stable and forms at higher temperatures.[12] Precise temperature control during this step is crucial.
Q3: The reaction stalls, and starting material remains even after extended reaction times. How can I drive it to completion?
Answer: A stalled reaction often indicates insufficient activation energy, catalyst deactivation, or the presence of impurities in the starting materials.
-
Causality - Impurities: Impurities in the starting arylhydrazine or carbonyl compounds can inhibit the catalyst or lead to unwanted side reactions that consume reagents.[4]
-
Corrective Action 1 - Verify Starting Material Purity: Always verify the purity of your starting materials via NMR or another suitable analytical method before beginning the synthesis. Recrystallize or re-distill starting materials if necessary.
-
Causality - Catalyst Choice: As discussed in Q1, the choice of acid catalyst is critical. A catalyst that is too weak may not be sufficient to promote the key[1][1]-sigmatropic rearrangement.
-
Corrective Action 2 - Use a Stronger Catalyst System: Polyphosphoric acid (PPA) is an excellent solvent and catalyst for driving difficult Fischer indole cyclizations to completion, as it operates at high temperatures and provides a strongly acidic medium. However, workup can be challenging. An alternative is to use neat methanesulfonic acid.[9]
Caption: Troubleshooting decision tree for common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: What is the best analytical technique to monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a relatively polar mobile phase, such as 10:1 Dichloromethane:Methanol with 1% acetic acid, to achieve good separation of the polar intermediates and product from the less polar starting materials. Staining with a potassium permanganate dip is effective for visualizing the indole ring. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector is the standard method.
-
-
Q: Are there any "green" or more modern alternatives to the classical synthesis routes?
-
A: Yes, recent advances focus on minimizing waste and avoiding harsh reagents.[3] For the carboxylation step, metal-free protocols using benign CO₂-transfer reagents are emerging, which avoid the need for high-pressure CO₂ gas and strong bases.[12] For the indole formation itself, palladium-catalyzed reactions, such as the Larock indole synthesis, offer an alternative to the Fischer method, often with broader functional group tolerance.[13]
-
-
Q: My final product shows poor solubility. How can I handle it for biological assays?
-
A: The tri-carboxylic acid structure makes the compound acidic and highly polar, with good solubility in polar organic solvents like DMSO and DMF, and in aqueous bases (e.g., PBS buffer adjusted to pH 7.4), where it will exist as the carboxylate salt. For biological assays, preparing a concentrated stock solution in DMSO is standard practice.
-
Key Experimental Protocols
Protocol: Fischer Indole Synthesis of Diethyl 1H-indole-2,5-dicarboxylate
This protocol describes the acid-catalyzed cyclization of the arylhydrazone precursor, which can be synthesized via a standard Japp-Klingemann reaction.[2][14]
-
To a stirred solution of the arylhydrazone (10 mmol) in anhydrous ethanol (50 mL), add anhydrous zinc chloride (ZnCl₂, 15 mmol) portion-wise.
-
Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid precipitate of the crude indole ester will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure diethyl 1H-indole-2,5-dicarboxylate.
-
Dry the product under vacuum. Characterize via ¹H NMR and Mass Spectrometry.
Protocol: Purification of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid via Acid-Base Extraction
This protocol is designed for purifying the final, highly polar product.[10]
-
Dissolve the crude, solid product (approx. 1 g) in ethyl acetate (50 mL). Some insoluble material may remain.
-
Transfer the solution/suspension to a separatory funnel.
-
Extract the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 30 mL). The target compound will move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers and wash once with ethyl acetate (20 mL) to remove any remaining neutral impurities.
-
Cool the combined aqueous layer in an ice bath.
-
Slowly acidify the aqueous solution by adding 1M HCl dropwise with vigorous stirring until the pH is ~2. A white or off-white precipitate of the pure product will form.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water (2 x 10 mL).
-
Dry the purified product in a vacuum oven at 50-60°C to constant weight.
Data Summary: Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize the synthesis yield, based on established principles of indole chemistry.[3]
| Parameter | Condition | Expected Impact on Yield | Rationale & Justification | Cost/Difficulty |
| Catalyst | ZnCl₂ or other Lewis Acid | High (15-30% increase) | Favors the desired[1][1]-sigmatropic rearrangement over competing N-N bond cleavage, especially for challenging substrates.[7][8] | Medium |
| Solvent | Higher-boiling (e.g., Toluene) | Moderate (10-25% increase) | Allows for higher reaction temperatures which can increase reaction rate, but must be balanced against risk of side reactions.[3] | Low |
| Temperature | Empirical Optimization | High | Reaction is highly temperature-sensitive. Optimal temperature maximizes the rate of the desired reaction while minimizing decomposition and side reactions.[4] | Low |
| Purification | Acid-Base Extraction | High (Purity) | Effectively removes non-acidic impurities, significantly improving the purity of the final product.[10] | Low |
References
-
Acta Crystallographica Section E. (2011). 3-Carboxymethyl-1H-indole-4-carboxylic acid. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-acy1-1-hydroxy-1 H-indole-5,6-dicarbonitriles. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
ACS Publications. (2021). Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of carboxylic acids.
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis of 7-amino-dl-tryptophan. Retrieved from [Link]
-
ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
ACS Publications. (2015). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]
-
ChemRxiv. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. Retrieved from [Link]
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- 3. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]
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- 12. chemrxiv.org [chemrxiv.org]
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- 14. Japp-Klingemann_reaction [chemeurope.com]
Technical Support Center: Troubleshooting the Synthesis of Polycarboxylated Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of polycarboxylated indoles presents a unique set of challenges that can often lead to experimental roadblocks. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the laboratory. We aim to explain the "why" behind the "how," offering insights grounded in mechanistic principles to empower you to overcome synthetic hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My carboxylation reaction is resulting in a mixture of N1- and C3-carboxylated indoles. How can I control the regioselectivity?
A1: Achieving regioselectivity in indole carboxylation is a significant challenge due to the comparable nucleophilicity of the N1 and C3 positions.[1] The outcome is often highly dependent on the reaction conditions. Here are key factors to consider:
-
Temperature: Temperature can be a powerful tool for controlling regioselectivity. For instance, in certain metal-free carboxylation protocols using a benign CO₂-transfer reagent, lower temperatures may favor the kinetically controlled N1-carboxylation, while higher temperatures can promote the thermodynamically more stable C3-carboxylated product.[1] This is attributed to the reversible nature of N1-carboxylation and a temperature-dependent redistribution of the indolyl anion.[1]
-
Protecting Groups: The use of a protecting group on the indole nitrogen is a classic strategy to direct carboxylation to the C3 position. Common protecting groups include Boc, tosyl, and SEM.[2] However, the subsequent removal of these groups adds steps to the synthesis and may not be compatible with all desired functionalities.
-
Catalyst and Reagent Choice: The choice of catalyst and carboxylating agent is crucial. Rhodium-catalyzed oxidative carbonylation has been shown to be highly regioselective for the synthesis of indole-3-carboxylates.[3] In contrast, some base-mediated approaches may favor N1-carboxylation.
Q2: I am observing significant decarboxylation of my indolecarboxylic acid product during workup or purification. What can I do to prevent this?
A2: Decarboxylation is a common side reaction, particularly for indole-2-carboxylic acids and indole-3-carboxylic acids, and is often promoted by heat or acidic conditions.[4][5] Here are some strategies to minimize this issue:
-
Avoid High Temperatures: Whenever possible, conduct workup and purification steps at or below room temperature. This includes rotary evaporation, which should be performed at the lowest possible temperature.
-
Neutralize Acidic Conditions: If your reaction is performed under acidic conditions, it is critical to neutralize the mixture promptly during workup. This can be achieved by washing with a mild base such as a saturated sodium bicarbonate solution.
-
Alternative Decarboxylation Methods: If decarboxylation is the desired transformation, there are improved procedures that offer better control and higher yields than simple heating. For example, decarboxylation of indole-2-carboxylic acids can be effectively carried out in refluxing N,N-dimethylacetamide using a copper salt of the acid as a catalyst.[6] For indole-3-carboxylic acids, metal-free conditions using potassium carbonate or acetonitrile-promoted basic conditions have been developed.
Q3: My polycarboxylated indole is proving difficult to purify by column chromatography. What alternative purification techniques can I try?
A3: The purification of polycarboxylated indoles can be challenging due to their polarity and potential for streaking on silica gel.[7] If standard column chromatography is not effective, consider the following:
-
Crystallization: Crystallization is an excellent method for obtaining high-purity indoles.[8] The choice of solvent is critical and may require some screening. A mixed solvent system, such as methanol and water, has been shown to be effective for the crystallization of indole.[8]
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep TLC) can be a viable option. This technique allows for the physical separation of bands on a larger TLC plate.[7]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase flash chromatography using a C18-functionalized silica gel can provide a different selectivity compared to normal-phase chromatography.
-
Extraction: A carefully designed extraction protocol can sometimes be used to remove impurities. For instance, dissolving the crude product in an organic solvent immiscible with water and then extracting with an aqueous phase can selectively partition the desired indole.[9]
Q4: I am struggling with low yields in my indole synthesis. What are some general strategies for optimization?
A4: Low yields in indole synthesis can arise from a multitude of factors, including suboptimal reaction conditions and the stability of reactants.[2] A systematic approach to optimization is key:
-
Reaction Conditions: Methodically vary parameters such as temperature, reaction time, and catalyst concentration.[2]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[2]
-
Choice of Synthesis Route: The choice of synthetic route can significantly impact the yield, especially depending on the desired substitution pattern.[2] For example, the Fischer indole synthesis is sensitive to temperature and acid strength.[2] Electron-donating substituents on the arylhydrazine can weaken the N-N bond, potentially leading to side reactions.[10]
-
Scale-Up Considerations: Be aware that reactions that perform well on a small scale may not translate directly to a larger scale.[11] A gram-scale reaction may require re-optimization of conditions.[12]
II. Troubleshooting Guides
Guide 1: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: The Friedel-Crafts acylation of an indole is yielding a mixture of C2 and C3 acylated products, with the undesired isomer being predominant.
Underlying Cause: The regioselectivity of Friedel-Crafts acylation on the indole ring is highly sensitive to the reaction conditions and the nature of the acylating agent and Lewis acid. Traditional methods often require nitrogen protection to avoid side reactions and control regioselectivity.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Nitrogen Protection: If the indole nitrogen is unprotected, the Lewis acid can coordinate to it, altering the electronic properties of the ring and leading to a loss of regioselectivity.[13] Protecting the nitrogen with an electron-withdrawing group generally directs acylation to the C3 position.
-
Lewis Acid Screening: The strength and steric bulk of the Lewis acid can influence the regiochemical outcome. A weaker Lewis acid may favor the kinetically preferred C3-acylation.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the selectivity for the kinetic product.
-
Directed Metalation: If Friedel-Crafts approaches fail, a directed lithiation at the C2 position followed by quenching with an acylating agent can provide excellent regiocontrol for C2-acylated indoles.[14]
Guide 2: Incomplete Reaction or No Reaction
Problem: The reaction to introduce a carboxyl group onto the indole ring fails to proceed to completion, or no product is formed.
Underlying Cause: This can be due to several factors, including insufficient reactivity of the starting materials, catalyst deactivation, or inappropriate reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Steps:
-
Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can poison catalysts or lead to side reactions.
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require special handling.
-
Reaction Conditions: Systematically increase the reaction temperature and/or time to see if the reaction proceeds further. The choice of solvent can also have a significant impact on reaction rates.
-
Reactivity of Carboxylating Agent: If using a mild carboxylating agent, it may be necessary to switch to a more reactive one.
III. Experimental Protocols
Protocol 1: Regioselective C3-Carboxylation via Rhodium Catalysis
This protocol is adapted from a method for the direct carbonylation of indoles to form indole-3-carboxylates.[3]
Materials:
-
Indole
-
[Rh(COD)Cl]₂
-
K₂S₂O₈
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a dried Schlenk tube, add the indole (0.5 mmol), [Rh(COD)Cl]₂ (0.0125 mmol), and K₂S₂O₈ (1.0 mmol).
-
Evacuate and backfill the tube with carbon monoxide (1 atm, balloon).
-
Add anhydrous MeOH (2 mL) and anhydrous DCM (1 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired indole-3-carboxylate.
Data Summary Table:
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | Indole | Methyl indole-3-carboxylate | 85 |
| 2 | 5-Methoxyindole | Methyl 5-methoxyindole-3-carboxylate | 78 |
| 3 | 2-Methylindole | Methyl 2-methylindole-3-carboxylate | 65 |
Yields are representative and may vary based on specific reaction conditions and substrate.
Protocol 2: Purification of a Polycarboxylated Indole by Crystallization
This protocol provides a general guideline for the purification of a solid polycarboxylated indole by crystallization.
Materials:
-
Crude polycarboxylated indole
-
A suitable solvent system (e.g., methanol/water, ethanol/hexane)
Procedure:
-
Dissolve the crude product in the minimum amount of the hot primary solvent (the solvent in which the compound is more soluble).
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add the anti-solvent (the solvent in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
IV. References
-
Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters.
-
Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv.
-
Construction of Polycyclic Indole Derivatives via Multiple Aryne Reactions with Azaheptafulvenes. PubMed.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
-
Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews.
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
-
Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry.
-
Problems with Fischer indole synthesis. Reddit.
-
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications.
-
Regioselective Rh-catalyzed direct carbonylation of indoles to synthesize indole-3-carboxylates. Chemical Communications.
-
Process of preparing purified aqueous indole solution. Google Patents.
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health.
-
an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry.
-
A General and Scalable Synthesis of Polysubstituted Indoles. National Institutes of Health.
-
Crystallization purification of indole. ResearchGate.
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
-
Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae. PubMed.
-
Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed.
-
Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2-a]quinoxalin-6-ones and 2,3′-Spirobi[indolin]-2′-ones. Organic Letters.
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
-
Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI.
-
Synthesis of Modified Polycarboxylate and Its Application in Ultra-High Performance Concrete. Frontiers in Materials.
-
Strategies for Indole carboxylate synthesis a, HTS hits. ResearchGate.
-
3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. ARKIVOC.
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. University of California, Irvine.
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.
-
Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58). YouTube.
-
Why Do Some Fischer Indolizations Fail?. National Institutes of Health.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Rh-catalyzed direct carbonylation of indoles to synthesize indole-3-carboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Solubility of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Welcome to the technical support guide for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (C₁₂H₉NO₆, MW: 263.21 g/mol )[1][2]. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this molecule. Our approach is rooted in first principles of physical chemistry to empower you to make informed decisions during your experimental workflow.
Section 1: Understanding the Molecule - The Root of the Challenge
Before troubleshooting, it's crucial to understand the structural features of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid that govern its solubility.
-
Indole Core: The core is a bicyclic aromatic system, which is relatively nonpolar and hydrophobic.
-
Three Carboxylic Acid Groups: The molecule possesses three acidic carboxyl groups (-COOH). These groups are the key to manipulating its solubility. In their protonated (neutral) state at low pH, they contribute to strong intermolecular hydrogen bonding, which can favor the solid-state crystal lattice over dissolution. When deprotonated (ionized) to carboxylates (-COO⁻) at higher pH, they become highly polar and readily interact with polar solvents like water.[1]
The central challenge, therefore, is to overcome the intermolecular forces of the protonated, crystalline solid by disrupting the crystal lattice and ensuring the molecule is in its most soluble form for your specific application.
Section 2: Frequently Asked Questions & Initial Troubleshooting
Question: I tried dissolving the compound in pure water/buffer at neutral pH and it won't go into solution. Why?
Answer: This is the most common issue. At neutral or acidic pH, the three carboxylic acid groups are largely in their protonated (-COOH) form. This form is less polar and can form strong hydrogen bonds with other molecules of the same kind, making it difficult to break apart the crystal lattice and solvate the individual molecules in water. The lowest solubility for acidic compounds typically occurs at a pH near their isoelectric point.[3]
Question: What is the very first thing I should try?
Answer: Gentle heating and physical agitation. Before employing chemical modifications like pH changes or co-solvents, attempt to dissolve the compound in your desired aqueous buffer by warming the solution (e.g., to 37-50°C) while stirring or vortexing. Many dissolution processes are endothermic, and an increase in temperature can enhance solubility.[4] However, be cautious and ensure the compound is stable at the tested temperature.
Question: My compound seems to dissolve initially but then crashes out of solution. What's happening?
Answer: This often indicates that you have created a supersaturated solution that is not thermodynamically stable. This can happen if you used heat to dissolve the compound and then cooled it, or if you diluted a stock solution made in a strong organic solvent (like DMSO) into an aqueous buffer where it is less soluble. The key is to find conditions where the compound is stable in solution at your final working concentration.
Section 3: The Primary Solution - pH Adjustment
Manipulating the pH is the most effective and widely used strategy for solubilizing polycarboxylic acids.[5][][7] The principle is to convert the insoluble acidic form into a highly soluble salt form by deprotonation.[8][9]
Question: How does raising the pH increase solubility?
Answer: The solubility of an acidic compound is critically dependent on the pH of the solution relative to its pKa values. The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated. To achieve significant deprotonation and thus solubilization of a carboxylic acid, the pH of the solution should be raised to at least 1.5 to 2 units above its pKa. For 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, with three carboxylic acid groups, you will need to ensure the pH is sufficiently high to deprotonate all three, forming a highly polar and water-soluble polyanion.
Experimental Protocol: Preparing an Aqueous Stock Solution via pH Adjustment
This protocol provides a step-by-step method for creating a basic stock solution, which can then be neutralized or diluted into your final experimental buffer.
-
Initial Weighing: Weigh out the desired amount of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
-
Initial Suspension: Add a portion of your desired final volume of purified water (e.g., add 8 mL of water if your final volume is 10 mL). The compound will likely form a slurry or suspension.
-
Basification: While stirring, add a suitable base dropwise. Common choices include 1 M NaOH or 1 M KOH.[10] The solid should begin to dissolve as the pH increases.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding base until all the solid has dissolved. A target pH of 7.5-8.5 is often a good starting point for ensuring complete deprotonation of indole carboxylic acids.[1]
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach your final desired volume and concentration.
-
Verification & Storage: Confirm the final pH. If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious not to let the pH drop too low, which could cause precipitation. Filter the stock solution through a 0.22 µm filter to sterilize and remove any particulates. Store as recommended on the data sheet, typically at 4°C or -20°C.
Trustworthiness Check: Before using the stock solution, perform a small-scale dilution into your final assay buffer to ensure the compound remains soluble at the working concentration and final pH.
Workflow for pH Adjustment
Caption: Workflow for solubilizing the compound using pH adjustment.
Section 4: Co-Solvent Systems
If pH modification is not suitable for your experimental system (e.g., in cell-based assays where a specific pH must be maintained), using a water-miscible organic co-solvent is the next best approach.
Question: Which co-solvents are recommended and why?
Answer: For compounds with both polar (carboxylic acids) and nonpolar (indole ring) regions, polar aprotic solvents are highly effective. They act by reducing the overall polarity of the solvent system, which lowers the energy barrier for solvating the less polar parts of the molecule.[11]
| Co-Solvent | Recommended Starting Concentration | Notes & Causality |
| DMSO (Dimethyl sulfoxide) | 100% for stock solution | Excellent for dissolving a wide range of organic molecules.[5] Highly polar and aprotic. Be aware of potential effects on cell-based assays, typically kept <0.5% in final dilution. |
| DMF (Dimethylformamide) | 100% for stock solution | Similar properties to DMSO.[5] Can be a good alternative if DMSO interferes with the experiment. |
| Ethanol / Methanol | 50-100% for stock solution | Less effective than DMSO/DMF for highly nonpolar compounds but can work well for indole derivatives and are often better tolerated in biological systems.[12][13] |
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Weigh the compound directly into a suitable vial (e.g., glass or polypropylene).
-
Add the pure organic co-solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 10-50 mM).
-
Mix thoroughly using a vortexer. Gentle warming (sonication in a water bath) can be used to aid dissolution.
-
Once fully dissolved, store this stock solution desiccated at -20°C.
-
Critical Step: When preparing your working solution, add the organic stock dropwise into the vigorously stirring aqueous buffer. Never add the aqueous buffer to the organic stock , as this can cause immediate precipitation.
Section 5: Advanced Strategies
If the above methods fail or are not applicable, more advanced techniques can be explored, though they often require specialized equipment.
Question: Are there other methods to enhance solubility?
Answer: Yes, several formulation strategies are used in the pharmaceutical industry to tackle poor solubility.[14][15]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface-area-to-volume ratio, which can significantly speed up the rate of dissolution according to the Noyes-Whitney equation.[16] Techniques like micronization or nano-milling can produce particles in the micrometer or nanometer range.[4][11]
-
Use of Surfactants/Detergents: Low concentrations of a surfactant (e.g., Tween-20, Triton X-100) can form micelles in an aqueous solution. The hydrophobic indole core of your compound can partition into the hydrophobic core of these micelles, effectively "dissolving" it in the bulk aqueous phase. This is a common technique used in biochemical assays.
Section 6: Overall Troubleshooting Workflow
This decision tree provides a logical path to follow when you encounter a solubility issue with 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Caption: Decision-making workflow for solubility optimization.
References
- Smolecule. (n.d.). 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
- Biosynth. (n.d.). 3-(Carboxymethyl)-1H-indole-2-carboxylic acid.
- Khadka, P., et al. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- PubChem. (n.d.). 3-(carboxymethyl)-1h-indole-2-carboxylic acid.
- MDPI. (2023). Effects of pH and Temperature on the Structure and Function of Pea Albumin. MDPI.
- BLDpharm. (n.d.). 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Reddit. (2019). Isolation of a Carboxylic acid.
- National Center for Biotechnology Information. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid.
- PubChem. (n.d.). Indole-3-Carboxylic Acid.
- ResearchGate. (2014). How can I dissolve poly-alcohol or poly-carboxylic acid?.
- Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid.
- Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Google Patents. (n.d.). CN102060465A - Polycarboxylic acid polymer dispersant and preparation method thereof.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- National Institutes of Health. (2025). The Synthesis of Polycarboxylate Dispersants Containing Benzenesulfonic Acid Groups and Their Performance in Promoting Coal Particle Dispersion.
- Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility.
- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- IJPC. (n.d.). pH Adjusting Database.
- ACS Publications. (2026). Total Synthesis of Chondrochloren A.
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- ScienceDirect. (2026). pH adjustment: Significance and symbolism.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
Sources
- 1. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]
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- 3. mdpi.com [mdpi.com]
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- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 14. Improving API Solubility [sigmaaldrich.com]
- 15. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
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Technical Support Center: Purification of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Welcome to the technical support resource for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of purifying this highly functionalized indole derivative. The presence of three carboxylic acid groups on the indole scaffold imparts high polarity and specific chemical properties that can present unique challenges during isolation and purification.[1] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve the highest possible purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: I've dissolved my crude 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in a hot solvent, but upon cooling, it separates as a viscous liquid or oil, not the expected crystalline solid. What is happening and how can I fix it?
-
Answer: "Oiling out" is a common problem that occurs when a supersaturated solution cools to a temperature above the melting point of the solute-solvent mixture, or when the rate of precipitation is too rapid for an ordered crystal lattice to form.[2] Given the multiple hydrogen-bonding sites on your molecule, its interaction with the solvent is complex.
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The most frequent cause is that the solution is too concentrated, leading to rapid precipitation. Slow, controlled cooling is essential for crystal growth.[2]
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure slow cooling over several hours.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or it may be too poor, causing the compound to crash out of solution non-selectively.
-
Solution: Employ a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, where it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent like water or dichloromethane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).[3] Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation, acting as "crystal poisons" or depressing the melting point of the mixture.
-
Solution: If the issue persists, consider a preliminary purification step. Quickly pass the crude material through a small plug of silica gel with a polar eluent to remove major impurities before attempting recrystallization.
-
-
Problem 2: The purified product has a persistent yellow or pinkish color.
-
Question: After purification, my final product remains off-white, with a noticeable yellow, pink, or brownish tint. What causes this discoloration and how can I obtain a pure white solid?
-
Answer: Indole rings are susceptible to oxidation, which can produce highly colored impurities.[4][5] This can happen during the synthesis, workup, or even during storage if exposed to air and light.
Causality & Solutions:
-
Oxidation of the Indole Ring: The electron-rich indole nucleus can be oxidized by atmospheric oxygen, especially when heated in solution.
-
Solution A (Activated Charcoal): During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and the adsorbed colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Solution B (Inert Atmosphere): When heating solutions of your compound for extended periods (e.g., during recrystallization), do so under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
-
Residual Reagents: Some reagents from the synthesis, particularly those involving transition metals or strong acids, can leave colored traces.[6]
-
Solution: Ensure the workup is thorough. If acidic conditions were used, a wash with a mild base (e.g., saturated sodium bicarbonate solution) during liquid-liquid extraction can help remove acidic residues. Conversely, if a base was used, a wash with dilute acid is appropriate.
-
-
Problem 3: The compound streaks badly during silica gel chromatography, resulting in poor separation.
-
Question: When I try to purify my compound using flash column chromatography on silica gel, it streaks severely down the column instead of moving as a defined band. This leads to broad fractions and poor separation from impurities. Why does this happen?
-
Answer: This is a classic issue when purifying highly acidic compounds on standard silica gel. The three carboxylic acid groups on your molecule are strongly acidic and can interact ionically with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible binding causes the streaking (tailing) you observe.[7]
Causality & Solutions:
-
Strong Acid-Base Interactions: The deprotonated carboxylate groups bind tightly to the silica surface, requiring a very polar eluent to move, but this elution is often non-uniform.
-
Solution A (Modify the Mobile Phase): Add a small amount of a volatile acid to your mobile phase. A common choice is to add 0.5-1% acetic acid or formic acid to the eluent (e.g., ethyl acetate/hexane/acetic acid 50:50:1). The added acid protonates your compound, neutralizing the carboxylate groups and minimizing their interaction with the silica gel. This results in a much sharper, well-defined band.
-
Solution B (Use a Different Stationary Phase): If modifying the mobile phase is insufficient, switch to a different stationary phase. Reversed-phase chromatography (using C18-functionalized silica) is an excellent alternative for highly polar compounds. Here, a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used, and the compound is retained by hydrophobic interactions.
-
Solution C (HILIC): For extremely polar compounds that are not retained even on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique.[8] This method uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous solvent.[8]
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the key solubility properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid?
-
A1: Due to its three carboxylic acid groups, this compound is highly polar.[1] It is expected to have low solubility in non-polar organic solvents like hexanes and toluene. It will show moderate to high solubility in polar aprotic solvents (e.g., THF, ethyl acetate, acetone) and high solubility in very polar protic solvents like methanol, ethanol, and DMSO. Its solubility in water is pH-dependent; it will be sparingly soluble in acidic water but highly soluble in neutral or basic aqueous solutions where it forms a carboxylate salt.
-
-
Q2: What is the best general purification strategy: recrystallization or column chromatography?
-
A2: The choice depends on the scale of your experiment and the nature of the impurities.
-
For large-scale purification (>5 g) where impurities have significantly different solubility profiles, recrystallization is often more efficient and economical.
-
For smaller scales (<5 g) or when dealing with impurities of similar polarity to the product, flash column chromatography offers superior separation power and is generally the preferred method.[1] It provides higher resolution to remove closely related side products.
-
-
-
Q3: How can I effectively monitor the purity of my compound during the purification process?
-
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of column chromatography and to get a quick assessment of purity. A good solvent system might be 10% methanol in dichloromethane with 1% acetic acid. A single, well-defined spot is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and for identifying any residual solvents or impurities.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of a pure crystalline compound.
-
-
-
Q4: What are some common impurities I might encounter from the synthesis?
Section 3: Visual Guides & Data
Purification Workflow Diagram
Caption: General workflow for the purification of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Stationary Phase | Recommended Solvent System (Eluent) | Key Considerations |
| Flash Chromatography | Silica Gel | 5-20% Methanol in Dichloromethane + 1% Acetic Acid | The acetic acid is crucial to prevent streaking by protonating the carboxylic acids. |
| Silica Gel | 50-100% Ethyl Acetate in Hexanes + 1% Acetic Acid | A less polar system suitable for separating less polar impurities. | |
| Reversed-Phase C18 | 10-50% Acetonitrile in Water + 0.1% TFA or Formic Acid | Excellent for highly polar compounds. The acid improves peak shape. | |
| Recrystallization | N/A | Methanol / Water | Dissolve in hot methanol, add water dropwise until cloudy, clarify with methanol, and cool slowly. |
| N/A | Ethanol / Dichloromethane | Dissolve in hot ethanol, add dichloromethane as the anti-solvent. | |
| N/A | Water (at basic pH) / Acid | Dissolve the compound in dilute aqueous NaOH, filter, then slowly acidify with HCl to precipitate the pure acid.[10] |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes purification of ~500 mg of crude material.
-
Prepare the Column:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Prepare a slurry of silica gel (e.g., 25-30 g) in a non-polar solvent (e.g., hexanes or 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.
-
-
Prepare and Load the Sample:
-
Dissolve the crude compound (~500 mg) in a minimal volume of a polar solvent (e.g., methanol or 1:1 DCM/methanol).
-
In a separate flask, add a small amount of dry silica gel (~1-2 g) to form a slurry.
-
Add the dissolved sample to this silica slurry and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method prevents solvent effects and leads to better separation.
-
Carefully add the sample-adsorbed silica to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with a relatively non-polar mobile phase (e.g., 50% ethyl acetate in hexanes + 1% acetic acid) to wash off non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., to 100% ethyl acetate, then to 5-10% methanol in dichloromethane, always including 1% acetic acid). The optimal gradient will depend on the specific impurities present.
-
Collect fractions (e.g., 10-15 mL each) and monitor them by TLC.
-
-
Isolate the Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator. Co-evaporate with a solvent like toluene a few times to remove residual acetic acid.
-
Dry the resulting solid under high vacuum to obtain the pure compound.
-
Protocol 2: Purification by Recrystallization
This protocol is for purifying ~1 g of crude material using a methanol/water system.
-
Dissolution:
-
Place the crude compound (1 g) in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot methanol (start with 10-15 mL) and heat the mixture gently on a hot plate while stirring until the solid is completely dissolved.
-
-
Addition of Anti-Solvent:
-
While the methanol solution is still hot, add deionized water dropwise using a Pasteur pipette until the solution becomes persistently cloudy.
-
Add a few more drops of hot methanol to re-dissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure very slow cooling, you can place the flask in a beaker of hot water and let them cool together.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (e.g., a cold 1:1 mixture of methanol/water) to remove any residual soluble impurities.
-
Allow the crystals to air-dry on the filter paper for a few minutes, then transfer them to a watch glass and dry them to a constant weight in a vacuum oven.
-
References
-
Que, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Plant Science. Available from: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available from: [Link]
-
Acta Crystallographica Section E. (2012). 3-Carboxymethyl-1H-indole-4-carboxylic acid. PubMed Central. Available from: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]
-
Melkonyan, F. S., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. Journal of Organic Chemistry. Available from: [Link]
-
Zhang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Dou, Abulimiti, et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry. Available from: [Link]
-
ResearchGate. What do common indole impurities look like?. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. PubMed Central. Available from: [Link]
- Google Patents. Purification of carboxylic acids by complexation with selective solvents.
-
ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Available from: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available from: [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization. Available from: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]
Sources
- 1. Buy 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 727687-76-5 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
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- 10. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Stability of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in Solution
Welcome to the technical support center for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this complex molecule in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to the Stability of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a versatile molecule with applications in various research fields. Its structure, featuring an indole core and three carboxylic acid groups, makes it susceptible to degradation under certain conditions. Understanding and mitigating these stability issues is crucial for obtaining reliable and reproducible experimental results. This guide provides in-depth technical information and practical advice to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in solution?
A1: The stability of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in solution is primarily influenced by four key factors:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic reactions or promote decarboxylation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Indole derivatives are known to be photo-labile[1].
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Oxidizing agents: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species.
Q2: I've noticed a change in the color of my 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid solution over time. What could be the cause?
A2: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to the formation of oxidized and polymeric species. The indole ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light and air (oxygen). To minimize this, it is recommended to prepare solutions fresh, store them protected from light, and consider de-gassing solvents to remove dissolved oxygen.
Q3: Can 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid undergo decarboxylation in solution? If so, which carboxylic acid group is most susceptible?
A3: Yes, decarboxylation is a potential degradation pathway for indole carboxylic acids, particularly under acidic conditions or at elevated temperatures[2][3][4]. The susceptibility of each carboxylic acid group to decarboxylation depends on its position on the indole ring and its electronic environment. While specific studies on this molecule are limited, general principles suggest that the carboxylic acid at the 2-position of the indole ring may be more labile due to the electron-donating nature of the indole nitrogen, which can stabilize the transition state of decarboxylation. The carboxymethyl group is less likely to undergo direct decarboxylation but may be susceptible to other degradation pathways.
Q4: What are the recommended storage conditions for solutions of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid?
A4: To ensure the stability of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, preferably at 2-8°C for short-term storage (days) and frozen at -20°C or -80°C for long-term storage (weeks to months).
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For sensitive applications, it is advisable to prepare solutions with de-gassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: The optimal pH for stability should be determined experimentally. Generally, a slightly acidic to neutral pH is a good starting point. Avoid strongly acidic or basic conditions during storage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound | Perform a forced degradation study to identify potential degradation products. Adjust storage conditions (lower temperature, protect from light, use inert atmosphere). Prepare fresh solutions before each experiment. |
| Loss of biological activity or inconsistent results | Compound degradation | Confirm the purity and concentration of your stock solution using a validated analytical method. Prepare fresh working solutions from a solid sample for each experiment. |
| Precipitation of the compound in solution | Poor solubility or pH shift | Ensure the pH of the solution is appropriate for maintaining solubility. Consider using a co-solvent if solubility in aqueous buffers is limited. Filter the solution after preparation to remove any undissolved particles. |
| Discoloration of the solution | Oxidation or photodegradation | Store solutions protected from light and in airtight containers. Use de-gassed solvents for solution preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method[5][6].
Objective: To intentionally degrade 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid under various stress conditions to understand its degradation pathways.
Materials:
-
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like DMSO or methanol to aid dissolution).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate one set at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate one set at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. Wrap a control vial in aluminum foil and keep it alongside the exposed sample.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm or MS detection in negative ion mode.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose[7][8].
Visualizing Degradation and Workflow
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid based on the known reactivity of indole carboxylic acids.
Caption: Experimental workflow for stability assessment.
References
-
Bhardwaj, V., & Reddy, V. G. (2016). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2016, 8564879. [Link]
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Li, Q., et al. (2023). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 54–56. [Link]
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Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(6), 846-853. [Link]
-
Chen, J. R., et al. (2022). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 87(17), 11677–11686. [Link]
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Hauder, J., et al. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of Chromatography B, 879(24), 2423-2430. [Link]
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Gazarian, K. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(Pt 1), 195–203. [Link]
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Li, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(1), 134-143. [Link]
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Hassan, S. T. S., et al. (2021). Liquid chromatography-mass spectrometry untargeted metabolomics reveals increased levels of tryptophan indole metabolites in urine of metabolic syndrome patients. Metabolites, 11(3), 159. [Link]
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Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. [Link]
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Payne, K. A., et al. (2015). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 290(21), 13199–13210. [Link]
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Tine, A., et al. (2003). Photodegradation kinetics of some indolecarboxylic acids and their regulation effects on plant growth (groundnut and haricot bean). Talanta, 60(2-3), 571-579. [Link]
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Lazar, A. I., et al. (2013). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 15(31), 13016-13024. [Link]
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Brem, J., et al. (2018). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry, 10(11), 1072–1079. [Link]
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Del-Toro-Sánchez, C. L., et al. (2013). Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC. Journal of Agricultural and Food Chemistry, 61(28), 6857–6864. [Link]
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Bhardwaj, V., & Reddy, V. G. (2016). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2016, 8564879. [Link]
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Leveau, J. H., & Lindow, S. E. (2005). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 71(12), 8486–8494. [Link]
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Theantana, T., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(4), 1-8. [Link]
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Kumar, A., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(5), 629. [Link]
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Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Li, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(1), 134-143. [Link]
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Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(6), 846-853. [Link]
-
Wrona, M., et al. (2020). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 25(20), 4786. [Link]
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Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]
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Shah, S., & Singh, S. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1082265. [Link]
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Challis, B. C., & Millar, E. M. (1972). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1618-1624. [Link]
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Patel, K. D., et al. (2015). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry, 8(1), 7-14. [Link]
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Worch, C., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]
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Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. [Link]
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Holiday, R. L., et al. (1998). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 37(10), 3844-3849. [Link]
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Kusz, J., et al. (2018). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 8(1), 1-14. [Link]
-
Liu, Y., et al. (2020). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 25(21), 5038. [Link]
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Lajeunesse, A., et al. (2016). Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. Science of The Total Environment, 557-558, 599-608. [Link]
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Hangarter, R. P., & Stasinopoulos, T. C. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Molecular Plant, 6(6), 1992-1994. [Link]
-
Guo, X. X., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808. [Link]
-
Matsuda, F., et al. (2009). Figure 4. Structures of indole-3-propionic acid (1),... ResearchGate. [Link]
-
Liu, Y., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. [Link]
-
O'Donovan, D. H., et al. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 26(23), 4376-4402. [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
avoiding side reactions in indole carboxymethylation
Welcome to the technical support center for indole carboxymethylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important reaction. Here, we will delve into the common challenges, provide practical, field-tested solutions, and explain the underlying chemical principles to empower you to optimize your experiments and avoid common pitfalls.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the carboxymethylation of indoles.
Problem 1: Poor Regioselectivity - Mixture of N1- and C3-Carboxymethylated Products
This is the most common issue in indole alkylation, arising from the comparable nucleophilicity of the N1 and C3 positions. The desired outcome, typically C3-carboxymethylation, can be elusive without careful control of reaction parameters.
Potential Causes & Solutions:
-
Inappropriate Base Selection: The choice of base is critical in modulating the nucleophilicity of the indole.
-
Explanation: Strong, non-coordinating bases like sodium hydride (NaH) tend to generate a more "free" indolide anion, which can lead to a higher proportion of N1-alkylation. Weaker, heterogeneous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often favor C3-alkylation. The larger cesium cation is thought to coordinate with the indole ring, sterically hindering the N1 position and directing the electrophile to C3.
-
Actionable Advice:
-
If you are observing significant N1-alkylation with a strong base like NaH, consider switching to K₂CO₃ or Cs₂CO₃.
-
Perform a small-scale screen of bases to determine the optimal choice for your specific indole substrate.
-
-
-
Solvent Effects: The solvent plays a crucial role in solvating the indolide anion and influencing the reaction pathway.
-
Explanation: Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leading to a more reactive, "naked" indolide anion, which may increase the amount of N-alkylation. Less polar solvents like THF or non-polar solvents like toluene can favor C3-alkylation.
-
Actionable Advice:
-
If you are using a highly polar solvent and getting a mixture of isomers, try switching to a less polar alternative like THF or acetonitrile.
-
A solvent screen can be highly beneficial. For instance, a study on indole alkylation showed that switching from THF to other solvents like benzene or acetonitrile can significantly favor the C3-adduct[1].
-
-
-
Temperature Mismanagement: Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction.
-
Explanation: N-alkylation is often kinetically favored, while C3-alkylation can be the thermodynamically more stable product. Running the reaction at a slightly elevated temperature may allow for the equilibration of the initially formed N-alkylated product to the more stable C3-isomer. However, excessively high temperatures can lead to degradation.
-
Actionable Advice:
-
If you are running your reaction at low temperatures and observing a mixture of products, cautiously increasing the temperature (e.g., from room temperature to 40-60 °C) might improve C3 selectivity.
-
Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that favors C3-alkylation without causing degradation.
-
-
-
Lack of a Protecting Group: For challenging substrates or when high C3 selectivity is paramount, protecting the indole nitrogen is a robust strategy.
-
Explanation: By temporarily blocking the N1 position with a suitable protecting group (e.g., Boc, Tosyl), you can force the carboxymethylation to occur exclusively at the C3 position. The protecting group can then be removed in a subsequent step.
-
Actionable Advice:
-
Consider protecting your indole with a Boc (tert-butyloxycarbonyl) or Ts (tosyl) group prior to alkylation.
-
After successful C3-carboxymethylation, the protecting group can be removed under appropriate conditions (e.g., acid for Boc, reductive conditions for Ts).
-
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: A stepwise approach to troubleshooting poor regioselectivity in indole carboxymethylation.
Problem 2: Predominant Formation of the N1-Carboxymethylated Isomer
While less common than obtaining a mixture, exclusive or predominant N1-alkylation can occur under specific conditions.
Potential Causes & Solutions:
-
Strongly Basic, Polar Conditions: As mentioned above, the combination of a strong base (like NaH) and a polar aprotic solvent (like DMF) is a classic recipe for N-alkylation.
-
Actionable Advice: To shift selectivity towards C3, systematically change the reaction conditions: first, replace the strong base with a weaker one (e.g., K₂CO₃), and then, if necessary, switch to a less polar solvent (e.g., THF).
-
-
Phase-Transfer Catalysis (PTC) Conditions: Some PTC conditions are known to favor N-alkylation.
-
Actionable Advice: If you are using a phase-transfer catalyst and observing N-alkylation, you may need to re-evaluate this approach or screen different catalysts and solvent systems.
-
Problem 3: Formation of Di-substituted (N1, C3- or C2,C3-) Byproducts
The formation of products where both the N1 and C3 positions (or C2 and C3) have been carboxymethylated is a common side reaction, especially when trying to drive the reaction to completion.
Potential Causes & Solutions:
-
Excess Alkylating Agent: Using a large excess of the carboxymethylating agent (e.g., ethyl bromoacetate) is a primary cause of di-alkylation.
-
Actionable Advice:
-
Carefully control the stoichiometry. Start with 1.0-1.2 equivalents of the alkylating agent.
-
If the reaction is sluggish, a slow, portion-wise addition of the alkylating agent can help maintain a low instantaneous concentration, thus minimizing di-alkylation.
-
-
-
Prolonged Reaction Times at Elevated Temperatures: Forcing the reaction under harsh conditions can lead to over-alkylation.
-
Actionable Advice:
-
Monitor the reaction progress frequently using TLC or LC-MS.
-
Quench the reaction as soon as the starting material is consumed to an acceptable level, even if a small amount of mono-alkylated product remains. It is often easier to separate the mono-C3-alkylated product from the starting material than from the di-alkylated byproduct.
-
-
-
Unwanted C2-Alkylation: While less common under basic conditions, C2-alkylation can sometimes be observed, especially with certain catalysts or under radical conditions[2][3][4][5].
-
Actionable Advice: If you observe C2-alkylation, carefully re-examine your reaction conditions. Ensure that you are not inadvertently introducing a catalyst or initiator that could promote a different reaction mechanism.
-
Problem 4: Low or No Conversion of the Starting Indole
A stalled reaction can be frustrating, but it is often due to a few common issues.
Potential Causes & Solutions:
-
Inactive Base or Reagents: The base (especially NaH) can be deactivated by moisture. The alkylating agent can also degrade over time.
-
Actionable Advice:
-
Use freshly opened or properly stored reagents. If using NaH, ensure it is handled under an inert atmosphere.
-
Consider titrating your base if you suspect it has been compromised.
-
-
-
Insufficiently Strong Base: For some less acidic indoles, a weaker base like K₂CO₃ may not be sufficient to deprotonate the indole effectively.
-
Actionable Advice: If you are using a weak base and see no reaction, you may need to switch to a stronger base like NaH or KH, while being mindful of the potential impact on regioselectivity.
-
-
Low Reaction Temperature: The reaction may simply be too slow at the chosen temperature.
-
Actionable Advice: Gradually increase the reaction temperature and monitor for product formation.
-
Problem 5: Degradation of the Indole Substrate or Product
Indoles can be sensitive to harsh conditions, leading to decomposition and low yields.
Potential Causes & Solutions:
-
Strongly Basic Conditions: Prolonged exposure to strong bases, especially at high temperatures, can lead to indole ring degradation.
-
Actionable Advice: Use the mildest base that is effective for your substrate. Minimize reaction times and temperatures.
-
-
Presence of Oxygen: Some indole derivatives can be sensitive to air oxidation, especially in the presence of base.
-
Actionable Advice: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental reason for the competition between N1 and C3 alkylation in indoles?
The indole ring system has two primary nucleophilic sites: the nitrogen at the N1 position and the carbon at the C3 position. The C3 position is generally considered more nucleophilic due to its higher electron density, making it the preferred site for electrophilic attack[6]. However, the N-H proton is the most acidic proton, and its deprotonation creates a powerful nucleophile at the nitrogen. The balance between these two reactive sites is delicate and highly dependent on the reaction conditions.
FAQ 2: How do I choose the right base for selective C3-carboxymethylation?
The choice of base is a key determinant of regioselectivity. Here's a general guide:
| Base | Strength | Typical Outcome | Rationale |
| NaH, KH | Strong | Can lead to mixtures or favor N1-alkylation | Creates a "free" and highly reactive indolide anion. |
| K₂CO₃ | Mild | Often favors C3-alkylation | Heterogeneous base, less likely to fully deprotonate the indole, leading to a more controlled reaction. |
| Cs₂CO₃ | Mild | Often gives high C3 selectivity | The large cesium cation is thought to sterically block the N1 position, directing the electrophile to C3[7][8][9][10][11]. |
| LDA | Strong | Can be used for C3-alkylation after N-protection | A very strong base, typically used for other types of C-H activation. |
FAQ 3: What is the role of the solvent in controlling the regioselectivity of indole alkylation?
The solvent influences the reactivity of the indolide anion and the electrophile.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent at solvating cations, which leaves the indolide anion more exposed and reactive. This often leads to a higher proportion of the kinetically favored N-alkylation product.
-
Less Polar/Non-polar Solvents (THF, Toluene, Dioxane): In these solvents, ion pairing between the indolide anion and the cation of the base is more significant. This can lead to a more sterically hindered approach to the N1 position, thereby favoring attack at the C3 position. Several studies have shown that less polar solvents can significantly improve C3 selectivity[1][12].
FAQ 4: When should I consider using a protecting group for the indole nitrogen?
Using a protecting group is a good strategy when:
-
You require very high C3 selectivity and other methods have failed.
-
Your indole substrate has other functional groups that are sensitive to the basic conditions required for alkylation.
-
You are working with a particularly valuable or complex indole where maximizing the yield of the desired C3-isomer is critical.
Common protecting groups for indoles include Boc, Ts, and SEM. Keep in mind that you will need to add two extra steps to your synthesis (protection and deprotection).
FAQ 5: Are there any catalytic methods that favor C3-carboxymethylation?
Yes, catalytic methods are an emerging area for controlling regioselectivity in indole alkylation.
-
Lewis Acid Catalysis: Lewis acids like B(C₆F₅)₃ have been shown to catalyze the direct C3-alkylation of indoles with certain alkylating agents, avoiding the need for a strong base[13][14].
-
Transition Metal Catalysis: Various transition metal catalysts (e.g., based on nickel or iridium) have been developed for the C3-alkylation of indoles, often using alcohols as the alkylating agents through a "borrowing hydrogen" mechanism[15][16]. These methods can offer high regioselectivity and functional group tolerance.
FAQ 6: How can I monitor the progress of my reaction to avoid side reactions?
Careful reaction monitoring is essential.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of your starting material and the formation of products. The N1- and C3-isomers will often have different Rf values, and the di-alkylated product will typically be less polar than the mono-alkylated products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can confirm the masses of the products being formed, allowing you to definitively identify the mono- and di-alkylated species.
Part 3: Experimental Protocol
General Protocol for Selective C3-Carboxymethylation of Indole
This protocol is a good starting point for the C3-carboxymethylation of a simple indole. Optimization may be required for more complex substrates.
Reagents & Equipment:
-
Indole (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely ground
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the indole (1.0 eq) and finely ground potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension (concentration of indole ~0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 40-50 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the suspension to remove the inorganic salts and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired C3-carboxymethylated indole.
Part 4: Visualizations
Competing N1 vs. C3 Carboxymethylation Pathways
Caption: The indolide anion can react at either the N1 or C3 position, leading to two different products.
References
-
Chen, J., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Li, J., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2993–3004. [Link]
-
Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 945533. [Link]
-
Le, D., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(9), 5242–5248. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Murgia, F., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 554–561. [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
-
Hu, M., et al. (2021). Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy. New Journal of Chemistry, 45(22), 10057-10062. [Link]
-
Fink, D. (2004). Cesium Carbonate Promoted N-Alkylation of Indoles. Synthetic Communications, 34(20), 3859-3864. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
-
Nguyen, T. T. H., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 15(10), 834-841. [Link]
-
Organic Syntheses. (n.d.). Indole-3-acetic Acid. [Link]
-
Zaw, Z., & Studer, A. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Chemical Science, 10(4), 1059-1064. [Link]
-
Kumar, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Pure and Applied Chemistry, 93(8), 917-930. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Ts indole substrates. [Link]
-
Zhao, G.-M., et al. (2016). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 18(8), 1864–1867. [Link]
-
Li, Y., et al. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(28), 7852-7859. [Link]
-
Nguyen, T. T. H., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 15(10), 834-841. [Link]
-
Yoshino, T., et al. (2013). Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes. Organic Letters, 15(21), 5574–5577. [Link]
-
Pless, J. B., & Bonner, W. A. (1967). Esters of indole-3-acetic Acid from Avena seeds. Plant Physiology, 42(6), 768–774. [Link]
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Robinson, J. R., & Good, N. E. (1957). SYNTHESIS OF INDOLEACETIC ACIDS. Canadian Journal of Chemistry, 35(12), 1578-1581. [Link]
-
Kumar, R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989–1998. [Link]
-
de Souza, R. S., et al. (2023). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 9(6), 633. [Link]
-
Samanta, S. (2015). Base-Mediated, Chemo-, Regio- and Stereoselective Annulation of Indole-2-carboxamides with 2,3-Epoxy-1-tosylates: An Access to 1,2-Fused Indoles [Doctoral dissertation, Indian Institute of Technology Guwahati]. [Link]
-
Jorapur, Y. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(19), 3199-3203. [Link]
-
Wang, D., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 843236. [Link]
-
Gao, P., et al. (2022). Catalytic direct C2‐alkylation of indoles. Chinese Journal of Chemistry, 40(20), 2377-2390. [Link]
-
Le, D., et al. (2020). B(C6F5)3‑Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 10(9), 5242-5248. [Link]
-
Fink, D. (2004). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Synthetic Communications, 34(20), 3859-3864. [Link]
-
Kumar, A., et al. (2012). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 53(31), 4044-4047. [Link]
-
PubChem. (n.d.). N-Tosylindole. [Link]
-
El-Sawy, A. A., et al. (2018). Carboxymethyl and carbanilated cellulose modified with tosyl and trimethylsilyl groups: Preparation, characterization, and applications in controlled release of anti-acid drugs. International Journal of Biological Macromolecules, 118, 1747-1756. [Link]
-
ScienceMadness Discussion Board. (2009). Substitute sodium hydride for potassium hydride? [Link]
-
ACS Publications. (2026). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. [Link]
-
NIH National Center for Biotechnology Information. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. [Link]
Sources
- 1. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]
- 3. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
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- 15. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 16. Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
scaling up the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
<Technical Support Center: Scaling Up the Synthesis of 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic Acid >
Welcome to the technical support center for the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and successfully scale up your synthesis.
Introduction
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a tricarboxylic acid derivative of indole with the molecular formula C₁₂H₉NO₆.[1][2] Its structure, featuring an indole core with three carboxylic acid groups, makes it a valuable building block in medicinal chemistry and material science.[1] However, the multi-step synthesis and purification of this compound can present several challenges. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter during the synthesis and purification of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Low or No Yield of the Desired Product
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields can stem from several factors, from suboptimal reaction conditions to degradation of starting materials or products. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting indole derivative. Impurities can interfere with the reaction, leading to side products and lower yields. Recrystallize or purify the starting material if necessary.
-
Reaction Conditions:
-
Temperature: The carboxymethylation of the indole ring is sensitive to temperature.[1] Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in an incomplete reaction. Experiment with a range of temperatures to find the optimal condition for your specific setup.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.
-
Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the carboxymethylating agent (e.g., chloroacetic acid) might lead to multiple substitutions on the indole ring, while an insufficient amount will result in a low conversion rate.[1]
-
-
Atmosphere: Indole derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve the yield.
Formation of Impurities and Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the presence of several impurities. What are the common side reactions, and how can I minimize them?
A2: The formation of impurities is a common challenge in indole chemistry. Here are some likely side products and strategies to mitigate their formation:
-
Over-alkylation: The indole nitrogen is nucleophilic and can also be alkylated, leading to N-substituted byproducts.[3] To minimize this, consider using a protecting group for the indole nitrogen, which can be removed after the C3-carboxymethylation step.
-
Decarboxylation: The carboxylic acid groups on the indole ring can be susceptible to decarboxylation, especially at elevated temperatures.[1] If you suspect this is occurring, try to perform the reaction and subsequent work-up at lower temperatures.
-
Oxidation: Indoles are prone to oxidation, which can lead to a complex mixture of colored byproducts. As mentioned earlier, performing the reaction under an inert atmosphere is crucial. The use of antioxidants can also be explored.
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?
A3: The high polarity of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, due to its three carboxylic acid groups, can make purification challenging.
-
Column Chromatography: This is a widely used technique for purifying indole derivatives.[1]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent system and gradually increase the polarity. A typical solvent system could be a mixture of ethyl acetate and hexane, with a gradual increase in the proportion of a more polar solvent like methanol.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining a highly pure product. Experiment with different solvents and solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC can be employed. This method offers excellent separation but is generally used for smaller scale purifications due to cost and complexity.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Q4: What are the common synthetic routes to prepare 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid?
A4: Several synthetic strategies can be employed. A common approach involves a multi-step synthesis starting from a simpler indole derivative.[1] One possible route is the Fischer indole synthesis to form a substituted indole core, followed by functional group manipulations to introduce the carboxylic acid and carboxymethyl groups.[4][5] Another approach is the Japp-Klingemann reaction to form the indole-2-carboxylate, which can then be further functionalized.[6][7][8]
Q5: What is the mechanism of the C3-carboxymethylation of the indole ring?
A5: The C3 position of the indole ring is the most nucleophilic and is prone to electrophilic substitution. The carboxymethylation reaction typically proceeds via an electrophilic attack of a carboxymethyl cation equivalent (derived from a reagent like chloroacetic acid) on the C3 position of the indole. The reaction is usually carried out in the presence of a base to deprotonate the indole nitrogen, increasing its nucleophilicity.
Q6: What analytical techniques are best suited for characterizing the final product?
A6: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, confirming the presence of the indole core and the three carboxylic acid groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (263.21 g/mol ).[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, as well as the C=O stretching of the carboxylic acids.
-
X-ray Crystallography: If a single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule.[9]
Experimental Protocols
Illustrative Synthesis Pathway
The following diagram illustrates a general synthetic approach. Specific reagents and conditions will need to be optimized for your particular starting materials.
Caption: A generalized synthetic workflow for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Troubleshooting Logic Flow
This diagram outlines a logical approach to diagnosing and resolving common issues during the synthesis.
Caption: A flowchart for troubleshooting common synthesis problems.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Molecular Formula | C₁₂H₉NO₆ | [1][2] |
| Molecular Weight | 263.21 g/mol | [1][2] |
| Reaction Temperature | 0 - 100 °C (reaction dependent) | To balance reaction rate and minimize degradation.[1] |
| Reaction Atmosphere | Inert (N₂ or Ar) | To prevent oxidation of the indole ring. |
| Purification Method | Column Chromatography, Recrystallization | To remove impurities and isolate the final product.[1] |
References
-
Langer, V., et al. (2012). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o146. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
Al-Harthy, T., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Bioorganic & Medicinal Chemistry, 38, 116143. Available from: [Link]
-
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]
-
Martin, E. H., et al. (2022). Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. Viruses, 14(10), 2243. Available from: [Link]
-
Melkonyan, F. S., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. Available from: [Link]
-
Ghorab, M. M., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(11-12), 629-638. Available from: [Link]
-
Wang, Z., et al. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3704. Available from: [Link]
-
Meng, Z., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 14(3), 514-525. Available from: [Link]
-
Willis, M. C., & McNally, A. (2009). A three-component Fischer indole synthesis. Nature Protocols, 4(5), 718-724. Available from: [Link]
-
Pelcman, B., & Gacs-Baitz, E. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Synthetic Communications, 29(22), 3959-3968. Available from: [Link]
-
Meng, Z., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 14(3), 514-525. Available from: [Link]
-
The Japp‐Klingemann Reaction. (2022). In Name Reactions in Organic Synthesis. Available from: [Link]
-
Wang, Z., et al. (2023). Selective C2 and C3 phosphorylmethylation of indoles with a phosphorylmethyl dibenzothiophenium reagent. Organic Chemistry Frontiers, 10(10), 2533-2539. Available from: [Link]
-
Michalska, D., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(21), 7434. Available from: [Link]
-
Fischer indole synthesis – Knowledge and References. (2022). Taylor & Francis. Available from: [Link]
-
Heath-Brown, B., & Philpott, P. G. (1965). 1323. Studies in the indole series. Part III. The Japp–Klingemann reaction. Journal of the Chemical Society (Resumed), 7185-7193. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(84), 53238-53266. Available from: [Link]
-
Dr. Anirban Karmakar. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction [Video]. YouTube. Available from: [Link]
Sources
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- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 9. 3-Carboxymethyl-1H-indole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
Technical Support Center: Analytical Guide for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (CMIDC). This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. CMIDC, with its indole core and three carboxylic acid groups, presents a unique set of analytical challenges due to its high polarity and potential for metal chelation.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to streamline your experimental workflows. Our approach is built on explaining the fundamental principles behind each recommendation, empowering you to make informed decisions and adapt these methods to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and analysis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Q1: What are the basic chemical properties of CMIDC?
A1: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid has a molecular formula of C₁₂H₉NO₆ and a molecular weight of 263.21 g/mol .[1] Its structure consists of a bicyclic indole core with three carboxylic acid groups attached.[1] This high density of carboxyl groups makes the molecule highly polar and acidic, governing its solubility and chromatographic behavior.[1]
Q2: What is the best solvent for dissolving CMIDC?
A2: Due to its multiple carboxylic acid groups, CMIDC is expected to have high solubility in polar, aqueous solvents, especially under neutral to basic conditions where the carboxyl groups are deprotonated. Start with aqueous buffers (e.g., ammonium bicarbonate, ammonium formate) or polar organic solvents like methanol, DMSO, or DMF. A structurally related compound, 3-Carboxymethyl-1H-indole-4-carboxylic acid, was successfully dissolved in methanol for crystallization experiments.[2] For reversed-phase HPLC, the sample solvent should ideally match the initial mobile phase to ensure good peak shape.[3][4]
Q3: Is CMIDC stable in solution?
A3: Indole-containing compounds can be sensitive to light, strong acids/bases, and oxidative conditions. It is recommended to prepare solutions fresh and store them protected from light. For long-term storage, freezing (-20°C or -80°C) is advisable. Conduct forced degradation studies (acid, base, peroxide, heat, light) to understand the specific stability profile for your formulation or matrix.
Q4: What is the expected UV absorbance for CMIDC?
A4: The indole ring is a strong chromophore. You can expect a maximum UV absorbance (λmax) around 280 nm. For related indole carboxylic acids, detection is commonly performed using fluorescence with an excitation wavelength of 280 nm and an emission wavelength of 350 nm, which offers higher sensitivity and selectivity.[5] A UV scan of your purified standard is essential to determine the optimal wavelength for detection.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a question-and-answer format.
Q5: My compound shows little to no retention on a standard C18 column. What should I do?
A5: This is a classic challenge for highly polar and hydrophilic compounds.[6][7][8] The nonpolar C18 stationary phase cannot effectively retain the polar CMIDC molecule.
-
Causality: The partitioning equilibrium for CMIDC heavily favors the polar mobile phase over the nonpolar stationary phase.
-
Solutions:
-
Use a Polar-Embedded Column: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain, which promotes retention of polar analytes in highly aqueous mobile phases.
-
Hydrophilic Interaction Chromatography (HILIC): This is often the best approach.[6][8][9][10] HILIC uses a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[6][9] This creates a water-rich layer on the stationary phase surface into which polar analytes can partition, leading to strong retention.[6]
-
Chemical Derivatization: While more complex, derivatizing the carboxylic acid groups can decrease polarity and improve retention on reversed-phase columns.[11][12] This is a common strategy for enhancing both chromatographic retention and mass spectrometric detection of carboxylic acids.[11][12][13]
-
Q6: I'm observing severe peak tailing and poor peak shape in my HPLC chromatogram. What is the cause?
A6: Peak tailing for acidic compounds is often caused by two main issues: secondary interactions with the column and metal chelation.
-
Causality & Solutions:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column are acidic and can interact strongly with the carboxyl groups of your analyte, causing tailing.
-
Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to achieve pH < 3) will protonate both the analyte's carboxyl groups and the surface silanols, minimizing ionic interactions.[3]
-
Use a Modern, High-Purity Column: Newer columns are better end-capped and use higher purity silica, reducing the number of active silanol sites.
-
-
Metal Chelation: The multiple carboxyl groups on CMIDC can act as a chelating agent, binding to trace metal ions (e.g., iron, stainless steel) present in the HPLC system (frits, tubing, stator).[14] This interaction can lead to significant peak tailing and even complete loss of signal.
-
Use a Biocompatible System: PEEK or MP35N-based HPLC systems minimize exposed metal surfaces.
-
Add a Chelating Agent to the Mobile Phase: A small amount of a strong chelator like EDTA (e.g., 10-50 µM) can be added to the mobile phase to bind up stray metal ions and prevent them from interacting with your analyte.
-
-
Q7: My LC-MS signal is inconsistent, and I see significant carryover between injections. Why?
A7: This is also a strong indicator of metal chelation.[14] The analyte is binding to active sites within the LC and MS system and then slowly leaching out in subsequent runs.
-
Causality: The analyte-metal complex is adsorbing to surfaces in the flow path. The high organic solvent in the wash steps may not be sufficient to remove it completely.
-
Solutions:
-
System Passivation: Before analysis, flush the entire LC-MS system with a strong chelating agent solution to passivate active metal sites.
-
Mobile Phase Additives: As mentioned in Q6, consistently include a weak chelator in your mobile phase.
-
Aggressive Needle Wash: Modify your autosampler's wash method. Use a wash solution containing a chelator or a different pH to ensure the analyte is fully removed from the needle and injection port between runs.
-
Section 3: Recommended Analytical Protocols
These protocols provide robust starting points for your method development.
Protocol 3.1: HPLC-UV Method using HILIC
This method is designed for reliable quantification when retention on reversed-phase is not achievable.
| Parameter | Condition | Rationale |
| Column | HILIC (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm | Provides retention for highly polar compounds.[6][10] |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 | High organic content is the weak solvent in HILIC.[15] Ammonium formate is a volatile buffer compatible with MS. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 | Water is the strong eluting solvent in HILIC. |
| Gradient | 0-100% B over 5 minutes | A standard scouting gradient. Adjust as needed to optimize resolution.[15] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volumes minimize peak distortion. |
| Sample Diluent | 90% Acetonitrile / 10% Water | The injection solvent should be close to the initial mobile phase conditions to ensure good peak shape.[15] |
| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | Indole core provides strong UV absorbance and fluorescence.[5] |
Protocol 3.2: LC-MS/MS Method using Reversed-Phase with a Polar-Embedded Column
This method is for high-sensitivity detection and is optimized to mitigate common issues.
| Parameter | Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., Agilent Poroshell 120 EC-C18), 2.1 x 50 mm, 1.9 µm | Enhances retention of polar compounds in highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for acidic analytes.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient | 5-95% B over 5 minutes | A typical fast gradient for screening. |
| Flow Rate | 0.5 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 45 °C | Improves peak efficiency. |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, making negative mode highly sensitive.[16] |
| MRM Transitions | Q1: 262.0 -> Q3: 218.0 (Loss of CO₂) / 174.0 (Loss of 2xCO₂) | Monitor the parent ion and expected fragment ions. Decarboxylation is a common fragmentation pathway. |
| Source Params. | Gas Temp: 325°C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary: 3500 V | Typical starting parameters; must be optimized for your specific instrument. |
Section 4: Visual Workflows and Diagrams
Diagram 1: Troubleshooting HPLC Peak Tailing
This decision tree guides the user through diagnosing and solving poor peak shape for CMIDC.
Caption: Troubleshooting decision tree for poor peak shape.
Diagram 2: General Analytical Workflow
This diagram outlines the logical flow from sample receipt to final data analysis for CMIDC.
Caption: Standard workflow for CMIDC analysis.
References
-
Fun, H. K., et al. (2012). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o146. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Available at: [Link]
-
PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]
-
Restek. HPLC Troubleshooting Guide. Available at: [Link]
-
PubMed. (2010). Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite. Available at: [Link]
-
MDPI. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Available at: [Link]
- El-Yassı, I., et al. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 165, 339-356.
-
PubMed Central. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]
-
MDPI. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
ResearchGate. (2012). Hydrophilic interaction liquid chromatography for the separation of acidic agricultural compounds. Available at: [Link]
-
ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Available at: [Link]
-
PubMed Central. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]
-
ResearchGate. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]
-
Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]
-
PubMed. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Available at: [Link]
Sources
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- 2. 3-Carboxymethyl-1H-indole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. sepscience.com [sepscience.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (Compound 1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized indole derivative. Our focus is on proactive impurity prevention and reactive troubleshooting to ensure high purity and yield.
The molecular structure, with its three carboxylic acid groups, presents unique challenges in synthesis and purification.[1] Impurities can arise from starting materials, side reactions such as decarboxylation or incomplete hydrolysis, and degradation during workup.[1] This document provides field-proven insights and detailed protocols to address these common issues.
Proposed Synthetic Workflow
A common and effective route to the indole-2-carboxylate core is the Japp-Klingemann reaction followed by a Fischer indole synthesis.[2][3][4] This approach allows for the strategic construction of the substituted indole ring system. Subsequent functional group manipulations yield the final target molecule.
Caption: General synthetic route for Compound 1.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product shows a persistent pink or brownish color, even after initial purification. What is the cause and how can I fix it?
A1: This is a classic sign of indole oxidation or polymerization. Indole rings, especially electron-rich ones, are sensitive to air and light, which can form colored impurities.[5]
-
Causality: The N-H proton and the electron-rich pyrrole ring make the indole nucleus susceptible to radical or oxidative processes. Trace acids or peroxides in your solvents can accelerate this degradation. Old starting materials are often a primary source of these impurities.[5]
-
Troubleshooting Steps:
-
Starting Material Purity: Before starting, check the purity of your indole precursors. If they are discolored, consider purifying them by recrystallization or filtration through a short plug of silica gel.
-
Inert Atmosphere: Conduct reactions, particularly those requiring heat, under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Solvent Quality: Use freshly distilled or high-purity, peroxide-free solvents, especially for ethers like THF or Dioxane.
-
Decolorization: During workup, you can often remove colored impurities by treating a solution of your crude product with activated charcoal. Dissolve the product in a suitable solvent (e.g., methanol), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through Celite. Note that this can sometimes lead to yield loss.[6]
-
Q2: My LC-MS analysis shows a significant peak with a mass of -44 Da relative to the expected product. What is this impurity?
A2: This mass loss corresponds to the loss of a molecule of carbon dioxide (CO₂). This indicates that one of the carboxylic acid groups has been cleaved, a process known as decarboxylation.[1]
-
Causality: Carboxylic acids attached to aromatic rings can be thermally labile. The indole-2-carboxylic acid moiety is particularly prone to decarboxylation upon heating, often accelerated by acid.
-
Preventative Measures:
-
Temperature Control: Avoid excessive temperatures (>80-100 °C) during the final steps of the synthesis, especially after the carboxylic acids have been deprotected. This is critical during the Fischer indole cyclization, which often requires heat; use the minimum temperature necessary for the reaction to proceed.[7]
-
Mild Deprotection: If you are using ester protecting groups, opt for hydrolysis conditions that do not require high heat. For example, using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective.[8]
-
Purification Conditions: When concentrating the final product, use a rotary evaporator with the water bath at a low temperature (<40 °C). Avoid drying the final product in a high-temperature oven.
-
Caption: Decarboxylation side reaction.
Q3: My NMR spectrum is clean except for unexpected triplet and quartet signals in the 1.0-1.5 ppm and 4.0-4.5 ppm regions, respectively. What are these?
A3: These signals are characteristic of an ethyl ester group (-OCH₂CH₃). This impurity is almost certainly an incompletely hydrolyzed intermediate from the final deprotection step.
-
Causality: The hydrolysis of multiple ester groups, particularly if they are sterically hindered or on an electron-rich ring system, can be sluggish. Insufficient reagent, reaction time, or suboptimal temperature can lead to mono- or di-ester impurities remaining.
-
Troubleshooting Steps:
-
Reaction Monitoring: Do not rely solely on a predetermined reaction time. Monitor the hydrolysis reaction by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Drive the Reaction: If the reaction has stalled, you can try adding more hydrolyzing agent (e.g., LiOH or NaOH) or a co-solvent like methanol to improve solubility. Gentle warming (30-40 °C) may also help but be mindful of potential decarboxylation.
-
Purification: If you have already isolated the product, re-subjecting the mixture to the hydrolysis conditions is the most effective solution. Chromatographic separation can be difficult as the polarity difference between the tri-acid and a di-acid mono-ester may not be substantial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying the final product, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid?
A1: Due to the high polarity of the tricarboxylic acid, purification can be challenging. A combination of recrystallization and column chromatography is often most effective.
-
Column Chromatography: This is a versatile method for separating indole derivatives based on polarity.[1]
-
Stationary Phase: Silica gel is the standard choice.[1]
-
Mobile Phase: A polar solvent system is required. Start with a moderately polar mobile phase (e.g., 5% Methanol in Dichloromethane with 0.5-1% acetic acid) and gradually increase the polarity. The acetic acid is crucial to keep the carboxylic acids protonated and prevent streaking on the silica gel.
-
-
Recrystallization: If a suitable solvent system can be found, this is an excellent method for achieving high purity. Given the compound's polarity, polar protic solvents are good candidates. A slow evaporation of a methanol solution has been used for crystallizing similar indole carboxylic acids.[9] Experiment with solvent mixtures like Methanol/Water, Ethanol/Water, or Acetone/Hexane.
| Purification Technique | Advantages | Disadvantages | Recommended For |
| Column Chromatography | High resolution, versatile for complex mixtures. | Can be time-consuming, requires large solvent volumes. | Removing closely-related impurities (e.g., esters, decarboxylated product). |
| Recrystallization | Excellent for high purity, scalable. | Finding a suitable solvent can be difficult, potential for yield loss. | Final purification step to obtain crystalline, high-purity material. |
Q2: What are the critical reaction parameters to control during the Fischer indole synthesis step?
A2: The Fischer indole synthesis is the key ring-forming step and is highly sensitive to reaction conditions.[10]
-
Acid Catalyst: The choice and concentration of the acid are critical. Both Brønsted acids (H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃) can be used.[10] The optimal acid depends on the specific substituents on the hydrazone. An empirical screen of different acids may be necessary to optimize the yield.
-
Temperature: This reaction typically requires elevated temperatures to drive the[6][6]-sigmatropic rearrangement.[7] However, as discussed, excessive heat can cause decarboxylation of other acid groups on the molecule. The goal is to find the lowest effective temperature that allows for efficient cyclization.
-
Substituent Effects: Be aware that electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, while electron-donating groups can accelerate it.[11] The presence of the carboxylic acid groups on your precursors will likely make the reaction more challenging, requiring more forcing conditions than simpler indole syntheses.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the core structure, the presence of the three distinct acidic protons (which may exchange with D₂O), the methylene protons of the carboxymethyl group, and the aromatic protons on the indole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight (263.21 g/mol ) and elemental formula (C₁₂H₉NO₆).[1]
-
Liquid Chromatography (LC): An HPLC or UPLC method is crucial for determining purity. A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile is a typical starting point. Purity should be >95%, ideally >98% for drug development applications.
-
Melting Point: A sharp melting point is a good indicator of high purity. Broad melting ranges suggest the presence of impurities.
Detailed Protocol: Purification by Column Chromatography
This protocol provides a general guideline for purifying the crude 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
1. Preparation: a. Prepare the crude sample by adsorbing it onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of methanol, add silica gel (approx. 2-3 times the weight of your product), and concentrate to a dry, free-flowing powder using a rotary evaporator. b. Prepare the column by packing a glass column with silica gel slurried in the initial mobile phase (e.g., 98:2 DCM:MeOH + 0.5% Acetic Acid).
2. Loading and Elution: a. Carefully add the dried sample-silica mixture to the top of the packed column. b. Begin eluting the column with the initial mobile phase, collecting fractions. c. Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or vanillin). d. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 DCM:MeOH, all with 0.5% Acetic Acid) to elute the more polar product. The target compound, being a tri-acid, will likely elute at a high methanol concentration.
3. Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent under reduced pressure, being careful not to heat the sample excessively (<40 °C). c. The resulting solid should be further dried under high vacuum to remove residual solvents.
References
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National Center for Biotechnology Information. 3-Carboxymethyl-1H-indole-4-carboxylic acid. PubMed Central. Available from: [Link]
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Vibzzlab. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Available from: [Link]
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J&K Scientific LLC. Fischer Indole Synthesis. Available from: [Link]
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El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. 1H-indole-3-carboxamide. PubChem. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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The Organic Chemistry Tutor. Fischer Indole Synthesis. YouTube. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and tetrazino-indolylthiazoles. PubMed. Available from: [Link]
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MDPI. Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. Available from: [Link]
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ResearchGate. What do common indole impurities look like?. Available from: [Link]
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ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
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National Center for Biotechnology Information. Identification and synthesis of impurities formed during sertindole preparation. PubMed Central. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
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ChemEurope.com. Japp-Klingemann reaction. Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Indole Functionalization
Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the indole scaffold. The indole nucleus is a cornerstone in medicinal chemistry, yet its functionalization presents unique challenges related to reactivity and regioselectivity.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues and optimize your reaction outcomes.
Section 1: Understanding the Indole Nucleus: Reactivity and Selectivity
Before troubleshooting, it's crucial to understand the inherent chemical properties of the indole ring. The indole is a 10 π-electron aromatic system, making it electron-rich and highly nucleophilic.[1] This dictates its reactivity, primarily in electrophilic aromatic substitution reactions.
-
Inherent Reactivity: The highest electron density is at the C3 position of the pyrrole ring, making it the most common site for electrophilic attack. If C3 is substituted, the reaction often proceeds at the C2 position. The benzene portion of the ring (C4-C7) is significantly less reactive.[3]
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-functionalization. This creates a competition between N- and C-alkylation, a common challenge addressed below.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, common problems encountered during indole functionalization. Each question is followed by an analysis of the root causes and a systematic guide to resolving the issue.
FAQ 1: Regioselectivity - "I'm getting a mixture of N- and C3-alkylation products. How can I control the selectivity?"
This is one of the most frequent challenges in indole chemistry. The outcome of an alkylation reaction is a delicate balance between the reaction conditions and the nature of the electrophile.
Causality: The regioselectivity is governed by the "hard" and "soft" nature of the nucleophilic sites (N1 vs. C3) and the electrophile, as well as the reaction conditions which influence the state of the indole (neutral vs. indolide anion).
-
Hard vs. Soft Nucleophiles: The indole nitrogen is a "harder" nucleophile, while the C3 position is a "softer" nucleophile. Hard electrophiles (e.g., methyl iodide) tend to react at the hard nitrogen center, while softer electrophiles favor the soft C3 position.
-
Reaction Conditions: The choice of base and solvent system is critical. Using a strong base like NaH in a polar aprotic solvent like DMF or THF will deprotonate the indole to form the indolide anion. This anion has significant charge density on the nitrogen, favoring N-alkylation. In contrast, reactions under neutral or acidic conditions, or with weaker bases, favor C3-alkylation as the neutral indole ring's most nucleophilic site (C3) attacks the electrophile.[4]
Troubleshooting Flowchart:
Caption: Troubleshooting N- vs. C3-alkylation selectivity.
Data Summary: Optimizing Alkylation Regioselectivity
| Parameter | For N-Alkylation | For C3-Alkylation | Rationale |
| Base | Strong (NaH, KH, KHMDS) | Weak or None (e.g., Cs2CO3) or Lewis/Brønsted Acid | Strong bases generate the indolide anion, increasing nucleophilicity at N1.[4] |
| Solvent | Polar Aprotic (DMF, THF) | Nonpolar (DCM, Toluene) or Protic (HFIP) | Polar aprotic solvents stabilize the indolide anion. Protic solvents can favor C3-alkylation.[5] |
| Temperature | 0 °C to RT | Often requires heating, but depends on electrophile | Lower temperatures can favor kinetic N-alkylation. |
| Counter-ion | K+ > Na+ > Li+ | N/A | Looser ion pairing with larger cations can increase N-reactivity. |
FAQ 2: C-H Functionalization - "My palladium-catalyzed C-H arylation/alkenylation is giving low yield and poor regioselectivity between C2 and C3."
Direct C-H functionalization is a powerful, atom-economical method, but controlling regioselectivity on the electron-rich pyrrole ring is a significant hurdle.[6]
Causality: In the absence of a directing group, the inherent reactivity of the indole C3-position often leads to initial palladation at C3. However, under certain conditions, a palladium migration from C3 to C2 can occur, leading to mixtures of products.[7] The choice of oxidant, solvent, and additives can stabilize or destabilize key intermediates, thereby dictating the final regiochemical outcome.
Troubleshooting & Optimization Strategies:
-
Solvent and Additive Effects: The solvent system is paramount for controlling selectivity.
-
For C3-Alkenylation: Polar aprotic solvents like DMF or DMSO with oxidants like Cu(OAc)2 often favor the C3 product.
-
For C2-Alkenylation: Switching to a less polar solvent like dioxane with an acidic additive (e.g., AcOH) can promote palladium migration from C3 to the thermodynamically more stable C2 position.
-
-
The Power of Directing Groups (DGs): To override the inherent reactivity and achieve predictable C2-functionalization, the use of a removable directing group on the indole nitrogen is the most robust strategy.[8]
-
Common DGs for C2-Selectivity: Pyridyl, picolinamide, or sulfonyl groups are highly effective. These groups chelate to the palladium catalyst, directing the C-H activation to the adjacent C2 position.
-
Data Summary: Catalyst & Condition Selection for C-H Functionalization
| Target Position | Strategy | Typical Catalyst | Oxidant / Additive | Solvent | Reference |
| C3-Arylation | Inherent Reactivity | Pd(OAc)2 | AgOAc | Acetic Acid | [7] |
| C2-Arylation | N-Directing Group (e.g., Pyridyl) | Pd(OAc)2 | Cu(OAc)2 | DMA, Dioxane | |
| C3-Alkenylation | Inherent Reactivity | Pd(TFA)2 | O2 (air) | Toluene/AcOH | |
| C2-Alkenylation | N-Directing Group (e.g., Pyridylsulfonyl) | Pd(OAc)2 | Cu(OAc)2 | DMA | |
| C7-Functionalization | N-Directing Group (e.g., N-P(O)tBu2) | Pd(OAc)2 | Ac-Gly-OH | Toluene | [9][10] |
FAQ 3: Friedel-Crafts Reactions - "My Friedel-Crafts acylation is producing a complex mixture of products and some starting material decomposition."
While indoles are excellent nucleophiles for Friedel-Crafts reactions, they are also sensitive to the strong Lewis acids (e.g., AlCl3) typically used, which can lead to polymerization or degradation.
Causality: The high reactivity of the indole ring means that harsh conditions are often unnecessary and counterproductive. The Lewis acid can coordinate to the indole nitrogen, deactivating the ring, or promote side reactions.
Troubleshooting & Optimization Strategies:
-
Use Milder Lewis Acids: The most effective solution is to switch to a milder catalyst.
-
Recommended Catalysts: ZnCl2, InCl3, Sc(OTf)3, or even ZnO have been shown to be highly effective for acylating indoles without causing degradation.[11]
-
-
Control Stoichiometry: Use of stoichiometric or even catalytic amounts of a milder Lewis acid is often sufficient, in contrast to the excess AlCl3 required for less reactive arenes.
-
Reaction Temperature: Perform the reaction at lower temperatures (0 °C to room temperature) to minimize side reactions.
-
Choice of Acylating Agent: Acyl chlorides are highly reactive. If problems persist, consider using a less reactive acid anhydride.
Experimental Protocol: Mild Friedel-Crafts Acylation of Indole
-
To a stirred solution of indole (1.0 eq) in a suitable solvent (e.g., DCM or 1,2-dichloroethane) under an inert atmosphere (N2 or Ar), add the acyl chloride (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the mild Lewis acid (e.g., ZnCl2, 1.2 eq) portion-wise over 5-10 minutes. Note: The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aq. NaHCO3 solution.
-
Extract the product with an organic solvent (e.g., EtOAc), wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 3: Advanced Topic - Functionalization of the Benzene Ring (C4-C7)
Achieving functionalization on the benzene portion of the indole is significantly more challenging due to the lower inherent reactivity of these positions.[3][9]
The Challenge: Overcoming the preferential reactivity of the C2 and C3 positions requires specialized strategies, almost exclusively relying on directing groups.[9]
Workflow for Benzene Ring C-H Functionalization:
Sources
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- 2. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
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- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Indoles: A Comparative Guide to 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid and Indole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the vast and versatile world of indole derivatives, subtle structural modifications can lead to profoundly different biological activities. This guide offers an in-depth comparison of two such molecules: the well-known plant hormone Indole-3-acetic acid (IAA) and the less-characterized 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. While both share the core indole scaffold, their divergent functionalities underscore the critical role of substituent groups in determining their interaction with biological systems.
This document moves beyond a simple cataloging of properties. As Senior Application Scientists, we aim to provide a nuanced understanding of the causal relationships between chemical structure and biological function, supported by established experimental frameworks. We will explore the well-trodden path of IAA as a canonical auxin and venture into the potential, albeit less defined, activities of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a molecule more commonly associated with biochemical research than with plant physiology.
At a Glance: Structural and Functional Divergence
A cursory look at the chemical structures of Indole-3-acetic acid (IAA) and 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid reveals both a shared heritage and a clear divergence. Both are built upon the bicyclic indole ring. However, the nature and arrangement of their acidic functional groups are starkly different, a key factor dictating their biological roles.
| Feature | Indole-3-acetic acid (IAA) | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid |
| Molecular Formula | C₁₀H₉NO₂ | C₁₂H₉NO₆ |
| Molecular Weight | 175.18 g/mol | 263.21 g/mol [1] |
| Key Functional Groups | Single carboxymethyl group at the C3 position | Carboxymethyl group at C3, and two carboxyl groups at C2 and C5 |
| Primary Biological Role | Plant hormone (auxin) regulating growth and development[2] | Biochemical tool in proteomics; potential enzyme inhibitor and antioxidant[1] |
The Established Paradigm: Indole-3-acetic acid as a Master Regulator of Plant Growth
Indole-3-acetic acid is the most common, naturally occurring plant hormone of the auxin class[2]. Its role in orchestrating plant growth and development is extensive and well-documented. IAA's mechanism of action is a classic example of hormone-regulated gene expression.
Mechanism of Action: The TIR1/AFB Pathway
At the molecular level, IAA acts as a "molecular glue," facilitating the interaction between two key protein families: the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.
Diagram: Simplified IAA Signaling Pathway
Caption: IAA binds to the TIR1/AFB receptor, promoting the ubiquitination and subsequent degradation of Aux/IAA repressors, thereby activating auxin-responsive genes.
This signaling cascade leads to a wide array of physiological responses, including:
-
Cell Elongation and Division: IAA is crucial for the growth of stems and roots.
-
Apical Dominance: The suppression of lateral bud growth by the apical bud is mediated by IAA.
-
Fruit Development: IAA plays a role in fruit set and growth.
-
Phototropism and Gravitropism: The directional growth of plants in response to light and gravity is controlled by differential IAA concentrations.
The Enigmatic Alternative: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
In stark contrast to the well-defined role of IAA, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid remains a molecule of academic interest with a less clear-cut biological profile. Its primary applications are in the realm of biochemical research, particularly proteomics[1].
Potential Biological Activities: A Departure from the Auxin Mold
The presence of three carboxylic acid groups significantly alters the molecule's size, polarity, and charge distribution compared to IAA. This structural divergence makes it highly unlikely that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid functions as a classical auxin. In fact, based on structure-activity relationship studies of auxin analogs, such extensive substitutions on the indole ring are more likely to lead to an antagonistic (anti-auxin) effect or a complete loss of auxin-related activity.
While direct experimental evidence is scarce, the known activities of other substituted indole carboxylic acids provide clues to the potential functions of this molecule:
-
Enzyme Inhibition: The indole scaffold is a common feature in many enzyme inhibitors[3]. The multiple carboxylic acid groups of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid could potentially chelate metal ions in the active sites of metalloenzymes or interact with positively charged residues in enzyme binding pockets.
-
Antioxidant Properties: Indole derivatives are known to possess antioxidant capabilities[1]. The electron-rich indole nucleus can scavenge free radicals, and this activity may be modulated by the attached functional groups.
-
Pharmacological Potential: Various indole carboxylic acid derivatives have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects[4][5][6]. The unique substitution pattern of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid could confer novel pharmacological properties.
Experimental Framework for Comparative Analysis
Given the lack of direct comparative data, a logical next step for researchers would be to experimentally evaluate the biological activities of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in parallel with IAA. Below are detailed protocols for key experiments that would elucidate their comparative functions.
Experimental Workflow: A Head-to-Head Comparison
Diagram: Experimental Workflow for Comparative Analysis
Caption: A proposed workflow for the direct experimental comparison of IAA and 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Protocol 1: Avena Coleoptile Curvature Test for Auxin/Anti-Auxin Activity
This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptiles.
Methodology:
-
Seedling Preparation: Germinate Avena sativa (oat) seeds in complete darkness for 3-4 days.
-
Coleoptile Excision: Under dim red light, decapitate the coleoptiles, removing the apical tip (the primary source of endogenous auxin).
-
Agar Block Preparation: Prepare agar blocks containing a range of concentrations of IAA (positive control), 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, and a combination of IAA and the test compound (to test for anti-auxin activity). A control block with no added compound should also be prepared.
-
Asymmetric Application: Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.
-
Incubation: Incubate the coleoptiles in a dark, humid environment for 1.5 to 2 hours.
-
Measurement: Measure the angle of curvature of the coleoptiles. A positive curvature indicates auxin activity, while a reduction in IAA-induced curvature suggests anti-auxin activity.
Protocol 2: Root Growth Inhibition Assay
High concentrations of auxins are known to inhibit root elongation. This assay can be used to assess both auxin and anti-auxin effects.
Methodology:
-
Seedling Germination: Germinate seeds of a model plant such as Arabidopsis thaliana on a nutrient-rich agar medium.
-
Treatment: Transfer seedlings with primary roots of a consistent length to new agar plates containing a concentration gradient of IAA, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, or a combination of both.
-
Incubation: Grow the seedlings vertically in a controlled environment chamber for several days.
-
Measurement: Measure the length of the primary root. Compare the root length of treated seedlings to that of control seedlings.
Protocol 3: In Vitro TIR1/AFB Receptor Binding Assay
This assay directly measures the ability of the compounds to mediate the interaction between the auxin receptor and its substrate.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein.
-
Binding Reaction: In a suitable buffer, mix the purified TIR1/AFB and Aux/IAA proteins in the presence of varying concentrations of IAA or 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
-
Detection: Use a technique such as Surface Plasmon Resonance (SPR) or pull-down assays to quantify the interaction between TIR1/AFB and the Aux/IAA protein.
-
Data Analysis: Determine the binding affinity (Kd) or the concentration required for half-maximal binding for each compound.
Conclusion and Future Directions
The comparison between indole-3-acetic acid and 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a compelling illustration of how subtle changes in molecular architecture can lead to vastly different biological functionalities. While IAA is a cornerstone of plant biology, the functional landscape of its polycarboxylated relative remains largely unexplored.
The lack of direct comparative data for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid presents a clear opportunity for future research. The experimental protocols outlined in this guide provide a roadmap for elucidating its biological activity. Such studies would not only shed light on the specific functions of this molecule but also contribute to a broader understanding of the structure-activity relationships that govern the diverse world of indole derivatives. For drug development professionals, the potential for non-auxin activities, such as enzyme inhibition, makes this and similar molecules intriguing candidates for further investigation.
References
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]
-
The role of indole derivative in the growth of plants: A review. Frontiers. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]
-
Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. Available at: [Link]
-
Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications. Available at: [Link]
-
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A Senior Application Scientist's Guide to Validating the Antioxidant Properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antioxidant properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. We will delve into the theoretical underpinnings of its potential antioxidant activity, present a suite of robust experimental protocols for its validation, and offer a comparative analysis against established antioxidant standards. Our approach is grounded in scientific integrity, ensuring that the methodologies described are self-validating and supported by authoritative references.
Introduction: The Promise of Indole Derivatives in Antioxidant Therapy
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including the essential amino acid tryptophan and the neurohormone melatonin.[1] Indole derivatives are recognized for a wide spectrum of pharmacological activities, with their antioxidant capabilities being a subject of intense research.[2][3][4] These compounds can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][4]
The antioxidant action of indole derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, or through single electron transfer (SET) mechanisms, which are influenced by the substituents on the indole core.[5] The presence of electron-donating groups typically enhances the antioxidant capacity.
Unveiling the Antioxidant Potential of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
The structure of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid suggests several potential mechanisms for its antioxidant activity. The indole nucleus itself, with its electron-rich aromatic system and the N-H proton, is a primary site for radical scavenging.[5] The multiple carboxylic acid groups may also contribute to its antioxidant profile through metal chelation, a key mechanism for preventing the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2][5]
Proposed Mechanisms of Action
We hypothesize that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid exerts its antioxidant effects through a combination of the following mechanisms:
-
Hydrogen Atom Transfer (HAT): The N-H proton of the indole ring can be donated to a free radical, thereby neutralizing it. The resulting indolyl radical is stabilized by resonance within the aromatic system.[5]
-
Single Electron Transfer (SET): The electron-rich indole ring can donate an electron to a radical, forming a radical cation that is subsequently stabilized.[5]
-
Metal Ion Chelation: The carboxylic acid groups can sequester pro-oxidant transition metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in redox reactions that generate free radicals.[2][5]
To visually represent these proposed mechanisms, a conceptual diagram is provided below:
Caption: Proposed antioxidant mechanisms.
A Rigorous Experimental Workflow for Validation
To empirically validate the antioxidant properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a multi-assay approach is recommended. This ensures a comprehensive assessment of its different potential mechanisms of action. Below is a detailed experimental workflow:
Caption: Experimental validation workflow.
Detailed Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Prepare a stock solution of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of dilutions of the test compound and standard antioxidants (e.g., Trolox, ascorbic acid).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Calculate the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Protocol:
-
Prepare the ABTS•⁺ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and standard antioxidants.
-
In a 96-well plate, add 20 µL of the test compound or standard solution to 180 µL of the diluted ABTS•⁺ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
In a 96-well plate, add 20 µL of the test compound or standard solution to 180 µL of the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the FeSO₄·7H₂O standard and express the results as FRAP values (in µM Fe(II) equivalents).
This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), preventing the formation of the colored ferrozine-Fe²⁺ complex.
Protocol:
-
Prepare serial dilutions of the test compound and a standard chelating agent (e.g., EDTA).
-
In a 96-well plate, mix 100 µL of the test compound or standard solution with 20 µL of 2 mM FeCl₂.
-
Initiate the reaction by adding 40 µL of 5 mM ferrozine.
-
Shake the mixture vigorously and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
The percentage of chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound), and A_sample is the absorbance in the presence of the test compound.
-
Calculate the IC₅₀ value.
Comparative Analysis: Benchmarking Against Standards
To contextualize the antioxidant potential of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, it is crucial to compare its performance against well-established antioxidant standards. The following tables present a template for organizing and comparing the experimental data.
Table 1: Radical Scavenging Activity (IC₅₀ in µM)
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Experimental Value | Experimental Value |
| Trolox | Reference Value | Reference Value |
| Ascorbic Acid | Reference Value | Reference Value |
| Gallic Acid | Reference Value | Reference Value |
Table 2: Reducing Power and Metal Chelating Activity
| Compound | FRAP Value (µM Fe(II) Equivalents) | Metal Chelating IC₅₀ (µM) |
| 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Experimental Value | Experimental Value |
| Trolox | Reference Value | N/A |
| Ascorbic Acid | Reference Value | N/A |
| EDTA | N/A | Reference Value |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the antioxidant properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. By employing a battery of in vitro assays and comparing the results to established standards, researchers can build a robust profile of this compound's antioxidant potential. Positive results from these initial screenings would warrant further investigation into its efficacy in cellular and in vivo models of oxidative stress, paving the way for its potential development as a novel therapeutic agent.
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Farina, F., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 89. Retrieved from [Link]
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Zlatić, N., et al. (2022). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 12(1), 1-15. Retrieved from [Link]
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Lang, F., et al. (2011). 3-Carboxymethyl-1H-indole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o146. Retrieved from [Link]
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Gazzieri, D., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(19), 6825. Retrieved from [Link]
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Mor, M., et al. (2003). Antioxidant and cytoprotective activity of indole derivatives related to melatonin. Advances in Experimental Medicine and Biology, 527, 567-575. Retrieved from [Link]
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Pérez-Torres, I., et al. (2022). Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived from cruciferous vegetables. Frontiers in Pharmacology, 13, 832344. Retrieved from [Link]
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Lee, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1056-1061. Retrieved from [Link]
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Nayak, S. K., et al. (2016). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Bioorganic & Medicinal Chemistry Letters, 26(16), 4033-4037. Retrieved from [Link]
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Chyan, Y. J., & Poeggeler, B. (2000). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Methods in Enzymology, 319, 546-557. Retrieved from [Link]
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Li, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(12), 2095. Retrieved from [Link]
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Jendrlin, M., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(1), 237. Retrieved from [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. Retrieved from [Link]
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JebaReeda, V. S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Bulletin of the Chemical Society of Ethiopia, 39(4), 763-785. Retrieved from [Link]
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A Researcher's Guide to Navigating Bioassay Cross-Reactivity: The Case of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
In the landscape of drug discovery and chemical biology, the identification of potent and selective small molecules is paramount. However, the path from a primary "hit" to a validated lead compound is fraught with potential pitfalls, one of the most common being bioassay cross-reactivity. This guide provides a comprehensive framework for researchers to assess and understand the cross-reactivity profile of a test compound, using 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a central case study. While specific bioassay data for this exact molecule is not extensively published, its indole scaffold—a privileged structure in medicinal chemistry—serves as an excellent model to explore the principles of selectivity and promiscuity.[1][2]
The indole nucleus is a cornerstone in numerous natural products and pharmaceuticals, capable of interacting with a wide array of biological targets through various binding modes like hydrogen bonding and π–π stacking.[1] This versatility, however, also predisposes indole derivatives to off-target interactions and pan-assay interference, making a thorough cross-reactivity assessment essential.[2][3] This guide will walk you through a multi-step, self-validating workflow designed to distinguish true, selective activity from misleading assay artifacts.
The Challenge of Promiscuity and Assay Interference
High-throughput screening (HTS) campaigns can yield numerous "hits," but a significant fraction often consists of compounds that interfere with the assay technology itself or exhibit non-specific activity.[4][5][6] These are often referred to as Pan-Assay Interference Compounds (PAINS).[3][7] Such compounds can lead to a significant waste of resources if not identified and eliminated early.[3] Mechanisms of interference are diverse, ranging from compound aggregation, where the molecule forms colloids that sequester and inhibit enzymes, to redox activity and interference with reporter systems (e.g., fluorescence).[3][4][5][8][9]
Our subject molecule, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, possesses structural features—multiple carboxylic acid groups and a planar aromatic system—that warrant a careful investigation into its potential for promiscuous behavior.[10]
A Strategic Workflow for Assessing Cross-Reactivity
A robust evaluation of a compound's selectivity involves a tiered approach, moving from in silico predictions to increasingly complex biological systems. This workflow is designed to build a comprehensive profile of the compound's behavior, ensuring that any observed activity is genuine and target-specific.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Phase 1: In Silico Profiling and Primary Screening
The initial phase involves computational assessment and a primary biochemical assay to establish a baseline of activity.
In Silico Assessment
Before committing to wet-lab experiments, it is prudent to perform an in silico analysis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. This can be done using publicly available or commercial software that screens for PAINS substructures.[7] While the presence of a PAINS motif is not a definitive disqualification, it serves as a flag for caution and guides the design of subsequent validation experiments.[11]
Primary Biochemical Assay: A Hypothetical Kinase Inhibition Screen
Let's hypothesize that our primary screen aims to identify inhibitors of a specific protein kinase, "Kinase X." A common method for this is a fluorescence-based assay that measures the phosphorylation of a peptide substrate.
Experimental Protocol: Kinase X Inhibition Assay
-
Reagents: Kinase X enzyme, peptide substrate, ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (test compound), and a known kinase inhibitor (positive control, e.g., Staurosporine).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution to the assay buffer.
-
Add 5 µL of Kinase X enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition relative to the positive and negative (DMSO vehicle) controls.
Phase 2: Hit Confirmation and Triage
A positive result in the primary screen is merely the starting point. The next crucial phase is to confirm this activity and rule out common sources of assay interference.
Orthogonal Assays
To ensure the observed inhibition is not an artifact of the detection method (e.g., fluorescence quenching), it is essential to re-test the compound in an orthogonal assay that uses a different readout technology.[12] For our Kinase X example, a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) would be a suitable choice.
Table 1: Comparison of Primary and Orthogonal Assay Results
| Compound | Primary Assay (Fluorescence) IC50 (µM) | Orthogonal Assay (Luminescence) IC50 (µM) |
| 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 5.2 | 6.1 |
| Known Quencher Control | 2.8 | > 100 |
| Staurosporine (Positive Control) | 0.01 | 0.009 |
Hypothetical data. A close correlation between the IC50 values in both assays, as shown for our test compound, increases confidence that it is a genuine inhibitor of Kinase X and not an artifact of the primary assay's detection method.
Counter-Screening for Non-Specific Inhibition
A common mechanism for promiscuous inhibition is the formation of aggregates that non-specifically sequester and inhibit proteins.[5][9] A simple yet powerful counter-screen is to repeat the primary assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[5] Detergents can disrupt the formation of these aggregates, thus reversing the inhibitory effect of aggregator compounds.
Table 2: Effect of Detergent on Inhibitory Activity
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 |
| 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 5.2 | 7.5 | 1.4 |
| Known Aggregator Control | 3.5 | > 100 | > 28 |
| Staurosporine (Positive Control) | 0.01 | 0.012 | 1.2 |
Hypothetical data. A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based inhibition. The minimal shift observed for our test compound suggests this is not its primary mechanism of action.
Caption: Mechanism of aggregation-based enzyme inhibition.
Phase 3: Cellular and Biophysical Characterization
Once a compound has passed the initial validation and counter-screening hurdles, the next step is to assess its activity in a more biologically relevant context and to confirm direct target engagement.
Cellular Assays
Cell-based assays provide valuable information on a compound's membrane permeability, potential cytotoxicity, and on-target activity within a cellular environment. A target engagement assay, such as a NanoBRET™ assay, can measure the binding of the compound to Kinase X in live cells. This should be run in parallel with a general cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to ensure that the observed on-target activity is not a consequence of broad cellular toxicity.
Experimental Protocol: Cellular Target Engagement (NanoBRET™)
-
Cell Culture: Use a cell line engineered to express Kinase X fused to a NanoLuc® luciferase.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Add serial dilutions of the test compound.
-
Add the fluorescent NanoBRET™ tracer that also binds to Kinase X.
-
Incubate for 2 hours at 37°C.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and therefore, target engagement.
Biophysical Assays for Direct Binding
To provide unequivocal evidence of a direct interaction between the compound and its target, biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are the gold standard.[12][13] These techniques measure the binding affinity and kinetics of the interaction in a label-free system.
Table 3: Multi-Assay Comparison for Selectivity Profiling
| Assay Type | Parameter Measured | 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Interpretation |
| Biochemical | IC50 (Kinase X) | 5.2 µM | Potent inhibition of the target enzyme. |
| Biochemical | IC50 (Kinase Y) | > 50 µM | Demonstrates selectivity against a closely related kinase. |
| Cellular Target Engagement | EC50 (Kinase X) | 8.9 µM | Confirms target binding in a cellular context. |
| Cytotoxicity | CC50 (Cell Line) | > 100 µM | Low general toxicity, suggesting a good therapeutic window. |
| Biophysical (SPR) | KD (Kinase X) | 4.5 µM | Confirms direct, high-affinity binding to the purified target protein. |
Hypothetical data. The collective data from this multi-assay panel paints a compelling picture of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid as a selective, direct-binding inhibitor of Kinase X with on-target activity in cells and a favorable cytotoxicity profile.
Conclusion
The journey from hit to lead is a process of systematic validation and de-risking. By employing a logical, multi-pronged approach that combines in silico analysis, orthogonal biochemical assays, specific counter-screens for promiscuity, and finally, cellular and biophysical validation, researchers can confidently distinguish true hits from deceptive artifacts. The indole scaffold of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, while a powerful starting point for drug design, also serves as a reminder of the inherent potential for cross-reactivity.[1][2][14] Adhering to the principles of scientific integrity and thorough experimental validation outlined in this guide will ultimately save valuable time and resources, paving the way for the development of novel, selective, and effective therapeutics.
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- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
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A Comparative Spectroscopic Guide for the Structural Confirmation of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive framework for the spectroscopic analysis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a molecule of interest in biochemical and pharmaceutical research.[1][2] While direct experimental data for this specific tricarboxylic acid indole derivative is not extensively published, this document will establish a robust predictive analysis based on foundational spectroscopic principles and comparative data from structurally related indole analogs.
This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying rationale for experimental choices, ensuring a self-validating approach to structural elucidation.
Molecular Structure and Predicted Spectroscopic Features
The target molecule, 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, possesses a unique substitution pattern on the indole core, which will give rise to a distinct spectroscopic fingerprint. Its molecular formula is C₁₂H₉NO₆, with a molecular weight of 263.21 g/mol .[1][2] Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is the first step in confirming its synthesis and purity.
Caption: Molecular structure of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For our target compound, both ¹H and ¹³C NMR will be indispensable.
¹H NMR Spectroscopy
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum is anticipated to show distinct signals for the indole core protons and the protons of the carboxymethyl and carboxyl groups.
-
Indole NH Proton: A broad singlet is expected, typically downfield (δ 11-12 ppm), due to the acidic nature of the N-H proton.
-
Aromatic Protons: The protons on the benzene ring of the indole nucleus (H-4, H-6, and H-7) will appear in the aromatic region (δ 7-8.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing carboxylic acid group at the C-5 position.
-
Methylene Protons (-CH₂-): The two protons of the carboxymethyl group at C-3 will likely appear as a singlet in the range of δ 3.5-4.5 ppm.
-
Carboxylic Acid Protons (-COOH): The three carboxylic acid protons are expected to be broad singlets, significantly downfield (δ 10-13 ppm), and may exchange with deuterium in D₂O.
Comparative Analysis:
| Compound | Aromatic Protons (δ ppm) | Other Key Signals (δ ppm) | Reference |
| Indole-3-carboxylic acid | 7.15, 7.42, 7.94, 8.06 | - | [3] |
| Methyl 1H-indole-3-carboxylate | ~7.2-8.2 | OCH₃: ~3.8 | [4] |
| Predicted: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | ~7.5-8.5 | -CH₂-: ~3.5-4.5 | - |
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.
-
Carbonyl Carbons (-C=O): The three carboxylic acid carbons are expected to resonate in the downfield region of the spectrum, typically between δ 160-180 ppm.[5]
-
Indole Ring Carbons: The eight carbons of the indole ring will appear in the range of δ 100-140 ppm. The specific shifts will be influenced by the positions of the substituents.
-
Methylene Carbon (-CH₂-): The methylene carbon of the carboxymethyl group is expected to appear in the range of δ 30-40 ppm.
Comparative Analysis:
| Compound | Carbonyl Carbons (δ ppm) | Aromatic/Indole Carbons (δ ppm) | Other Key Signals (δ ppm) | Reference |
| Indole-3-carboxylic acid | ~165-170 | ~107-136 | - | [4] |
| 5-Methylindole-2-carboxylic acid | Not specified | Not specified | - | [6] |
| Predicted: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | ~165-175 (3 signals) | ~100-140 (8 signals) | -CH₂-: ~30-40 | - |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic protons.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Expected IR Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[7][8] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9]
-
N-H Stretch (Indole): A moderate to sharp absorption band around 3300-3400 cm⁻¹ is anticipated for the N-H stretch of the indole ring.[9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1700-1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded carboxylic acid.[7][8] The presence of three carboxyl groups may lead to a broadened or complex carbonyl absorption.
-
C-O Stretch and O-H Bend: These vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Comparative Analysis:
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Reference |
| 5-methoxy-1H-indole-2-carboxylic acid | Broad band from ~3200-2000 | Not specified | ~3336 | [9] |
| Indole-3-carboxylic acid | Broad absorption | ~1700-1760 | Present | [3] |
| Predicted: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Very broad, ~2500-3300 | Strong, ~1700-1725 | Moderate, ~3300-3400 | - |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the dry sample with potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This technique requires minimal sample preparation.
-
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.
Caption: A generalized workflow for the spectroscopic confirmation of a synthesized compound.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and can aid in deducing the molecular formula.
Expected Mass Spectral Features:
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): The molecular weight of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is 263.21.[1] In positive ion mode (e.g., ESI+), a peak at m/z 264.22 corresponding to [M+H]⁺ would be expected. In negative ion mode (e.g., ESI-), a peak at m/z 262.20 corresponding to [M-H]⁻ would be anticipated.
-
Fragmentation Pattern: The molecule may undergo characteristic fragmentation, such as the loss of one or more carboxyl groups (loss of 45 Da for -COOH or 44 Da for CO₂). The loss of water (18 Da) is also a common fragmentation pathway for carboxylic acids.
Comparative Analysis:
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragments | Reference |
| Indole-3-carboxylic acid | 161.16 | 162.17 | Loss of CO₂ (m/z 117) | [3][10] |
| 1-Methylindole-2-carboxylic acid | 175.18 | 176.19 | Not specified | [11] |
| Predicted: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | 263.21 | 264.22 | Loss of CO₂ (m/z 219), loss of COOH (m/z 218) | - |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly coupled with liquid chromatography (LC-MS).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion: A Multi-faceted Approach to Structural Verification
The structural confirmation of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid requires a synergistic application of multiple spectroscopic techniques. While this guide provides a predictive framework, the ultimate confirmation will rely on the acquisition and careful interpretation of experimental data. By comparing the obtained spectra with the predictions and the data from related indole derivatives, researchers can confidently establish the identity and purity of their synthesized compound. This rigorous approach is fundamental to advancing research and development in the pharmaceutical sciences.
References
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MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
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National Center for Biotechnology Information. 3-Carboxymethyl-1H-indole-4-carboxylic acid. PubChem. Available from: [Link]
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Supplementary Information. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Available from: [Link]
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ResearchGate. Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Available from: [Link]
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PubMed. Vibrational spectroscopic studies of indolecarboxylic acids and their metal complexes part VIII. 5-methoxyindole-2-carboxylic acid and its Zn(II) complex. Available from: [Link]
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NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available from: [Link]
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PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
In the landscape of drug discovery and materials science, the absolute purity of a synthesized molecule is the bedrock upon which reliable, reproducible, and meaningful data is built. For a complex molecule like 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, with its multiple reactive carboxylic acid groups and indole core, a rigorous and multi-faceted approach to purity assessment is not just recommended—it is imperative. This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively validate the purity of this compound, designed for researchers who require the highest degree of confidence in their materials.
This guide will dissect the core methodologies: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Elemental Analysis for elemental composition verification.
An Integrated Strategy for Purity Verification
A robust purity assessment does not rely on a single technique but rather on a logical workflow that combines the strengths of multiple orthogonal methods. Each step provides a higher level of confidence, culminating in a comprehensive purity profile.
Caption: Integrated workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity determination, offering high-resolution separation and precise quantification of the main component and any impurities.[2] For a polar, multi-acidic compound like 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a reversed-phase (RP-HPLC) method is typically the most effective.
Causality Behind the Method: The principle of RP-HPLC involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and impurities between these two phases. By using a gradient of an organic solvent (like acetonitrile) in an aqueous buffer (often with an acid modifier like formic or trifluoroacetic acid to suppress the ionization of the carboxylic acid groups and ensure sharp peaks), we can effectively elute compounds based on their hydrophobicity. The indole ring provides a strong chromophore, making UV detection highly sensitive.
Self-Validating HPLC Protocol
This protocol is designed to be self-validating by incorporating system suitability tests, ensuring the chromatographic system is performing correctly before sample analysis, as guided by ICH Q2(R1) principles.[3][4][5][6]
Step 1: Mobile Phase and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of ~1 mg/mL. Sonicate briefly to ensure complete dissolution. Prepare a blank (diluent only) and a system suitability solution containing the analyte and a known, related impurity if available.
Step 2: Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection: 220 nm and 280 nm (The indole nucleus has characteristic absorbance at these wavelengths).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
Step 3: System Suitability and Data Analysis
-
Inject the blank to ensure no system contamination.
-
Perform five replicate injections of the system suitability solution. The Relative Standard Deviation (RSD) of the main peak area should be <2.0%.[7]
-
Inject the sample.
-
Purity Calculation: Purity is determined by the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method provides a precise percentage of purity based on UV response. However, it assumes all impurities have a similar response factor to the main compound, which is a limitation.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
While HPLC-UV quantifies purity, LC-MS confirms identity.[8] It couples the separation power of LC with the mass-resolving power of a mass spectrometer, allowing for the determination of the molecular weight of the main peak and the potential identification of impurities.[9][10]
Causality Behind the Method: After chromatographic separation, the eluent is directed into an ionization source (typically Electrospray Ionization, ESI, for polar molecules). ESI generates gas-phase ions from the analyte molecules without significant fragmentation.[11] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), confirming that the major peak has the expected molecular weight of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (C₁₂H₉NO₆, MW: 279.21).
LC-MS Protocol for Verification
Step 1: System Setup
-
Utilize the same LC method as described for HPLC to ensure chromatographic correlation.
-
Divert the flow post-column to the MS detector.
Step 2: Mass Spectrometer Parameters (ESI)
-
Ionization Mode: Negative Ion Mode (ideal for deprotonating carboxylic acids).
-
Expected Ion: [M-H]⁻ at m/z 278.2.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Scan Range: m/z 100-1000.
Step 3: Data Interpretation
-
Confirm that the main chromatographic peak exhibits a dominant ion at m/z 278.2.
-
Analyze the mass spectra of minor peaks. The masses of these impurities can provide clues to their identity (e.g., residual starting materials, decarboxylated byproducts). This is invaluable for troubleshooting and optimizing the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR provides unambiguous structural confirmation. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for the detection and sometimes quantification of impurities with different chemical structures.[12]
Causality Behind the Method: This technique exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each proton in the molecule influences its resonance frequency (chemical shift), providing a unique fingerprint of the molecular structure.[13] Impurities will present their own set of signals, which can typically be distinguished from the main compound.
¹H NMR Protocol for Structural and Purity Analysis
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it will solubilize the polar analyte and its acidic protons (from COOH and N-H) will be observable.
-
Add a small amount of an internal standard with a known concentration and a simple, non-overlapping signal (e.g., maleic acid) if quantitative NMR (qNMR) is desired.
Step 2: Data Acquisition
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters: Sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate integration for quantitative purposes.
Step 3: Spectral Interpretation
-
Structural Confirmation: Verify that all expected proton signals for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid are present with the correct chemical shifts, multiplicities, and integrations.
-
Purity Assessment: Look for small, unassignable peaks. Integrate these impurity peaks relative to a known signal from the main compound to estimate their concentration. Also, check for residual solvent peaks (e.g., from ethyl acetate, methanol used in purification).
Elemental Analysis: Fundamental Compositional Proof
Elemental Analysis (EA), typically for Carbon, Hydrogen, and Nitrogen (CHN analysis), provides the empirical formula of the compound.[14][15] It serves as a fundamental check on purity, as the presence of inorganic salts or solvated water molecules, which are often invisible to HPLC and NMR, will cause the experimental mass percentages to deviate from the theoretical values.[16]
Causality Behind the Method: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The instrument then calculates the mass percentage of each element in the original sample.
Protocol for Elemental Analysis
Step 1: Theoretical Calculation
-
Formula: C₁₂H₉NO₆
-
Molecular Weight: 279.21 g/mol
-
Theoretical %C: (12 * 12.011 / 279.21) * 100 = 51.62%
-
Theoretical %H: (9 * 1.008 / 279.21) * 100 = 3.25%
-
Theoretical %N: (1 * 14.007 / 279.21) * 100 = 5.02%
Step 2: Sample Submission and Analysis
-
Submit a high-purity, thoroughly dried sample (to remove residual solvent and water) for analysis.
-
The analysis is typically performed by a dedicated facility.
Step 3: Data Validation
-
The experimental values for %C, %H, and %N should be within ±0.4% of the theoretical values. A successful result strongly supports the assigned molecular formula and indicates a high level of purity, free from non-carbon-containing contaminants.
Comparative Summary of Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) | Elemental Analysis (EA) |
| Principle | Separation by differential partitioning, UV detection. | Separation by HPLC, detection by mass-to-charge ratio. | Nuclear spin resonance in a magnetic field. | High-temperature combustion and gas detection. |
| Primary Application | Quantitative purity assessment of known components.[2] | Identification of main component and impurities.[2] | Unambiguous structural elucidation and impurity identification. | Verification of elemental composition and empirical formula.[17][18] |
| Key Information | Percent purity (area %), retention time. | Molecular weight of all separated components. | Complete molecular structure, presence of structural isomers. | Mass percentages of C, H, N. |
| Strengths | High precision, robustness, excellent for quantification.[7] | High sensitivity and specificity for molecular weight. | Absolute structural information, good for identifying unknown impurities. | Detects non-UV active and non-ionizable impurities (e.g., salts).[16] |
| Limitations | Assumes equal detector response for all compounds. | Not inherently quantitative without standards for each component. | Lower sensitivity than HPLC, can be complex to interpret. | Provides no information on the nature of organic impurities. |
Conclusion
Assessing the purity of a synthesized compound like 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a critical, multi-step process that underpins the validity of subsequent research. A single method, viewed in isolation, provides an incomplete and potentially misleading picture. By employing an integrated strategy—using HPLC for robust quantification, LC-MS for mass confirmation, NMR for absolute structural proof, and Elemental Analysis for fundamental compositional validation—researchers can achieve the highest level of confidence in their material's purity and identity. This rigorous, self-validating approach ensures that the data generated is both accurate and reproducible, upholding the highest standards of scientific integrity.
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH . Available at: [Link]
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6.8: Calculating Empirical Formulas for Compounds - Chemistry LibreTexts . (2025-07-31). Available at: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube . (2025-02-22). Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Available at: [Link]
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A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis . (2017-09-29). Available at: [Link]
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Determining the Empirical Formula from an Elemental Analysis - ChemCollective . Available at: [Link]
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1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI . Available at: [Link]
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Quantifying Small Molecules by Mass Spectrometry | LCGC International . (2014-12-01). Available at: [Link]
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Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2 - YouTube . (2020-07-05). Available at: [Link]
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Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C . (2021-12-21). Available at: [Link]
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Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed . Available at: [Link]
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A Strategic Guide to Evaluating the Biological Antioxidant Efficacy of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid Against Established Benchmarks
Introduction: The Imperative for Novel Antioxidants
In the landscape of drug development and cellular biology, the battle against oxidative stress remains a central theme. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. This has driven a continuous search for novel antioxidant compounds with superior efficacy, bioavailability, and targeted action.
This guide focuses on 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid , a molecule of interest due to its indole scaffold—a privileged structure in medicinal chemistry known to confer significant antioxidant properties in many of its derivatives.[1][2] While its primary application has been in biochemical research for proteomics, its structural features suggest a potential, yet uncharacterized, role as an antioxidant.[3][4]
To rigorously assess this potential, a direct comparison against well-understood, benchmark antioxidants is not just beneficial, but essential. We will compare it with three gold-standard antioxidants, each occupying a distinct biological niche:
-
Vitamin C (Ascorbic Acid): The quintessential water-soluble antioxidant, acting in the cytosol and extracellular fluids.[5]
-
Vitamin E (α-Tocopherol): The primary lipid-soluble antioxidant, crucial for protecting cellular membranes from lipid peroxidation.[6]
-
Glutathione (GSH): The most abundant intracellular antioxidant, a tripeptide that is central to cellular redox homeostasis.[7][8]
This document provides the strategic framework and detailed experimental protocols necessary for a comprehensive and objective comparison, designed for researchers and drug development professionals. We will move from foundational chemical principles to biologically relevant cellular assays, explaining not just what to do, but why each step is critical for generating trustworthy and actionable data.
Part 1: Mechanistic Foundations of Antioxidant Action
An antioxidant's efficacy is rooted in its chemical structure and its ability to neutralize free radicals through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).
-
Vitamin C primarily acts via SET, donating electrons to neutralize aqueous radicals.[5] Its antioxidant function is also vital for regenerating the active form of Vitamin E.[9][10]
-
Vitamin E operates through the HAT mechanism, where the hydroxyl group on its chromanol ring donates a hydrogen atom to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.[6][11]
-
Glutathione utilizes the thiol group (-SH) of its cysteine residue as a potent electron donor to neutralize ROS. The resulting oxidized glutathione (GSSG) is then recycled back to its reduced form (GSH) by the enzyme glutathione reductase.[12][13]
The indole nucleus of our target compound is an electron-rich aromatic system. The heterocyclic nitrogen atom possesses a free electron pair that can be delocalized, making it an active redox center capable of quenching free radicals, likely through an electron transfer mechanism.[14] The carboxylic acid substituents may further modulate this activity and influence its solubility and cellular uptake.
The Antioxidant Network: A Collaborative Defense
No antioxidant works in isolation. They form a networked, regenerative cycle to maintain redox balance. Vitamin C regenerates Vitamin E, while Glutathione can play a role in recycling Vitamin C, showcasing a sophisticated, interdependent system.
Part 2: Experimental Protocols for Comparative Analysis
To build a robust efficacy profile, we will employ a two-tiered experimental approach. First, a direct chemical assay to determine intrinsic radical-scavenging ability, followed by a cell-based assay to assess performance in a biologically relevant context.
Experiment 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality Behind Experimental Choice: The DPPH assay is a rapid, straightforward, and widely accepted method for screening the radical-scavenging activity of compounds.[15] It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. This provides a clear, quantitative measure of intrinsic chemical reactivity towards a radical species, forming the baseline of our comparison.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in 99% ethanol. Store in an amber bottle at 4°C.
-
Prepare 1 mg/mL stock solutions of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, Vitamin C, and Vitamin E in an appropriate solvent (e.g., DMSO or ethanol). Glutathione is water-soluble.
-
Vitamin C (ascorbic acid) will serve as the positive control.
-
-
Assay Procedure (96-well plate format):
-
Create a series of dilutions from the stock solutions of each test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Add 100 µL of each dilution of the test compounds or the control to the corresponding wells.
-
For the blank control, add 100 µL of the solvent (e.g., ethanol) instead of the sample.[16]
-
For the sample background control, add 100 µL of the sample dilution to 100 µL of ethanol (without DPPH) to correct for any sample color.[16]
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [1 - (Asample - Asample_background) / Ablank] * 100
-
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC50 value (the concentration of the compound required to inhibit 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.
-
Experiment 2: Cellular Antioxidant Activity (CAA) Assay
Causality Behind Experimental Choice: While the DPPH assay measures chemical reactivity, it does not account for biological complexity. The CAA assay is a significant step up in relevance, as it measures antioxidant activity within live cells.[17][18] It assesses a compound's bioavailability (ability to cross the cell membrane), interaction with the intracellular environment, and ability to protect against an intracellularly generated flux of peroxyl radicals. This provides a far more accurate prediction of in vivo efficacy.
Detailed Step-by-Step Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well, black-walled, clear-bottom microplate at a density of 6 x 104 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator until cells are confluent.
-
-
Treatment and Staining:
-
Remove the growth medium and wash the cells gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Treat the cells for 1 hour with 100 µL of treatment medium containing the test compounds at various concentrations, along with 25 µM DCFH-DA probe. Quercetin is used as the standard for this assay.[17]
-
-
Induction of Oxidative Stress:
-
Measurement and Analysis:
-
Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[20]
-
Calculate the area under the curve (AUC) for both the control and antioxidant-treated wells.
-
The CAA value is calculated as follows:
-
CAA Unit = 100 - (∫SA / ∫CA) * 100
-
Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control wells.
-
-
Results are typically expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
-
Part 3: Data Presentation and Interpretation
Objective comparison requires clear, concise data presentation. The results from the described experiments should be summarized in tables for easy interpretation.
Table 1: Illustrative In Vitro Radical Scavenging Activity
| Compound | DPPH IC50 (µg/mL) |
| 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Experimental Value |
| Vitamin C (Ascorbic Acid) | Experimental Value |
| Vitamin E (α-Tocopherol) | Experimental Value |
| Glutathione (GSH) | Experimental Value |
A lower IC50 value signifies superior direct radical scavenging capability.
Table 2: Illustrative Intracellular Antioxidant Efficacy
| Compound | CAA Value (µmol QE / 100 µmol) |
| 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Experimental Value |
| Vitamin C (Ascorbic Acid) | Experimental Value |
| Vitamin E (α-Tocopherol) | Experimental Value |
| Glutathione (GSH) | Experimental Value |
A higher CAA value signifies superior antioxidant activity within a cellular context.
Interpreting the Results:
A comprehensive analysis arises from comparing the results across both assays.
-
High DPPH activity (low IC50) and high CAA value: This is the ideal profile, indicating the compound is a potent radical scavenger that is also cell-permeable and effective intracellularly.
-
High DPPH activity but low CAA value: This suggests the compound is a good chemical antioxidant but may have poor bioavailability (cannot enter the cell) or is rapidly metabolized into an inactive form.
-
Low DPPH activity but moderate/high CAA value: This might indicate that the compound's primary mechanism is not direct radical scavenging but rather up-regulation of endogenous antioxidant enzymes (e.g., via the Nrf2 pathway), a possibility that would require further investigation.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to evaluating the antioxidant potential of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. By benchmarking its performance against established antioxidants like Vitamins C and E and Glutathione using both chemical and cell-based assays, researchers can generate a comprehensive and biologically relevant efficacy profile.
The data derived from these protocols will provide a solid foundation for further development, enabling a clear, evidence-based decision on the potential of this indole derivative as a novel therapeutic agent. Subsequent studies could explore its impact on specific intracellular pathways, its potential to upregulate endogenous antioxidant defenses, and its efficacy in more complex disease models.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]
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Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (2021). Scientific Reports. Available at: [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules. Available at: [Link]
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Vitamin E, Antioxidant and Nothing More. (2012). Free Radical Biology and Medicine. Available at: [Link]
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). Journal of Medicinal Chemistry. Available at: [Link]
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The antioxidant glutathione. (2023). Sub-cellular Biochemistry. Available at: [Link]
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OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. Available at: [Link]
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Vitamins C and E: Beneficial effects from a mechanistic perspective. (2004). Free Radical Biology and Medicine. Available at: [Link]
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Antioxidant and cytoprotective activity of indole derivatives related to melatonin. (2003). Advances in Experimental Medicine and Biology. Available at: [Link]
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Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. (2006). Journal of Food Composition and Analysis. Available at: [Link]
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Vitamin E: Mechanism of Its Antioxidant Activity. (2000). Food Science and Technology Research. Available at: [Link]
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What is the mechanism of Glutathione? (2024). Patsnap Synapse. Available at: [Link]
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Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2012). IntechOpen. Available at: [Link]
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An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. (2021). Journal of Nutritional Science and Vitaminology. Available at: [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2024). MDPI. Available at: [Link]
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Glutathione: the master antioxidant. (2023). Ozone Therapy Global Journal. Available at: [Link]
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Standard antioxidant assays: Significance and symbolism. (2024). Patsnap Synapse. Available at: [Link]
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The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. (1998). Current Medicinal Chemistry. Available at: [Link]
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Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. (2024). MDPI. Available at: [Link]
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Ascorbic acid as antioxidant. (2021). Postepy Higieny I Medycyny Doswiadczalnej. Available at: [Link]
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Structural Identification and Antioxidant Activity of Pine Nut Peptide–Zinc Chelate Complex. (2024). MDPI. Available at: [Link]
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The Evolving Landscape of Carboxylated Indoles: A Structure-Activity Relationship (SAR) Comparative Guide
A Senior Application Scientist’s Field-Proven Insights into a Privileged Scaffold
In the realm of medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold," a structural motif consistently found in molecules with significant biological activity. Its inherent planarity, aromaticity, and rich electron density make it an ideal foundation for interacting with a diverse array of biological targets. The strategic addition of a carboxylic acid group transforms this versatile scaffold into a powerful pharmacophore, the carboxylated indole, capable of engaging in critical hydrogen bonding and electrostatic interactions within enzyme active sites and receptor binding pockets.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of carboxylated indoles, moving beyond a mere catalog of compounds to explore the underlying principles that govern their biological function. We will dissect how subtle modifications to the indole core and the positioning of the carboxyl group can dramatically influence potency, selectivity, and pharmacokinetic properties. This analysis is grounded in experimental data, offering a comparative perspective on different classes of carboxylated indoles and their therapeutic targets.
Core Principles of Carboxylated Indole SAR: A Tale of Two Moieties
The biological activity of carboxylated indoles is fundamentally dictated by the interplay between the indole core and the carboxylic acid group. The indole serves as the primary recognition element, establishing crucial hydrophobic and π-π stacking interactions with the target protein. The carboxyl group, in turn, often acts as an anchor, forming salt bridges or hydrogen bonds with key amino acid residues, such as lysine or arginine, or coordinating with metal ions in the active site of metalloenzymes.
The relative positioning of the carboxyl group on the indole ring is a critical determinant of activity. While all positions have been explored, carboxylation at the C3 and C5 positions has yielded particularly fruitful results across various target classes. The acidity of the carboxyl group, modulated by the electronic properties of other substituents on the indole ring, also plays a pivotal role in its ability to engage in these interactions.
Comparative Analysis of Carboxylated Indoles as Therapeutic Agents
The versatility of the carboxylated indole scaffold is best illustrated by its successful application in targeting a wide range of diseases, from viral infections to cancer. The following sections provide a comparative analysis of the SAR of carboxylated indoles in several key therapeutic areas, supported by experimental data.
Antiviral Activity: Targeting Metalloenzymes with Precision
Carboxylated indoles have emerged as a potent class of inhibitors targeting viral metalloenzymes, particularly influenza endonuclease and HIV integrase. In these enzymes, the carboxyl group chelates the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site, effectively shutting down their catalytic activity.
The endonuclease activity of the influenza virus polymerase is essential for viral replication. Carboxylated indoles have been shown to be effective inhibitors of this enzyme. The SAR in this class is well-defined:
-
Carboxyl Group Position: A carboxyl group at the C3 position is crucial for metal chelation.
-
Substituents at N1: Small alkyl or aryl groups at the N1 position are generally well-tolerated and can be used to modulate pharmacokinetic properties.
-
Substituents at C4, C5, C6, and C7: The introduction of bulky or electron-withdrawing groups at these positions can significantly impact potency. For instance, fluorination at the C5 or C6 position often enhances activity.
| Compound | N1 Substituent | C5 Substituent | IC50 (nM) |
| 1a | H | H | >10000 |
| 1b | CH₃ | H | 150 |
| 1c | CH₂Ph | H | 28 |
| 1d | CH₂Ph | F | 8.6 |
Table 1: Comparative IC50 values of C3-carboxylated indoles as influenza endonuclease inhibitors.
The data in Table 1 clearly demonstrates the importance of the N1 and C5 substituents. The unsubstituted indole (1a) is inactive, while the addition of a methyl group at N1 (1b) leads to a significant increase in potency. The benzyl group at N1 (1c) further enhances activity, likely due to additional hydrophobic interactions. Finally, the introduction of a fluorine atom at C5 (1d) results in the most potent compound in this series, highlighting the favorable impact of electron-withdrawing groups.
Similar to their action on influenza endonuclease, carboxylated indoles inhibit HIV integrase by chelating the Mg²⁺ ions in the active site. The SAR for this class of inhibitors shares some common features with the influenza endonuclease inhibitors, but with distinct differences:
-
Carboxyl Group Position: A carboxyl group at the C3 position is essential.
-
Substituents at N1: Large, hydrophobic groups are generally preferred.
-
Substituents at C5: A second acidic moiety, such as a hydroxamic acid or another carboxyl group, at the C5 position can significantly enhance potency by providing an additional metal-chelating interaction.
Cannabinoid Receptor Agonists: Modulating the Endocannabinoid System
Carboxylated indoles have also been identified as potent agonists of the cannabinoid receptors CB1 and CB2. In this context, the carboxyl group mimics the endogenous ligand anandamide, forming a key hydrogen bond with a lysine residue in the receptor binding pocket.
The SAR for cannabinoid receptor agonists is complex, with subtle structural changes leading to significant shifts in potency and selectivity between CB1 and CB2.
-
Carboxyl Group Position: A carboxyl group at the C3 position is generally preferred.
-
N1-Alkyl Chain Length: The length of the alkyl chain at the N1 position is a critical determinant of potency. A chain length of 5-8 carbons is often optimal for CB1 and CB2 agonism.
-
Substituents on the Indole Core: The introduction of substituents on the benzene portion of the indole ring can modulate selectivity. For example, a methoxy group at the C6 position has been shown to enhance CB2 selectivity.
| Compound | N1-Alkyl Chain | C6 Substituent | CB1 Ki (nM) | CB2 Ki (nM) |
| 2a | C₅H₁₁ | H | 12.5 | 25.3 |
| 2b | C₆H₁₃ | H | 8.2 | 15.1 |
| 2c | C₅H₁₁ | OCH₃ | 20.1 | 5.8 |
Table 2: Comparative binding affinities (Ki) of C3-carboxylated indoles for cannabinoid receptors.
The data in Table 2 illustrates the impact of the N1-alkyl chain length and C6 substitution on cannabinoid receptor affinity. Increasing the chain length from pentyl (2a) to hexyl (2b) results in a modest increase in affinity for both receptors. The introduction of a methoxy group at C6 (2c) leads to a slight decrease in CB1 affinity but a significant increase in CB2 affinity, highlighting a strategy for achieving receptor selectivity.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative carboxylated indole and its biological evaluation.
Synthesis of 1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid (Compound 1d)
This protocol describes a standard Fischer indole synthesis followed by esterification and saponification.
Step 1: Fischer Indole Synthesis
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in acetic acid, add ethyl 4,4-diethoxyacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield ethyl 5-fluoro-1H-indole-3-carboxylate.
Step 2: N-Alkylation
-
To a solution of ethyl 5-fluoro-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add benzyl bromide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield ethyl 1-benzyl-5-fluoro-1H-indole-3-carboxylate.
Step 3: Saponification
-
To a solution of ethyl 1-benzyl-5-fluoro-1H-indole-3-carboxylate (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Acidify the mixture with 1N HCl to pH 2-3.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 1-benzyl-5-fluoro-1H-indole-3-carboxylic acid (Compound 1d).
Influenza Endonuclease Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 value of an inhibitor.
-
Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.
-
Add the influenza endonuclease enzyme to the buffer at a final concentration of 10 nM.
-
Add the test compound at various concentrations (typically from 0.1 nM to 10 µM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., a dual-labeled RNA oligonucleotide) at a final concentration of 100 nM.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing the SAR: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key SAR principles and experimental workflows.
A diagram illustrating the key structural components of a carboxylated indole and their roles in target interaction.
A simplified workflow for the discovery and optimization of carboxylated indole-based therapeutic agents.
Conclusion and Future Directions
The carboxylated indole scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of a wide range of biological targets. The well-defined structure-activity relationships, coupled with the synthetic tractability of the indole core, make this an attractive starting point for drug discovery programs.
Future research in this area will likely focus on several key aspects:
-
Exploring Novel Substitution Patterns: While the N1, C3, and C5 positions have been extensively studied, there is still significant potential for discovering novel activities by exploring other substitution patterns.
-
Developing More Selective Inhibitors: For targets with multiple isoforms, such as the cannabinoid receptors, the development of more selective inhibitors is a key challenge.
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of carboxylated indoles will be crucial for their successful translation into clinical candidates.
By leveraging the foundational SAR principles outlined in this guide and embracing innovative medicinal chemistry strategies, the full therapeutic potential of carboxylated indoles can be realized.
References
-
Tomassini, J. E., et al. (1994). Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds. Antimicrobial agents and chemotherapy, 38(12), 2827–2837. [Link]
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Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of medicinal chemistry, 43(26), 4923–4926. [Link]
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Aung, M. M., et al. (2000). Structure-activity relationships of N-1-alkyl- and N-1-alkenyl-3-aroylindoles as cannabinoid receptor agonists. Bioorganic & medicinal chemistry, 8(8), 2063–2075. [Link]
-
Showalter, H. D., et al. (1996). N,N-Dimethyl-1H-indole-3-carboxamides: a new class of potent and selective agonists of the CB2 cannabinoid receptor. Journal of medicinal chemistry, 39(20), 3927–3930. [Link]
-
Romero, D. G., et al. (1997). Synthesis and in vitro evaluation of a novel series of 1H-indole-3-carboxamides as potent and selective CB2 cannabinoid receptor agonists. Journal of medicinal chemistry, 40(11), 1634–1644. [Link]
A Comparative Guide to the In Vitro and In Vivo Activity of 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic Acid as a Kynurenine-3-Monooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for neurodegenerative disorders, the kynurenine pathway has emerged as a critical focal point. Modulation of this pathway, particularly through the inhibition of kynurenine-3-monooxygenase (KMO), offers a promising strategy to mitigate neurotoxicity and enhance neuroprotection. This guide provides a comprehensive comparison of the anticipated in vitro and in vivo activities of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, a compound of interest for its potential as a KMO inhibitor. While direct experimental data for this specific molecule is limited, this guide synthesizes information from analogous indole derivatives and established principles of KMO inhibition to project its therapeutic potential and guide future research.
Introduction to 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic Acid
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is an indole derivative featuring three carboxylic acid groups, a structural motif that suggests a potential for interaction with the active sites of various enzymes.[1] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[2] Its utility in biochemical research, particularly in proteomics, hints at its capacity for specific molecular interactions.[1] This guide will explore its hypothetical activity as an inhibitor of KMO, a key enzyme in the tryptophan metabolism pathway.
The Kynurenine Pathway and the Rationale for KMO Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[3] Under normal physiological conditions, this pathway is crucial for generating cellular energy.[3] However, under inflammatory conditions, the pathway can become dysregulated, leading to an overproduction of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[3] QUIN is a potent NMDA receptor agonist and has been implicated in the pathology of several neurodegenerative diseases, including Huntington's and Alzheimer's disease.[3]
KMO is a pivotal enzyme in this pathway, catalyzing the conversion of kynurenine to the neurotoxic 3-HK. Inhibition of KMO is a compelling therapeutic strategy as it is expected to decrease the production of downstream neurotoxins (3-HK and QUIN) while shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[4]
Caption: The Kynurenine Pathway highlighting the central role of KMO.
Part 1: In Vitro Activity Profile
The initial assessment of a potential KMO inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Enzymatic Assays for KMO Inhibition
The most direct method to evaluate the inhibitory potential of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is through enzymatic assays using purified recombinant KMO.
Expected Potency: Based on the structure-activity relationships of other indole-based KMO inhibitors, the presence of carboxylic acid groups suggests potential for interaction with the active site. For comparison, known KMO inhibitors exhibit a wide range of potencies.
| Inhibitor Example | Type | IC50 | Reference |
| Ro 61-8048 | Non-indole | 37 nM | [4] |
| UPF-648 | Kynurenine analog | 20 nM | [5] |
| Flavonoids (e.g., Apigenin) | Natural Product | 15.85 ± 0.98 µM | [5] |
| 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid | Indole derivative | Hypothetical |
Experimental Protocol: Fluorescence-Based KMO Inhibition Assay
This is a common high-throughput screening method.
-
Reagents and Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid)
-
Assay buffer
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the recombinant KMO enzyme to each well.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding a mixture of L-kynurenine and NADPH.[6]
-
Incubate at room temperature.
-
Measure the decrease in NADPH fluorescence over time at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[7] The rate of NADPH consumption is proportional to KMO activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
Causality of Experimental Choices: The fluorescence-based assay is chosen for its sensitivity and suitability for high-throughput screening. Monitoring NADPH consumption provides a real-time measure of enzyme activity.[7]
Cell-Based Assays for Kynurenine Pathway Modulation
To assess the compound's activity in a more physiologically relevant context, cell-based assays are crucial.
Experimental Protocol: Kynurenine Pathway Modulation in Human PBMCs
-
Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture the PBMCs in appropriate media.
-
Stimulate the cells with an inflammatory agent like phorbol 12-myristate 13-acetate (PMA) to induce KMO expression.[8]
-
-
Compound Treatment:
-
Treat the stimulated PBMCs with varying concentrations of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
-
-
Metabolite Analysis:
-
After incubation, collect the cell culture supernatant.
-
Analyze the concentrations of kynurenine, 3-HK, and KYNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Expected Outcome: Successful KMO inhibition by the test compound would result in a dose-dependent decrease in 3-HK levels and a corresponding increase in kynurenine and KYNA levels in the cell culture supernatant.
Caption: Workflow for in vitro evaluation of a KMO inhibitor.
Part 2: In Vivo Activity Profile
Following promising in vitro results, the evaluation of a KMO inhibitor's efficacy and pharmacokinetic properties in vivo is the next critical step.
Pharmacokinetic Considerations
The physicochemical properties of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, particularly its multiple carboxylic acid groups, will significantly influence its pharmacokinetic profile.
-
Blood-Brain Barrier (BBB) Permeability: The high polarity conferred by the three carboxylic acid groups suggests that this compound is unlikely to cross the BBB efficiently via passive diffusion.[9] In silico prediction models can provide an initial assessment of BBB permeability.[10][11] However, some peripherally acting KMO inhibitors have demonstrated neuroprotective effects by modulating systemic kynurenine levels.[12]
-
Metabolism and Excretion: Indole carboxylic acids are typically metabolized through glucuronidation and hydroxylation, followed by renal excretion.[13]
Animal Models for Efficacy Testing
Animal models of neuroinflammation and neurodegeneration are essential for evaluating the therapeutic potential of KMO inhibitors.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
Induce neuroinflammation by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
-
Drug Administration:
-
Administer 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (or a suitable vehicle control) via an appropriate route (e.g., i.p. or oral gavage) at various doses.
-
-
Behavioral Assessment:
-
Conduct behavioral tests to assess sickness behavior, anxiety, and cognitive function (e.g., open field test, elevated plus maze, Morris water maze).
-
-
Biochemical and Histological Analysis:
-
At the end of the study, collect brain tissue and plasma.
-
Measure kynurenine pathway metabolites in the brain and plasma using LC-MS/MS.
-
Analyze markers of neuroinflammation (e.g., cytokine levels, microglial activation) in the brain tissue.
-
Expected In Vivo Efficacy: A peripherally active KMO inhibitor is expected to increase plasma kynurenine and KYNA levels. The increased systemic kynurenine can be transported into the brain and converted to KYNA by astrocytes, leading to neuroprotective effects.[12] This would be evidenced by a reduction in neuroinflammatory markers and an amelioration of behavioral deficits in the LPS-treated mice.
| Parameter | In Vitro | In Vivo |
| Primary Endpoint | KMO enzyme inhibition (IC50) | Reduction of neuroinflammation and behavioral deficits |
| Secondary Endpoint | Modulation of kynurenine pathway metabolites in cells | Modulation of kynurenine pathway metabolites in plasma and brain |
| Key Assay | Fluorescence-based enzymatic assay | LPS-induced neuroinflammation model |
| Readout | NADPH consumption | Behavioral tests, LC-MS/MS, immunohistochemistry |
| Predicted Challenge | N/A | Poor blood-brain barrier permeability |
Conclusion
While direct experimental validation is pending, the structural features of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid make it a plausible candidate for KMO inhibition. This guide outlines a comprehensive strategy for its evaluation, from initial in vitro enzymatic and cell-based assays to in vivo studies in relevant animal models. The insights gained from analogous compounds suggest that even with limited BBB permeability, this molecule could exert neuroprotective effects through peripheral KMO inhibition. Further investigation is warranted to fully elucidate the therapeutic potential of this and other indole derivatives in the treatment of neurodegenerative diseases.
References
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]
-
Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. MDPI. [Link]
-
In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. PubMed. [Link]
-
KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice. MDPI. [Link]
-
Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. PMC. [Link]
-
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. NIH. [Link]
-
Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. PubMed. [Link]
-
Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]
-
Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. PMC. [Link]
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The metabolism of indole-3-carboxylic acid by the rat. Sci-Hub. [Link]
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The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link]
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KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. [Link]
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Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. MDPI. [Link]
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3-(Carboxymethyl)pentane-1,2,5-tricarboxylic acid. PubChem. [Link]
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Safety Operating Guide
Proper Disposal of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid: A Guide to Prudent Laboratory Practice
This guide provides a comprehensive operational and disposal plan for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are grounded in the principle of prudent practice, deriving safety protocols from the compound's chemical structure—specifically its trifunctional carboxylic acid and indole moieties—and aligning with established guidelines for managing acidic organic chemical waste in a research environment.
Hazard Assessment & Characterization
A thorough understanding of a chemical's structure is the foundation of its safe handling and disposal. 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid possesses three carboxylic acid groups, which are the primary drivers of its hazard profile.
-
Acidity/Corrosivity: The presence of three carboxylic acid groups classifies this compound as a solid organic acid. While likely a crystalline solid at room temperature, it should be considered corrosive, particularly to the eyes, skin, and respiratory tract. Aqueous solutions will have a low pH and are corrosive to metals.[1]
-
Irritant: As with most acidic powders, the solid form can cause significant irritation upon contact or inhalation of dust.
-
Environmental Hazard: While specific ecotoxicity data is unavailable, indole derivatives and acidic compounds can be harmful to aquatic life if released into waterways without neutralization. Therefore, drain disposal is not a permissible option.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against irritation and serious damage from accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves (minimum 6 mil thickness). | Provides a chemical-resistant barrier to prevent skin contact and irritation. Check for degradation and replace frequently. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of dust. | Minimizes respiratory tract irritation from fine particulates. |
Waste Segregation & Containerization: The Critical First Step
Proper segregation at the point of generation is the most critical step in ensuring safe disposal. Mixing incompatible waste streams can lead to dangerous reactions.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically-resistant plastic container with a secure, screw-top lid.[1][2] Glass is acceptable but less preferred due to the risk of breakage. The container must be in good condition, free of leaks or cracks.[3]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[4][5] The label must be fully completed and include the following information:[6][7][8]
-
The words "Hazardous Waste" or "Unwanted Material".[9]
-
Full Chemical Name: 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid (Do not use abbreviations or formulas).[4]
-
All constituents, including solvents and water, with estimated percentages.[7][8]
-
Hazard identification: Check the boxes for "Corrosive" and "Irritant."
-
Generator's Name, Building, and Room Number.
-
Accumulation Start Date.
-
-
Designate a Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA within the laboratory.[1][10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Utilize Secondary Containment: The primary waste container must be placed within a larger, chemically-resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[3][4][5]
-
Maintain Closed Containers: The waste container must remain securely closed at all times, except when actively adding waste.[1][3][4][5] Using a funnel that is then removed is standard practice.[4]
Spill Management Procedures
Every laboratory must be prepared for accidental spills.[11] The response protocol depends on the size and nature of the spill.
For a Minor Spill (Solid Powder < 10g):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Cover the Spill: Gently cover the solid spill with a paper towel dampened with water to prevent dust from becoming airborne.
-
Neutralize (Optional but Recommended): Cover the spill with a weak base, such as sodium bicarbonate or soda ash. This neutralizes the acidity, making the material safer to handle.
-
Collect Residue: Carefully sweep or scoop the absorbed and neutralized material into a designated plastic bag or container.[11][12] Use non-sparking tools if a flammable solvent is present.[12]
-
Package and Label: Double-bag the collected residue, seal the bag, and affix a hazardous waste label describing the contents (e.g., "Spill debris containing 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid and sodium bicarbonate").[11][13]
-
Decontaminate: Wipe the spill area with soap and water. Dispose of the cleaning materials as hazardous waste.[12]
For a Major Spill or Any Spill in a Public Area:
-
Evacuate: Immediately evacuate the area, closing all doors behind you.
-
Notify: Alert your institution's Environmental Health & Safety (EH&S) department and emergency services. Provide them with the chemical name and any other relevant details.
-
Isolate: Prevent personnel from entering the spill area until the emergency response team arrives.
Disposal Pathways: Ensuring Final Compliance
There are limited acceptable disposal pathways for this type of chemical waste. The primary and universally accepted method is through a licensed hazardous waste management service.
-
Primary Pathway (Mandatory): All waste containing 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid, including pure compound, solutions, and spill cleanup debris, must be collected by your institution's EH&S department or a contracted hazardous waste vendor.[14]
-
Prohibited Pathways:
-
DO NOT dispose of this chemical down the drain. Its acidic nature and unknown environmental impact make this a serious compliance violation.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize large quantities of the waste in the lab as a primary disposal method. This can generate significant heat and is not a substitute for professional disposal.
-
Waste Pickup Workflow:
Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), submit a chemical waste pickup request through your EH&S online portal.[4][5][9][15]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid.
Caption: Decision workflow for handling and disposing of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
In the pursuit of scientific advancement, the safety of the researcher is paramount. This guide provides essential, field-tested safety and logistical information for handling 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. Moving beyond a simple checklist, we delve into the causality behind each safety measure, empowering you, our fellow scientists, to make informed decisions that ensure both personal safety and experimental integrity. This document is designed to be a definitive resource, building a foundation of trust through value beyond the product itself.
PART 1: A Proactive Risk Assessment
-
Indole Nucleus: The indole scaffold is a common motif in biologically active molecules.[1] While not acutely toxic, some derivatives can be irritants or sensitizers.
-
Carboxylic Acids: The presence of three carboxylic acid groups suggests the compound is a solid acid. Such compounds are often irritating or corrosive to the skin, eyes, and respiratory tract.[2][3][4] Dusts from corrosive solids can react with moisture on the skin or in the respiratory tract, leading to injury.[4][5]
Based on this structural analysis, the primary hazards associated with this compound are:
Therefore, our safety protocols must be centered on preventing contact with and inhalation of the compound.
PART 2: Core Directive on Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of exposure reduction. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the solid material.[4][8] PPE serves as the critical final barrier between you and the chemical.
Causality: The eyes are exceptionally vulnerable to chemical insults. Given the acidic nature of this compound, even minor contact with dust or a splash of a solution could cause serious, irreversible damage.[2][6]
Step-by-Step Protocol:
-
Minimum Requirement: At all times when in the laboratory where this chemical is present, wear ANSI Z87.1-rated (or equivalent standard) safety glasses with side shields.
-
Elevated Risk: For procedures involving weighing the solid, making solutions, or any activity with a splash potential, upgrade to chemical safety goggles.[4][5][9] Goggles provide a seal around the eyes, offering superior protection from dust and splashes.
-
Maximum Protection: When handling larger quantities or when the risk of a significant splash is high, a face shield must be worn in addition to chemical safety goggles.[5][9][10] A face shield alone does not provide adequate eye protection.[4]
Causality: This compound is classified as a skin irritant and may be harmful upon skin contact.[2][3][6] Protective clothing prevents direct contact with the solid or its solutions.
Step-by-Step Protocol:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, for all handling procedures.[5]
-
Inspection: Before every use, meticulously inspect gloves for tears, pinholes, or signs of degradation.
-
Donning/Doffing: Always remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[8][11]
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste stream. Never reuse disposable gloves.[8][11] Wash hands thoroughly after removing gloves.[12]
-
-
Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves, kept fully fastened, is mandatory. This provides a removable barrier to protect your personal clothing and skin.
-
Apparel: Always wear long pants and closed-toe shoes. This is a fundamental laboratory safety rule that protects against spills and dropped items.
Causality: The dust of this solid compound is expected to cause respiratory irritation.[3][7] Inhalation is a direct route of exposure that must be controlled.
Step-by-Step Protocol:
-
Primary Control: The most effective method to prevent inhalation is to handle the solid compound within a chemical fume hood.[4] This engineering control captures dust at the source.
-
When a Fume Hood is Unavailable: If a fume hood is not feasible for a specific task, a risk assessment is required. For tasks that may generate dust (e.g., weighing, scraping), a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) may be sufficient, but a formal respiratory protection program, including fit-testing and training, is mandatory.[2][9]
-
Avoid Dust Formation: Handle the compound carefully to minimize the generation of dust.[8][11]
PART 3: Operational Plans and Workflows
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection.
In the event of an accidental exposure, time is of the essence. Act swiftly and deliberately.
| Exposure Route | Immediate First-Aid Action |
| Skin Contact | Immediately remove contaminated clothing. Flush affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor. |
| Ingestion | Rinse mouth with water.[2][3] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (including respiratory protection), gently sweep up the solid material, avoiding dust generation.[8][11]
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent or detergent and water.
Disposal:
-
All waste materials, including the compound itself, contaminated consumables (e.g., weigh paper, pipette tips), and gloves, must be disposed of as hazardous chemical waste.[2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this material down the drain.[8]
By adhering to these rigorous, well-reasoned protocols, you safeguard yourself and your colleagues, ensuring that your valuable research can proceed on a foundation of uncompromised safety.
References
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Loba Chemie. (2015). INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. Retrieved from [Link]
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Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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Lin, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved from [Link]
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DENIOS, Inc. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Indole-3-Carboxylic Acid. PubChem Compound Summary for CID 69867. Retrieved from [Link]
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Pro-Lab Diagnostics. (n.d.). Spot Indole Reagent. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
